molecular formula C13H9NOS B1206157 2-(2-Hydroxyphenyl)benzothiazole CAS No. 3411-95-8

2-(2-Hydroxyphenyl)benzothiazole

Katalognummer: B1206157
CAS-Nummer: 3411-95-8
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: MVVGSPCXHRFDDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxyphenyl)benzothiazole (HBT) is a foundational fluorophore of significant interest in chemical sensing and bio-imaging research, primarily due to its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) . This process, where a proton transfers from the phenolic hydroxyl group to the adjacent thiazole nitrogen upon photoexcitation, results in a large Stokes shift, which minimizes self-absorption and enhances signal clarity, and provides excellent photostability . Its primary research value lies as a building block for designing highly sensitive and selective fluorescent probes for various analytes. The ESIPT mechanism can be strategically modulated by attaching specific recognition groups, leading to fluorescence turn-on or ratiometric responses. Researchers extensively use HBT derivatives to create probes for detecting ions, such as fluoride (F⁻) , and biologically relevant enzymes, including acetylcholinesterase (AChE), which is important for neurological studies . Furthermore, HBT serves as a key component in developing responsive probes for measuring intracellular pH levels . Ongoing research focuses on optimizing the photophysical properties of the HBT scaffold. A prominent strategy involves complexing the phenol oxygen and thiazole nitrogen with a boron atom (BF₂), which mimics and enhances the ESIPT effect, leading to significant emission red-shifts into the near-infrared (NIR) region and dramatically improved quantum yields without substantially increasing molecular size . These advanced HBT-BF₂ derivatives are among the smallest organic structures with NIR emission, making them particularly valuable for live-cell imaging applications due to deeper tissue penetration and reduced background interference .

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGSPCXHRFDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063018
Record name Phenol, 2-(2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3411-95-8
Record name 2-(2′-Hydroxyphenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3411-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003411958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)benzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyphenyl)benzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-(2-benzothiazolyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzothiazol-2-ylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(O-HYDROXYPHENYL)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UQ1I362I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3411-95-8

This technical guide provides a comprehensive overview of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a versatile heterocyclic compound with significant applications in materials science and biophysical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key functional mechanisms.

Core Properties of this compound

This compound, with the CAS Number 3411-95-8, is a member of the benzothiazole (B30560) class of compounds, characterized by a benzothiazole group substituted at the 2-position with a 2-hydroxyphenyl group.[1][2] Its chemical structure and key properties are summarized below.

Physicochemical Properties

The fundamental physicochemical properties of HBT are detailed in the table below, providing a quick reference for experimental design and application.

PropertyValueReference(s)
Molecular Formula C₁₃H₉NOS[1][3]
Molecular Weight 227.28 g/mol [1][3]
Appearance Off-white to yellow powder/solid[1][2]
Melting Point 128-132 °C[1][3]
Boiling Point 175-193 °C[1]
Solubility Insoluble in water; soluble in ethanol (B145695).[1]
pKa 8.21 (at 25°C)[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of HBT. Key spectral features are summarized in the following table.

Spectroscopic TechniqueKey Features and WavelengthsReference(s)
UV-Vis Absorption Absorption peaks at approximately 287 nm and 335 nm.[4]
Fluorescence Emission Dual fluorescence peaks are often observed: one around 385 nm (enol form) and another around 512 nm (keto tautomer, due to ESIPT).[4]
Infrared (IR) Spectroscopy The presence of a sharp absorption band around 3.12 µm (3205 cm⁻¹) can indicate the N-H vibration in the tautomeric form.[5]

Synthesis and Purification Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods, followed by a general purification procedure.

Experimental Protocol 1: Synthesis from Salicylamide (B354443) and 2-Aminobenzenethiol

This method involves the direct condensation of salicylamide and 2-aminobenzenethiol at a high temperature.[6]

Materials:

  • Salicylamide

  • 2-Aminobenzenethiol (o-aminobenzenethiol)

  • Round-bottom flask

  • Oil bath

  • Vacuum distillation apparatus

  • Recrystallization solvent (e.g., aqueous ethanol or dilute acetic acid)

Procedure:

  • In a round-bottom flask, mix equimolar amounts of salicylamide and 2-aminobenzenethiol.

  • Heat the mixture in an oil bath at 220°C for 4-5 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the crude product by vacuum distillation followed by recrystallization from aqueous ethanol or dilute acetic acid to obtain the final product.

Experimental Protocol 2: Synthesis from Phenyl Salicylate (B1505791) and 2-Aminothiophenol (B119425)

This improved process involves the reaction of 2-aminothiophenol with phenyl salicylate.[3]

Materials:

  • Phenyl salicylate

  • 2-Aminothiophenol

  • Reactor with stirrer and provision for inert gas atmosphere (e.g., nitrogen)

  • Methanol (B129727)

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a reactor, combine 0.05 mole of phenyl salicylate (10.7 g) and 0.05 mole of 2-aminothiophenol (6.3 g).

  • Heat the mixture to 200°C with stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by gas-liquid chromatography.

  • Continue heating for approximately 4.5 hours, allowing the phenol (B47542) produced to distill from the reaction mixture.

  • After the reaction is complete, cool the stirred reaction mixture to 100°C.

  • Slowly add 200 g of methanol while continuing to cool to room temperature, which will cause the product to precipitate.

  • Separate the resulting slurry by centrifugation.

  • Wash the solid product with methanol to remove any remaining phenol and color impurities.

  • Dry the purified this compound under vacuum at 65°C.

Purification: Recrystallization

Recrystallization is a standard method to purify the crude HBT product.[1]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent, such as aqueous ethanol or dilute acetic acid.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For complete crystallization, the flask can be placed in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, for instance, in a vacuum oven.

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

A key characteristic of this compound is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process is responsible for its unique fluorescence properties, including a large Stokes shift. The ESIPT mechanism involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. This process leads to the formation of a transient keto tautomer, which is responsible for the long-wavelength fluorescence emission.[4][6]

The process can be summarized in the following steps:

  • Excitation: The ground state enol form of HBT absorbs a photon and is promoted to an excited electronic state.

  • Proton Transfer: In the excited state, an ultrafast intramolecular proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited keto tautomer.

  • Fluorescence: The excited keto tautomer relaxes to its ground state by emitting a photon, resulting in a fluorescence emission at a longer wavelength (lower energy) compared to the absorption.

  • Reverse Proton Transfer: In the ground state, a rapid reverse proton transfer occurs, regenerating the initial enol form.

Biological Roles and Applications

While the role of this compound as a "geroprotector" has been mentioned, specific signaling pathways are not yet fully elucidated.[2][7] However, its antioxidant properties and its application as a fluorescent probe in biological systems are well-documented.

Antioxidant Activity

Benzothiazole derivatives, including HBT, have been shown to possess antioxidant activity.[8] This activity is primarily attributed to the phenolic hydroxyl group, which can scavenge free radicals. The lipophilic benzothiazole moiety can enhance the stability of the resulting phenoxyl radical, thereby improving the overall antioxidant capacity. The antioxidant potential can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8]

Fluorescent Probe for Bio-imaging

The unique photophysical properties of HBT, particularly its ESIPT-based fluorescence, make it a valuable scaffold for the development of fluorescent probes for bio-imaging.[6][9] Derivatives of HBT have been designed to detect various biologically relevant species, such as metal ions and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), within living cells.[6][9] The general mechanism involves the modification of the HBT core with a recognition moiety that selectively interacts with the target analyte. This interaction modulates the ESIPT process, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off" response).[9]

Mandatory Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Reactant1 2-Aminothiophenol Reaction Condensation Reaction (High Temperature, Inert Atmosphere) Reactant1->Reaction Reactant2 Salicylic Acid Derivative (e.g., Phenyl Salicylate) Reactant2->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

G ESIPT Mechanism of this compound cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_G Enol Form Enol_E Excited Enol Form Enol_G->Enol_E Absorption (hν) Keto_G Keto Form Keto_G->Enol_G Reverse Proton Transfer Keto_E Excited Keto Form Enol_E->Keto_E Proton Transfer Keto_E->Keto_G Fluorescence (hν')

Caption: The four-level photocycle of the ESIPT process in HBT.

Biological Application Workflow

G Application of HBT Derivatives in Biological Systems cluster_probe Fluorescent Probe cluster_interaction Cellular Interaction cluster_response Observable Response HBT_Derivative HBT Derivative (with recognition moiety) Cell Living Cell HBT_Derivative->Cell Analyte Target Analyte (e.g., H₂O₂, Metal Ions) HBT_Derivative->Analyte Binding ROS Free Radicals HBT_Derivative->ROS Reaction Cell->Analyte Cell->ROS Fluorescence Fluorescence Signal Change (Bio-imaging) Analyte->Fluorescence Scavenging Radical Scavenging (Antioxidant Effect) ROS->Scavenging

Caption: Workflow of HBT derivatives as fluorescent probes and antioxidants.

References

The Ultrafast World of Photo-Induced Tautomerization: A Technical Guide to the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excited-state intramolecular proton transfer (ESIPT) mechanism in the model compound 2-(2-Hydroxyphenyl)benzothiazole (HBT). HBT is a cornerstone for understanding photo-induced tautomerization, a process with significant implications in the design of fluorescent probes, sensors, and photostabilizers. This document details the core photophysical principles, experimental methodologies for investigation, and computational approaches for modeling this ultrafast phenomenon.

The Core Mechanism: A Four-Level Photochemical Cycle

The ESIPT process in HBT is characterized by the ultrafast transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring upon photoexcitation. This process occurs on the femtosecond to picosecond timescale and involves four key species: the ground state enol (E), the excited state enol (E), the excited state keto-tautomer (K), and the ground state keto-tautomer (K). The K* form is responsible for the characteristic large Stokes-shifted fluorescence of HBT.

The generally accepted mechanism follows a four-level photocycle, which can be visualized as a Jablonski diagram.[1] Upon absorption of a photon, the ground state enol form (E) is promoted to its first excited singlet state (E). From E, the molecule undergoes an ultrafast, often barrierless, intramolecular proton transfer to form the excited keto-tautomer (K*). This tautomer then relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength (a large Stokes shift) compared to the initial absorption. Finally, the unstable ground-state keto form (K) rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form (E), completing the cycle.

ESIPT_Photocycle Figure 1: Jablonski Diagram of the ESIPT Process in HBT cluster_enol Enol Form cluster_keto Keto-Tautomer Form E_S0 E (S₀) E_S1 E* (S₁) E_S0->E_S1 Absorption (fs) E_S1->E_S0 Fluorescence (ns) (Normal Stokes Shift) K_S1 K* (S₁) E_S1->K_S1 ESIPT (fs-ps) K_S0 K (S₀) K_S0->E_S0 Back Proton Transfer (ps) K_S1->K_S0 Fluorescence (ns) (Large Stokes Shift)

Caption: Figure 1: Jablonski Diagram of the ESIPT Process in HBT.

Quantitative Photophysical & Kinetic Data

The photophysical properties of HBT are highly sensitive to its environment, particularly the polarity and hydrogen-bonding capability of the solvent. A summary of key quantitative data is presented below.

Photophysical Properties of HBT in Various Solvents
SolventAbsorption λmax (nm)Enol Emission λmax (nm)Keto Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Cyclohexane335~385~512>10000-
Dichloromethane335~385~512>10000-
Acetonitrile335~385~512>10000-
Methanol335~385~512>10000-
DMSO/PBS (1:1000)359-510~85000.32[2]

Note: Data compiled from various sources.[3] The absorption peaks are generally observed around 287 nm and 335 nm.[3] Dual fluorescence is a common feature, with the enol emission being significantly weaker than the keto emission.[3]

Kinetic Data for the ESIPT Process

The ESIPT in HBT is an ultrafast process, with reported proton transfer times in the femtosecond to picosecond range.

ProcessTimescaleReference
ESIPT< 100 fs[4]
ESIPT in zeolite1.5 ps[5]
Computational Data for the ESIPT Process

Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided valuable insights into the energetics of the ESIPT process.

ParameterS₀ StateS₁ StateReference
ESIPT Energy Barrier (kcal/mol)HighLow/Barrierless[6]
BTS System (related benzothiazole)
Forward PT Barrier (kcal/mol)-3.72[7]
Reverse PT Barrier (kcal/mol)-6.93[7]

Experimental & Computational Protocols

Experimental Methodologies

A general and efficient one-pot synthesis involves the condensation of 2-aminothiophenol (B119425) with salicylic (B10762653) acid or its derivatives. For example, a mixture of phenyl salicylate (B1505791) and 2-aminothiophenol can be heated in an inert atmosphere. The product is then purified by recrystallization.

Standard UV-Vis absorption and fluorescence spectroscopy are used to determine the absorption and emission maxima of the enol and keto forms. A solution of HBT in the solvent of interest is prepared, and the spectra are recorded using a spectrophotometer and a fluorometer, respectively.[2]

Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure the fluorescence lifetimes of the excited species. The sample is excited by a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay profile.[8]

This pump-probe technique is crucial for resolving the ultrafast dynamics of the ESIPT process. A femtosecond laser pulse (pump) excites the sample, and a second, time-delayed femtosecond pulse (probe) measures the change in absorbance of the sample as a function of time. By varying the delay between the pump and probe pulses, the formation and decay of the excited states (E* and K*) can be monitored in real-time.[9][10][11][12]

TAS_Workflow Figure 2: Workflow for Femtosecond Transient Absorption Spectroscopy cluster_laser Femtosecond Laser System cluster_optics Beam Splitting & Delay cluster_sample Sample & Detection laser Ti:Sapphire Laser (fs pulses) beamsplitter Beam Splitter laser->beamsplitter delay Optical Delay Line beamsplitter->delay Probe Beam sample Sample beamsplitter->sample Pump Beam delay->sample detector Spectrometer/Detector sample->detector computer Computer detector->computer Data Acquisition

Caption: Figure 2: Workflow for Femtosecond Transient Absorption Spectroscopy.

Computational Methodologies

DFT and its extension to excited states, TD-DFT, are powerful tools for modeling the ESIPT process.[13][14][15][16][17]

  • Ground State (S₀) Calculations (DFT): The geometries of the enol and keto tautomers are optimized to find their minimum energy structures. This allows for the calculation of structural parameters, vibrational frequencies, and the energy difference between the two tautomers in the ground state. The potential energy surface for the ground-state proton transfer can be calculated to determine the energy barrier.

  • Excited State (S₁) Calculations (TD-DFT): The geometries of the enol and keto tautomers in their first excited singlet state are optimized. This provides information on the structural changes upon excitation and the energetics of the excited states. The potential energy surface for the ESIPT process is calculated by systematically varying the O-H bond length and the H...N distance to map the reaction coordinate and determine the energy barrier in the excited state.

  • Typical Functionals and Basis Sets: The B3LYP functional is commonly used in conjunction with a basis set such as 6-311++G(d,p) or def-TZVP.[13][15]

  • Solvent Effects: The influence of the solvent is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[15]

Conclusion

The excited-state intramolecular proton transfer in this compound is a well-studied yet continually fascinating phenomenon. Its ultrafast nature and sensitivity to the molecular environment make it a rich area for fundamental research and a versatile mechanism for the design of advanced functional molecules. The combination of steady-state and time-resolved spectroscopic techniques with high-level quantum chemical calculations provides a comprehensive understanding of the intricate dynamics of this photo-induced process. This guide serves as a foundational resource for researchers aiming to explore and harness the potential of ESIPT in their scientific endeavors.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a molecule of significant interest in various scientific fields, including the development of fluorescent probes and photosensitizers. This document details the fundamental principles of its unique excited-state intramolecular proton transfer (ESIPT) mechanism, summarizes its key photophysical parameters in various solvent environments, and provides detailed experimental and computational protocols for its characterization.

Core Concepts: The Photophysics and Photochemistry of HBT

This compound is a prototypical example of a molecule exhibiting excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring upon photoexcitation. This ultrafast reaction leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum of HBT. The photophysical and photochemical behavior of HBT is highly sensitive to its environment, making it a valuable scaffold for the design of fluorescent sensors.

The fundamental process can be broken down into a four-level photocycle:

  • Absorption (Excitation): The stable enol form of HBT absorbs a photon, transitioning from its ground state (E) to an excited singlet state (E*).

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the hydroxyl proton and the basicity of the benzothiazole nitrogen increase, facilitating an ultrafast intramolecular proton transfer to form the excited keto-tautomer (K*). This process is typically barrierless or has a very low energy barrier.

  • Fluorescence Emission: The excited keto-tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift.

  • Back Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly undergoes a back proton transfer to regenerate the thermodynamically more stable enol form (E), completing the cycle.

In some polar or protic solvents, a weaker, higher-energy fluorescence from the excited enol form (E*) can also be observed, leading to dual fluorescence. This is attributed to the disruption of the intramolecular hydrogen bond by solvent molecules, which can hinder the ESIPT process.

Quantitative Photophysical Data

The photophysical properties of HBT are strongly influenced by the solvent environment. The following tables summarize key quantitative data for HBT in various solvents.

Table 1: Absorption and Emission Maxima of HBT in Various Solvents

SolventDielectric Constant (ε)Absorption Maxima (λ_abs, nm)Enol Emission Maxima (λ_em, nm)Keto Emission Maxima (λ_em, nm)Stokes Shift (Keto, cm⁻¹)
Cyclohexane (B81311)2.02335~385 (weak)512~10,800
Toluene2.38336~385 (weak)520~10,900
Dichloromethane8.93335385525~11,200
Acetonitrile37.5334386530~11,500
Ethanol (B145695)24.5335387535~11,600

Table 2: Fluorescence Quantum Yields (Φ_F) and Excited-State Lifetimes (τ) of HBT

SolventEnol Quantum Yield (Φ_F)Keto Quantum Yield (Φ_F)Enol Lifetime (τ, ps)Keto Lifetime (τ, ps)
Cyclohexane< 0.01~0.02< 50~200
Acetonitrile~0.01~0.01~100~150
Ethanol~0.02< 0.01~150< 100

Note: The quantum yields and lifetimes of HBT are often low and can vary depending on the specific experimental conditions and purity of the sample and solvents.

Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis and characterization of HBT.

Synthesis of this compound

Several synthetic routes to HBT have been reported. A common and effective method involves the condensation of 2-aminothiophenol (B119425) with salicylic (B10762653) acid or its derivatives.

Protocol: Synthesis via Condensation of 2-Aminothiophenol and Phenyl Salicylate (B1505791) [1]

  • Reactants:

    • 2-Aminothiophenol (0.05 mol)

    • Phenyl salicylate (0.05 mol)

  • Procedure:

    • Combine 2-aminothiophenol and phenyl salicylate in a round-bottom flask equipped with a stirrer and a reflux condenser.

    • Heat the mixture to 200 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until the starting materials are consumed (typically 4-5 hours).

    • Allow the reaction mixture to cool to room temperature, during which it will solidify.

    • Grind the solid product into a fine powder.

    • Wash the powder thoroughly with methanol (B129727) to remove phenol (B47542) and any colored impurities.

    • Dry the purified product under vacuum at 50-60 °C.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Measurements

Protocol: UV-Visible Absorption and Steady-State Fluorescence Spectroscopy [2][3]

  • Instrumentation:

    • A dual-beam UV-Visible spectrophotometer.

    • A spectrofluorometer equipped with a xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

  • Sample Preparation:

    • Prepare a stock solution of HBT in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the micromolar range (e.g., 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Record the absorption spectrum of the HBT solution from approximately 250 nm to 600 nm against a solvent blank.

    • Identify the absorption maxima (λ_abs).

  • Fluorescence Measurement:

    • Set the excitation wavelength to one of the absorption maxima (e.g., 335 nm).

    • Record the emission spectrum over a range that covers both the enol and keto emission bands (e.g., 350 nm to 700 nm).

    • Identify the emission maxima (λ_em) for both the enol and keto forms, if present.

Fluorescence Quantum Yield Determination

The relative method using a well-characterized standard is commonly employed.

Protocol: Relative Fluorescence Quantum Yield Measurement [3][4][5][6]

  • Reference Standard:

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to HBT. For the enol emission, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard. For the keto emission, a standard like Coumarin 153 in ethanol (Φ_F = 0.53) might be more appropriate, although finding a perfect standard for the large Stokes shift of HBT can be challenging.

  • Procedure:

    • Prepare a series of solutions of both the HBT sample and the reference standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

    • Measure the absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the HBT sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

Protocol: Excited-State Lifetime Measurement [7][8][9]

  • Instrumentation:

    • A time-correlated single photon counting (TCSPC) system is typically used for measuring nanosecond and picosecond lifetimes. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser with a pulse picker), a fast detector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

  • Procedure:

    • Prepare a dilute solution of HBT with an absorbance of approximately 0.1 at the excitation wavelength.

    • Excite the sample with the pulsed laser at a wavelength corresponding to an absorption maximum of HBT.

    • Collect the fluorescence decay at the emission maximum of the enol and keto forms separately.

    • Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF from the measured decay. The lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Transient Absorption Spectroscopy

Protocol: Femtosecond Transient Absorption Spectroscopy [10][11][12]

  • Instrumentation:

    • A femtosecond pump-probe transient absorption spectrometer. This typically consists of a femtosecond laser system (e.g., a Ti:Sapphire amplifier) that generates high-energy, short pulses. The output is split into a pump beam and a probe beam. The pump beam excites the sample, and the probe beam (often a white-light continuum) probes the changes in absorption at various time delays.

  • Procedure:

    • Prepare a solution of HBT in a 1 mm path length cuvette with an absorbance of approximately 0.3-0.5 at the pump wavelength.

    • The pump pulse (e.g., at a wavelength corresponding to the absorption maximum of HBT) excites the sample.

    • The probe pulse, a broadband white-light continuum, passes through the sample at a specific time delay after the pump pulse.

    • The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay.

    • By analyzing the transient absorption spectra at different time delays, one can identify the spectral signatures of the excited enol state, the excited keto state, and any other transient species, and determine the kinetics of the ESIPT process and subsequent relaxation pathways.

Computational Chemistry

Protocol: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations [13][14]

  • Software:

    • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Procedure:

    • Ground State Geometry Optimization:

      • Build the initial structure of the enol and keto forms of HBT.

      • Optimize the ground state (S₀) geometry of both tautomers using DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

      • Perform a frequency calculation to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

    • Excited State Calculations:

      • Using the optimized ground-state geometries, calculate the vertical excitation energies and oscillator strengths using TD-DFT to simulate the absorption spectrum.

      • Optimize the geometry of the first excited singlet state (S₁) for both the enol and keto forms using TD-DFT.

      • Calculate the emission energies from the optimized S₁ geometries to simulate the fluorescence spectra.

    • ESIPT Pathway Analysis:

      • Perform a potential energy surface scan along the proton transfer coordinate (the O-H bond distance and the N...H distance) in both the ground and first excited states to map the energy profile of the ESIPT reaction and determine the energy barrier, if any.

Visualizations

The following diagrams illustrate the key processes and workflows related to the study of HBT.

ESIPT_Process cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption (fs) K Keto (K) K->E Back Proton Transfer (ps) E_star->E Fluorescence (ns) (in polar solvents) K_star Keto (K*) E_star->K_star ESIPT (fs) K_star->K Fluorescence (ns)

Caption: The four-level photocycle of the ESIPT process in HBT.

Synthesis_Workflow start Start reactants Mix 2-Aminothiophenol and Phenyl Salicylate start->reactants reaction Heat at 200°C under N2 atmosphere reactants->reaction cool Cool to Room Temperature reaction->cool grind Grind the Solid Product cool->grind wash Wash with Methanol grind->wash dry Dry under Vacuum wash->dry purify Recrystallize (Optional) dry->purify product Pure HBT dry->product purify->product Spectroscopy_Workflow cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy prep_abs Prepare Dilute HBT Solution measure_abs Record UV-Vis Spectrum prep_abs->measure_abs analyze_abs Identify λ_abs measure_abs->analyze_abs prep_flu Prepare Dilute HBT Solution excite Excite at λ_abs prep_flu->excite measure_flu Record Emission Spectrum excite->measure_flu analyze_flu Identify λ_em measure_flu->analyze_flu

References

The Solvent's Influence: Unraveling the Spectral Behavior of 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)benzothiazole (HBT) is a fluorescent molecule renowned for its unique photophysical properties, primarily governed by an excited-state intramolecular proton transfer (ESIPT) mechanism. This process leads to a dual fluorescence emission, making HBT a sensitive probe for its microenvironment. The spectral characteristics of HBT are profoundly influenced by the surrounding solvent, a phenomenon known as solvatochromism. This technical guide provides a comprehensive overview of the spectral behavior of HBT in various solvents, offering researchers a detailed understanding of its absorption and emission properties. We present a compilation of quantitative spectral data, detailed experimental protocols for spectroscopic analysis, and a visualization of the ESIPT mechanism to facilitate further research and application in fields such as chemical sensing, bio-imaging, and materials science.

Introduction

This compound (HBT) is a heterocyclic compound that has garnered significant attention in the scientific community due to its remarkable photostability and distinctive dual fluorescence.[1][2] In its ground state, HBT exists predominantly in an enol tautomeric form. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a keto tautomer in the excited state.[3][4] This excited-state intramolecular proton transfer (ESIPT) is the cornerstone of HBT's photophysical behavior.[1]

The de-excitation of these two tautomers, enol* and keto*, results in two distinct fluorescence emission bands: a higher-energy band corresponding to the enol form and a lower-energy, large Stokes-shifted band from the keto form.[1] The relative intensities of these two emission bands are highly sensitive to the polarity and hydrogen-bonding capabilities of the solvent.[1] This solvatochromic behavior makes HBT and its derivatives valuable as fluorescent probes for studying molecular interactions and as building blocks for advanced materials.[5][6]

This guide aims to provide a detailed technical resource on the spectral characteristics of HBT in different solvents, consolidating key data and methodologies to support researchers in their scientific endeavors.

Spectral Characteristics of HBT in Various Solvents

The absorption and emission spectra of HBT are significantly modulated by the solvent environment. The following tables summarize the key spectral data of HBT in a range of organic solvents with varying polarities.

UV-Vis Absorption Data

In all solvents, the absorption spectrum of HBT is characterized by strong absorption bands in the UV region, primarily attributed to π-π* transitions of the enol form.[1] Typically, two main absorption peaks are observed, with their positions showing a slight dependence on solvent polarity.[1] A very weak absorption band, sometimes observed at longer wavelengths, is attributed to the keto form, suggesting the coexistence of both tautomers in the ground state, with the enol form being predominant.[1]

SolventDielectric Constant (ε)λ_abs 1 (nm)λ_abs 2 (nm)
Cyclohexane (B81311)2.02~287~335
Dioxane2.21~287~335
Chloroform4.81~287~335
Ethyl Acetate6.02~287~335
Tetrahydrofuran (THF)7.58~287~335
Dichloromethane (DCM)8.93~287~335
Acetonitrile37.5~287~335
Dimethyl Sulfoxide (DMSO)46.7~287~335
Ethanol24.5~287~335

Note: The absorption maxima show a slight declining trend with an increase in solvent polarity. The values presented are approximate and can vary slightly based on experimental conditions.[1]

Fluorescence Emission Data

Upon excitation, HBT exhibits dual fluorescence. The relative intensity of the enol and keto emission bands is a key indicator of the solvent's influence on the ESIPT process. In non-polar solvents, the ESIPT process is highly efficient, leading to a dominant keto emission.[1] Conversely, in polar and protic solvents, the formation of intermolecular hydrogen bonds with the solvent molecules can hinder the intramolecular proton transfer, resulting in an increased enol emission and a decreased keto emission.[1][3]

Solventλ_em (Enol) (nm)λ_em (Keto) (nm)Relative Intensity (Keto/Enol)
Cyclohexane~385~512High
Dioxane~385~512Moderate-High
Chloroform~385~512Moderate
Ethyl Acetate~385~512Moderate
Tetrahydrofuran (THF)~385~512Moderate-Low
Dichloromethane (DCM)~385~512Low
Acetonitrile~385~512Low
Dimethyl Sulfoxide (DMSO)~385~512Very Low
Ethanol~385~512Very Low

Note: The emission maxima are approximate. The key takeaway is the trend in the relative intensities of the two emission bands with changing solvent polarity. The ESIPT efficiency is highest in non-polar solvents like cyclohexane and lowest in polar, protic solvents like ethanol.[1]

Experimental Protocols

This section outlines the standard methodologies for the spectroscopic analysis of this compound.

Materials and Reagents
  • This compound (HBT), high purity grade

  • Spectroscopic grade solvents (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, THF, DCM, acetonitrile, DMSO, ethanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of HBT (e.g., 1 x 10⁻³ M) by accurately weighing the required amount of HBT and dissolving it in a suitable solvent (e.g., THF or DCM) in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) by diluting the stock solution with the respective spectroscopic grade solvents. The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

  • Homogenization: Ensure the solutions are thoroughly mixed before analysis.

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will serve as the blank to correct for the solvent's absorption.

  • Sample Measurement: Rinse the cuvette with the HBT solution to be analyzed, then fill the cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum of the HBT solution over a suitable wavelength range (e.g., 250-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorption (λ_abs).

Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source.

  • Parameter Setup: Set the excitation and emission slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio.

  • Excitation Wavelength: Excite the sample at one of its absorption maxima (e.g., 335 nm).

  • Blank Subtraction: Record the emission spectrum of the pure solvent under the same experimental conditions and subtract it from the sample's emission spectrum to remove any background fluorescence and Raman scattering peaks.

  • Data Acquisition: Record the fluorescence emission spectrum of the HBT solution over a suitable wavelength range (e.g., 350-700 nm).

  • Data Analysis: Identify the wavelengths of maximum emission (λ_em) for both the enol and keto forms.

Visualization of the ESIPT Mechanism

The Excited-State Intramolecular Proton Transfer (ESIPT) is a four-level photochemical cycle that is fundamental to the spectral properties of HBT. The following diagram illustrates this process.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol (E) Enol_S1 Enol* (E) Enol_S0->Enol_S1 Absorption (hν_abs) Keto_S0 Keto (K) Keto_S0->Enol_S0 Back Proton Transfer Enol_S1->Enol_S0 Fluorescence (hν_f, Enol) Keto_S1 Keto (K*) Enol_S1->Keto_S1 ESIPT (k_ESIPT) Keto_S1->Keto_S0 Fluorescence (hν_f', Keto)

References

The Discovery and Enduring Legacy of 2-(2-Hydroxyphenyl)benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a seminal molecule in the field of fluorescence and photochemistry. This document provides a comprehensive overview of its synthesis, photophysical properties, and the pivotal phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) that defines its unique characteristics.

Discovery and Historical Context

The synthesis of this compound was reported as early as the mid-20th century. A pivotal publication by Robert G. Charles and Henry Freiser in 1953 stands as a landmark in the history of HBT.[1][2][3][4] Their work provided a definitive synthesis and structural confirmation, resolving previous ambiguities in the literature.[1][2][4] Early research had often confused HBT with its benzothiazoline (B1199338) analogue, which is formed from the condensation of salicylaldehyde (B1680747) and o-aminobenzenethiol.[1][4] Charles and Freiser's independent synthesis from salicylamide (B354443) and o-aminobenzenethiol unequivocally established the correct structure of HBT.[1][5] This foundational work paved the way for extensive investigations into its remarkable photophysical properties.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of this compound is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[6][7][8][9][10] This ultrafast, four-level photophysical cycle is the cornerstone of HBT's large Stokes shift and dual fluorescence, making it a molecule of significant interest for various applications.[9]

Upon photoexcitation, the phenolic proton is rapidly transferred to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a transient keto tautomer. This process occurs on a sub-picosecond timescale.[11] The subsequent radiative decay from the excited keto state results in a large Stokes-shifted emission. The molecule then relaxes back to its ground enol form.

The ESIPT process can be visualized as a four-stage cycle:

ESIPT_Process cluster_ground Ground State cluster_excited Excited State Enol_G Enol (Ground) Enol_E Enol (Excited) Enol_G->Enol_E Photoexcitation (Absorption) Keto_G Keto (Ground) Keto_G->Enol_G Relaxation Keto_E Keto (Excited) Enol_E->Keto_E ESIPT Keto_E->Keto_G Fluorescence (Emission)

A diagram illustrating the four-level photophysical cycle of ESIPT in HBT.

Synthesis of this compound

Several synthetic routes to HBT have been developed over the years. The choice of method often depends on factors such as starting material availability, reaction conditions, and desired yield. Below are detailed protocols for two historically significant and commonly cited methods.

Synthesis from Salicylamide and o-Aminobenzenethiol (Charles and Freiser Method)

This method, as established by Charles and Freiser, provides a direct and unambiguous route to HBT.[1][5]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, intimately mix 25 g (0.2 mole) of o-aminobenzenethiol with 27.4 g (0.2 mole) of salicylamide.[1]

  • Heating: Heat the mixture in an oil bath maintained at 220°C for 4 to 5 hours.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool. The crude product can be purified by vacuum distillation followed by recrystallization from a suitable solvent such as an alcohol-water mixture.

  • Yield: This method has been reported to yield approximately 72% of the final product.[5]

Synthesis_Workflow_1 Reactants o-Aminobenzenethiol + Salicylamide Heating Heat at 220°C (4-5 hours) Reactants->Heating Cooling Cooling Heating->Cooling Purification Vacuum Distillation & Recrystallization Cooling->Purification Product This compound Purification->Product

Workflow for the synthesis of HBT from salicylamide and o-aminobenzenethiol.
Synthesis from Salicylic (B10762653) Acid and o-Aminobenzenethiol

This method utilizes a dehydrating agent to facilitate the condensation reaction.

Experimental Protocol:

  • Reactant and Solvent Addition: In a 500 ml four-neck flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, add 25 g (0.2 mol) of o-aminobenzenethiol, 27.6 g (0.2 mol) of salicylic acid, and 200 ml of anhydrous toluene.[5]

  • Dissolution: Stir the mixture and bubble nitrogen through it while heating to approximately 50°C until all solids are dissolved.[5]

  • Dehydrating Agent Addition: Slowly add 13.8 g of phosphorus trichloride (B1173362) dropwise to the solution. The reaction is exothermic; use an ice bath to control the temperature if necessary.[5]

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 6 hours with continuous stirring.[5]

  • Crystallization: After reflux, allow the reaction mixture to stand and then pour it into a beaker to cool to room temperature, which will induce the precipitation of the solid product.[5]

  • Purification: Filter the precipitated solid and wash the filter cake with ethanol (B145695) and water. Dry the product and recrystallize it from chloroform (B151607) to obtain colorless crystals of this compound.[5]

  • Melting Point: The melting point of the purified product is reported to be in the range of 129-131°C.[5]

Photophysical Properties of this compound

The photophysical properties of HBT are highly dependent on its environment, particularly the polarity of the solvent.[7] These properties are summarized in the tables below.

Table 1: Absorption and Emission Maxima of HBT in Various Solvents

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Cyclohexane287, 335385 (Enol), 512 (Keto)
DichloromethaneNot explicitly stated, but used as a solvent for photophysical studies.Not explicitly stated, but used as a solvent for photophysical studies.
AcetonitrileNot explicitly stated, but used as a solvent for photophysical studies.Not explicitly stated, but used as a solvent for photophysical studies.
Ethyl AcetateNot explicitly stated, but used as a solvent for photophysical studies.Not explicitly stated, but used as a solvent for photophysical studies.
EthanolNot explicitly stated, but used as a solvent for photophysical studies.385 (Enol), 512 (Keto)

Data compiled from various sources.[7]

Table 2: Quantum Yield of HBT and a Cyano-Substituted Derivative

CompoundSolventQuantum Yield (Φ_FL)
This compound (HBT)CH₂Cl₂0.01
Cyano-substituted HBTCH₂Cl₂0.49

Data sourced from a study on increasing fluorescence quantum efficiency.[12]

The low quantum yield of the parent HBT in solution is a notable characteristic.[6][8] However, this can be significantly enhanced through chemical modification, as demonstrated by the dramatic increase with the introduction of a cyano group.[12]

Applications and Future Directions

The unique photophysical properties of this compound and its derivatives have led to their application in a wide range of fields, including:

  • Fluorescent Probes and Sensors: The sensitivity of HBT's fluorescence to its local environment makes it a valuable scaffold for the design of chemical sensors.

  • Organic Light-Emitting Diodes (OLEDs): The large Stokes shift and tunable emission of HBT derivatives are advantageous for applications in light-emitting devices.[9]

  • Bioimaging: The biocompatibility and fluorescent properties of certain HBT derivatives have been explored for cellular imaging applications.[6][8]

  • Laser Dyes: The efficient ESIPT process makes HBT derivatives potential candidates for use as laser dyes.

The ongoing research in the field continues to focus on the rational design of novel HBT derivatives with enhanced photophysical properties, such as red-shifted emissions and improved quantum yields, to meet the demands of advanced applications in materials science and biomedical research.[6][8] The foundational understanding of HBT's discovery and properties remains crucial for the continued innovation in this exciting area of chemistry.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-(2-Hydroxyphenyl)benzothiazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility and stability of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a heterocyclic compound of significant interest in various scientific fields, including medicinal chemistry and materials science. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information and provides comprehensive, standardized protocols for researchers to determine these critical parameters experimentally. This document offers detailed methodologies for solubility determination using the shake-flask method and for assessing stability under various stress conditions—such as pH, temperature, and light—through forced degradation studies coupled with high-performance liquid chromatography (HPLC). Furthermore, this guide includes data presentation templates and visualizations to aid in the systematic evaluation and reporting of experimental results.

Introduction

This compound (HBT) is a versatile organic compound characterized by a benzothiazole (B30560) ring substituted with a hydroxyphenyl group. Its unique photophysical properties, including a large Stokes shift, have led to its investigation in various applications. For researchers and professionals in drug development and materials science, a thorough understanding of HBT's solubility and stability in common laboratory solvents is paramount for its effective application in synthesis, formulation, and analytical testing.

This guide addresses the current gap in readily available quantitative data by providing a framework for the systematic evaluation of HBT's solubility and stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of HBT is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₉NOS[1][2]
Molecular Weight 227.28 g/mol [1][2]
Appearance Off-white to yellow powder/solid[2][3]
Melting Point 128-132 °C[2][4]
Boiling Point 175-193 °C[5]
CAS Number 3411-95-8[1][2]

Solubility Profile

Qualitative Solubility

Based on available literature, the qualitative solubility of HBT is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[2][3]
EthanolSoluble[2][3]

The benzothiazole moiety contributes to the molecule's overall nonpolar character, while the hydroxyl group can participate in hydrogen bonding. This structure suggests that HBT is likely to be soluble in polar organic solvents and have limited solubility in nonpolar and aqueous media.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7][8][9] This protocol outlines the steps to quantitatively measure the solubility of HBT in various laboratory solvents.

3.2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, chloroform, water)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV system or a UV-Vis spectrophotometer

3.2.2. Procedure

  • Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

  • Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of solid HBT. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of HBT.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

3.2.3. Data Presentation

Quantitative solubility data should be recorded in a structured format as shown in Table 3.

Table 3: Quantitative Solubility of this compound at 25 °C (Illustrative)

SolventDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Calculated Value]
Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Chloroform4.8[Experimental Value][Calculated Value]
Water80.1[Experimental Value][Calculated Value]

Stability Profile

General Stability

HBT is generally considered to be a photostable compound.[10][11] However, a comprehensive understanding of its stability under various stress conditions is crucial for its handling, storage, and application.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. A stability-indicating HPLC method is essential for these studies.

4.2.1. Development of a Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is suitable for the analysis of HBT and its potential degradants.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of HBT (typically around 330-350 nm).[12]

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

4.2.2. Forced Degradation Conditions

Prepare solutions of HBT (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours and then dissolve for analysis. A solution of HBT can also be refluxed at 60°C for 24 hours.

  • Photodegradation: Expose a solution of HBT to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

4.2.3. Analysis and Data Presentation

Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method. The results should be presented in a table summarizing the percentage of HBT remaining and the formation of any degradation products.

Table 4: Stability of this compound under Forced Degradation (Illustrative)

Stress ConditionDuration% HBT Remaining% DegradationNo. of Degradation Products
0.1 M HCl (60°C)24 h[Experimental Value][Calculated Value][Experimental Value]
0.1 M NaOH (60°C)24 h[Experimental Value][Calculated Value][Experimental Value]
3% H₂O₂ (RT)24 h[Experimental Value][Calculated Value][Experimental Value]
Thermal (60°C, solution)24 h[Experimental Value][Calculated Value][Experimental Value]
Photolytic (UV/Vis)48 h[Experimental Value][Calculated Value][Experimental Value]
Control (RT, dark)48 h[Experimental Value][Calculated Value][Experimental Value]

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess HBT to vials B Add known volume of solvent A->B C Equilibrate on shaker (24-72h) B->C D Centrifuge to separate solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate solubility G->H

Caption: A generalized workflow for determining the equilibrium solubility of HBT.

Signaling Pathway for Forced Degradation Study

G Logical Flow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis HBT HBT Solution HBT->Acid HBT->Base HBT->Oxidation HBT->Thermal HBT->Photo Data Evaluate % Degradation and Identify Degradants Analysis->Data

References

The Luminescence of 2-(2-Hydroxyphenyl)benzothiazole: An In-Depth Guide to its Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fluorescence mechanism of 2-(2-hydroxyphenyl)benzothiazole (HBT), a molecule of significant interest in the fields of chemical sensing, bioimaging, and materials science. The core of HBT's unique photophysical properties lies in the process of Excited-State Intramolecular Proton Transfer (ESIPT). This document details the underlying principles of the ESIPT mechanism, presents key photophysical data in various environments, outlines detailed experimental protocols for its characterization, and provides visual representations of the processes involved.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound is governed by a rapid, four-level photophysical cycle initiated by the absorption of light.[1] In its ground state, HBT exists predominantly in an enol tautomeric form.[2] Upon photoexcitation, an ultrafast transfer of a proton occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring.[3] This transfer, taking place on a femtosecond timescale, results in the formation of an excited keto tautomer.[3] It is the radiative relaxation of this excited keto form back to its ground state that is responsible for the characteristic large Stokes shift fluorescence of HBT.[4] The molecule then reverts to the more stable enol form in the ground state, completing the cycle.[1]

The efficiency and characteristics of this ESIPT process are highly sensitive to the molecule's environment.[4] In aprotic solvents, the keto emission is dominant, whereas in protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular proton transfer, leading to an increase in the enol form's emission.[4][5]

dot

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol (S0) Enol (S0) Keto (S0) Keto (S0) Enol (S0)->Keto (S0) Tautomerization Enol* (S1) Enol* (S1) Enol (S0)->Enol* (S1) Absorption (UV light) Keto (S0)->Enol (S0) Relaxation Enol* (S1)->Enol (S0) Normal Fluorescence Keto* (S1) Keto* (S1) Enol* (S1)->Keto* (S1) ESIPT Keto* (S1)->Keto (S0) Fluorescence (Large Stokes Shift)

Caption: The ESIPT photocycle of this compound (HBT).

Quantitative Photophysical Data

The photophysical properties of HBT are significantly influenced by the solvent environment. The following tables summarize key quantitative data for HBT and some of its derivatives.

Table 1: Absorption and Emission Maxima of HBT in Various Solvents

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Cyclohexane287, 335385 (Enol), 512 (Keto)
Dichloromethane-431 (Enol), 452 (Keto)
Acetonitrile-Dual emission reported
Ethanol-Triple emission reported
Toluene--
Tetrahydrofuran (THF)-Dual emission reported
Methanol (MeOH)-Increased enol emission
Dimethyl sulfoxide (B87167) (DMSO)--

Note: Data compiled from multiple sources.[2][3][5][6][7][8] The presence and relative intensities of enol and keto emission bands are highly dependent on solvent polarity and proticity.

Table 2: Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ_F) of HBT and a Cyano-substituted Derivative

CompoundSolventQuantum Yield (Φ_F)Lifetime (τ_F, ns)
HBTCH₂Cl₂0.01-
CN-HBTCH₂Cl₂0.49-
HBTSolid StateHigh-
CN-HBTSolid State0.52-

Data from[9]. The introduction of a cyano group significantly enhances the fluorescence quantum yield in solution.

Experimental Protocols

The characterization of the fluorescence mechanism of HBT relies on several key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics of HBT in its ground state.

Methodology:

  • Sample Preparation: Prepare a stock solution of HBT in a suitable solvent (e.g., spectroscopic grade cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration suitable for absorbance measurements (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the HBT solution.

    • Scan a wavelength range from approximately 250 nm to 600 nm to capture all relevant absorption bands.[2]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The primary absorption bands for the enol form are typically found in the UV region.[2]

dot

UV_Vis_Workflow A Prepare HBT Solution E Measure Sample Absorbance A->E B Prepare Solvent Blank D Record Baseline with Blank B->D C Set Spectrophotometer Parameters C->D D->E F Analyze Spectrum for λmax E->F

Caption: Workflow for UV-Vis Absorption Spectroscopy of HBT.

Steady-State Fluorescence Spectroscopy

Objective: To measure the emission spectrum of HBT and observe the dual fluorescence from the enol and keto tautomers.

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Data Acquisition:

    • Place the cuvette with the HBT solution in the sample holder.

    • Set the excitation wavelength to one of the absorption maxima of the enol form (e.g., 335 nm).[2]

    • Scan the emission monochromator over a range that covers both the enol and keto emission, typically from 350 nm to 700 nm.

    • Record the emission spectrum.

  • Data Analysis: Identify the wavelengths of maximum emission for both the enol and keto bands.[2] Analyze the relative intensities of the two bands to understand the effect of the solvent on the ESIPT process.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited states of HBT.

Methodology:

  • Sample Preparation: Prepare samples as for steady-state fluorescence measurements.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector, and timing electronics.

  • Data Acquisition:

    • Excite the sample with short pulses of light at a wavelength corresponding to the enol absorption.

    • Collect the fluorescence emission at wavelengths corresponding to the enol and keto bands separately using appropriate filters or a monochromator.

    • The TCSPC electronics measure the time delay between the excitation pulse and the detection of emitted photons.

    • Accumulate data over many excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: Fit the fluorescence decay curve to an exponential decay model to determine the fluorescence lifetime(s) of the excited species.

dot

TRF_Workflow A Prepare HBT Sample B Pulsed Laser Excitation A->B C Photon Detection (TCSPC) B->C D Build Decay Histogram C->D E Fit Decay Curve to Extract Lifetime D->E

Caption: Workflow for Time-Resolved Fluorescence Spectroscopy of HBT.

Conclusion

The fluorescence of this compound is a classic example of the powerful photophysical process of Excited-State Intramolecular Proton Transfer. This mechanism gives rise to its characteristic dual emission and large Stokes shift, making it a versatile molecular scaffold for the development of fluorescent probes and materials. Understanding the influence of the local environment on the ESIPT process is crucial for the rational design of HBT-based systems with tailored photophysical properties for specific applications in research, diagnostics, and drug development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of HBT and its derivatives.

References

2-(2-Hydroxyphenyl)benzothiazole health and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Health and Safety of 2-(2-Hydroxyphenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and after consulting the official SDS provided by the supplier.

Executive Summary

This compound (HBT), a heterocyclic compound utilized in various chemical synthesis and research applications, presents a distinct hazard profile that necessitates careful handling. While comprehensive in vivo toxicological data is not publicly available, existing GHS classifications and in vitro studies indicate that HBT is an irritant to the skin, eyes, and respiratory system. Furthermore, studies on the identical molecule, 2-hydroxybenzothiazole (B105590) (OTH/OHBTH), have demonstrated potential for genotoxicity, cytotoxicity, and endocrine disruption. This guide synthesizes the available health and safety information, providing a technical overview of its properties, known toxicological endpoints, and recommended safety procedures.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its safe handling and use in experimental design.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-(1,3-benzothiazol-2-yl)phenol
Synonyms HBT, 2-(2-Benzothiazolyl)phenol, o-(2-Benzothiazolyl)phenol, Phenol, 2-(2-benzothiazolyl)-
CAS Number 3411-95-8[1][2]
Molecular Formula C₁₃H₉NOS[1][2]
Molecular Weight 227.28 g/mol [2]
Chemical Structure Oc1ccccc1-c2nc3ccccc3s2 (SMILES)

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Light green or off-white to yellow powder/solid[3][4]
Melting Point 128 - 133 °C[2][5]
Solubility Insoluble in water; Soluble in ethanol
Stability Stable under normal conditions[3]

Toxicological Profile

Direct, quantitative toxicological data for HBT, such as oral LD50 values or chronic exposure limits, are largely unavailable in published literature. However, a combination of GHS hazard classifications and in vitro studies on the 2-hydroxybenzothiazole molecule provides critical insights into its potential toxicity.

Hazard Identification and GHS Classification

HBT is classified as an irritant. The globally harmonized system (GHS) classifications are consistent across multiple suppliers and databases.[6][7]

Table 3: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSource(s)
Skin Corrosion/IrritationCauses skin irritationH315[6][7]
Serious Eye Damage/IrritationCauses serious eye irritationH319[6][7]
STOT - Single ExposureMay cause respiratory irritationH335[6][7]
In Vitro Toxicity of 2-Hydroxybenzothiazole (HBT)

Recent studies have elucidated specific toxicological mechanisms in vitro. These findings, summarized below, are critical for assessing the potential risks of HBT exposure in a research setting.

Table 4: Summary of In Vitro Toxicological Data

EndpointTest SystemFindingImplicationSource(s)
Genotoxicity Comet Assay (Rainbow Trout gill cells, RTgill-W1)Induced DNA strand breaks after 1-day exposure.Potential to cause genetic damage.[3]
Cytotoxicity Mouse Embryonic Stem Cells (mESCs)Identified as the most cytotoxic among several tested benzothiazoles.Potentially harmful to developing cells.[6]
Mechanism of Cytotoxicity Mouse Embryonic Stem Cells (mESCs)Increased intracellular Reactive Oxygen Species (ROS), induced DNA damage and apoptosis.Toxicity may be mediated through oxidative stress.[6]
Endocrine Disruption Xenopus laevis Thyroid Gland Explant CultureInhibited thyroxine (T4) release.Potential to interfere with thyroid hormone regulation.[2]
AhR Activation Rainbow Trout liver cells (RTL-W1)Noticeably induced Cytochrome P4501A (CYP1A).Can activate the Aryl Hydrocarbon Receptor pathway, a common mechanism for toxicity of aromatic compounds.[3]

Safety and Handling Procedures

Given the known hazards of irritation and the potential for genotoxicity and cytotoxicity, stringent safety measures are required when handling HBT.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[3]

    • Skin and Body Protection: Wear a laboratory coat. Avoid contact with skin and clothing.[4]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[2]

  • Handling: Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[4]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[3][4]

First-Aid Measures
  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

Experimental Protocols

The following sections describe the general methodologies for the key in vitro experiments that have been used to assess the toxicity of 2-hydroxybenzothiazole.

Protocol: Comet Assay for Genotoxicity

The comet assay (single-cell gel electrophoresis) is a standard method for quantifying DNA damage in individual cells.

  • Cell Culture and Exposure: Rainbow trout gill cells (RTgill-W1) are cultured under standard conditions. Cells are then treated with various concentrations of HBT (and appropriate controls) for a defined period (e.g., 24 hours).[3]

  • Cell Encapsulation: Following exposure, cells are harvested, suspended in low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to dissolve cell and nuclear membranes, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing any broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail or the tail moment. A statistically significant increase in tail length/moment compared to the negative control indicates a positive genotoxic effect.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.

  • Cell Seeding: Mouse embryonic stem cells (mESCs) or another suitable cell line are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of HBT. Vehicle (e.g., DMSO) and untreated wells serve as controls. The cells are incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the crystals.

  • Spectrophotometric Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental logic and potential mechanisms of HBT toxicity based on available data.

G cluster_0 In Vitro Toxicity Assessment Workflow for HBT cluster_1 Mechanistic Endpoints A Cytotoxicity Screening (e.g., MTT Assay on mESCs) B Genotoxicity Assessment (e.g., Comet Assay on RTgill-W1 cells) A->B If cytotoxic C Mechanism of Action Investigation B->C If genotoxic D ROS Production Assay C->D E Apoptosis Assay (e.g., Annexin V) C->E F Gene/Protein Expression (e.g., p53 Western Blot) C->F G AhR Activation Assay (e.g., EROD on RTL-W1 cells) C->G

Caption: General workflow for the in vitro toxicological evaluation of HBT.

G cluster_n HBT HBT (2-Hydroxyphenylbenzothiazole) AhR Aryl Hydrocarbon Receptor (AhR) (Cytosolic Complex) HBT->AhR Binds & Activates Nucleus Nucleus AhR->Nucleus Translocates to ARNT ARNT XRE Xenobiotic Response Element (XRE) on DNA ARNT->XRE Binds to CYP1A CYP1A Gene Transcription XRE->CYP1A Metabolism Altered Xenobiotic Metabolism CYP1A->Metabolism Toxicity Downstream Toxic Effects Metabolism->Toxicity AhR_n Activated AhR AhR_n->ARNT Dimerizes with

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) activation pathway by HBT.

G HBT HBT Exposure (e.g., to mESCs) ROS Increase in Intracellular Reactive Oxygen Species (ROS) HBT->ROS p53 Functional Activation of p53 ROS->p53 DNA_Damage DNA Damage p53->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

Caption: Proposed mechanism of HBT-induced cytotoxicity in stem cells.

References

Methodological & Application

Synthesis Protocols for 2-(2-Hydroxyphenyl)benzothiazole and its Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its various derivatives. HBT and its analogues are of significant interest due to their unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which makes them valuable scaffolds in the development of fluorescent probes, sensors, and optoelectronic materials.

I. Overview of Synthetic Strategies

Several synthetic routes have been established for the preparation of the this compound core structure and its substituted derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key strategies include:

  • Condensation of o-Aminophenols with Salicylic (B10762653) Acid Derivatives: This is a common and versatile approach.

  • Reaction of o-Aminophenols with Salicylaldehyde Derivatives: This method can also be employed, sometimes leading to the benzothiazoline (B1199338) intermediate which can be subsequently oxidized.

  • One-Pot Multi-component Reactions: These methods offer efficiency by combining multiple reaction steps in a single procedure.

  • Suzuki Coupling: This cross-coupling reaction is particularly useful for introducing substituents at specific positions on the hydroxyphenyl ring.

Below are detailed protocols for the most common and effective synthetic methods.

II. Experimental Protocols

Protocol 1: Synthesis of this compound (HBT) via Condensation of 2-Aminothiophenol (B119425) with Salicylic Acid

This protocol describes a reliable method for the synthesis of the parent HBT molecule.

Reaction Scheme:

G SA Salicylic Acid Reflux Reflux SA->Reflux OAT 2-Aminothiophenol OAT->Reflux PCl3 PCl3 (Dehydrating Agent) PCl3->Reflux Toluene Toluene (Solvent) Toluene->Reflux HBT This compound Reflux->HBT

Figure 1: Synthesis of HBT from Salicylic Acid and 2-Aminothiophenol.

Materials:

Equipment:

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add 2-aminothiophenol (25 g, 0.2 mol), salicylic acid (27.6 g, 0.2 mol), and 200 mL of anhydrous toluene.

  • Stir the mixture and bubble nitrogen through the solution while heating to approximately 50°C until all solids are dissolved.

  • Slowly add phosphorus trichloride (13.8 g, 0.1 mol) dropwise through the dropping funnel. The reaction is exothermic; maintain the temperature below 60°C using an ice bath if necessary. The solution will become increasingly viscous.

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours with continuous stirring. The reaction mixture should become a clear solution.

  • After cooling to room temperature, a solid will gradually precipitate.

  • Filter the precipitate using a Büchner funnel and wash the filter cake sequentially with ethanol and water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from chloroform to obtain colorless crystals of this compound.[1]

Characterization:

  • Melting Point: 129-131°C[1]

  • ¹H NMR (CDCl₃, δ): 1H NMR (500 MHz, CDCl3): δ 8.69 (d, J = 2.5 Hz, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.92 (d, J = 7.9 Hz, 1H), 7.51 (ddd, J = 9.8, 7.9, 1.9 Hz, 2H), 7.42–7.36 (m, 1H), 7.16 (d, J = 8.9 Hz, 1H), 5.40 (s, 2H), 3.56 (s, 3H).[1]

  • ¹³C NMR (CDCl₃, δ): 13C NMR (125 MHz, CDCl3) δ 161.31, 153.74, 151.98, 136.15, 134.12, 131.89, 126.18, 125.04, 124.59, 123.07, 121.21, 116.47, 114.89, 94.55, 56.73.[1]

Protocol 2: One-Pot Synthesis of this compound Derivatives

This protocol is a versatile one-pot method for synthesizing various HBT derivatives from substituted salicylic acids and 2-aminothiophenol.[1]

Reaction Workflow:

G sub_SA Substituted Salicylic Acid heating Heat to 120°C, 2h sub_SA->heating oat 2-Aminothiophenol oat->heating reagents TBAB, Triphenyl Phosphite reagents->heating workup Cool, Add MeOH, Sonicate heating->workup filtration Filter and Wash with MeOH workup->filtration purification Recrystallization filtration->purification product Substituted HBT Derivative purification->product G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Aminothiophenol 2-Aminothiophenol Reaction Reaction 2-Aminothiophenol->Reaction Phenyl Salicylate Phenyl Salicylate Phenyl Salicylate->Reaction Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->Reaction Elevated Temperature (Molten) Elevated Temperature (Molten) Elevated Temperature (Molten)->Reaction Cool to Solidify Cool to Solidify Wash with Methanol Wash with Methanol Cool to Solidify->Wash with Methanol Dry under Vacuum Dry under Vacuum Wash with Methanol->Dry under Vacuum Pure HBT Pure HBT Dry under Vacuum->Pure HBT Crude Product Crude Product Reaction->Crude Product Crude Product->Cool to Solidify

References

Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzothiazole as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)benzothiazole (HBT) is a well-established fluorophore known for its unique photophysical properties, including good photostability and solid-based emission.[1] HBT and its derivatives have garnered significant attention in the field of fluorescence imaging and sensing. A key feature of HBT is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be modulated by the presence of metal ions, leading to changes in its fluorescence properties. This characteristic makes HBT a versatile platform for the development of fluorescent probes for the detection of various metal ions. These probes are valuable tools in biological imaging, environmental monitoring, and diagnostics.

The core mechanism of metal ion detection by HBT-based probes often involves the coordination of the metal ion with the heteroatoms of the HBT moiety. This interaction can lead to several photophysical phenomena, including:

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the molecule, leading to a shift in the emission wavelength.

  • Photoinduced Electron Transfer (PET): The metal ion can act as a quencher or an enhancer of fluorescence by modulating the PET process.

  • Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex with the metal ion can restrict intramolecular rotations, leading to an increase in fluorescence quantum yield.

This document provides detailed application notes and experimental protocols for the use of HBT and its derivatives as fluorescent probes for the detection of various metal ions, including Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺.

Signaling Pathway and Experimental Workflow

The general signaling pathway for metal ion detection using an HBT-based probe involves the binding of the target metal ion to the probe, which in turn modulates the fluorescence output of the probe. This can be a "turn-on" or "turn-off" response, or a ratiometric change in emission.

cluster_0 Signaling Pathway HBT_Probe HBT-based Probe Complex HBT-Metal Complex HBT_Probe->Complex Binding Metal_Ion Target Metal Ion Metal_Ion->Complex Fluorescence_Change Fluorescence Signal Change (Turn-on/Turn-off/Ratiometric) Complex->Fluorescence_Change Modulation of Photophysical Properties

Figure 1: Generalized signaling pathway for metal ion detection.

The experimental workflow for detecting metal ions using an HBT-based fluorescent probe typically involves sample preparation, introduction of the probe, and fluorescence measurement.

cluster_1 Experimental Workflow Start Start Prepare_Sample Prepare Sample (e.g., buffer, cell lysate, water sample) Start->Prepare_Sample Add_Probe Add HBT-based Probe to the Sample Prepare_Sample->Add_Probe Incubate Incubate for a Specific Time Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence (Spectrofluorometer/Microscope) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Intensity, Ratio, etc.) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: A typical experimental workflow for metal ion detection.

Quantitative Data Summary

The performance of various HBT-based fluorescent probes for the detection of different metal ions is summarized in the table below. This allows for a direct comparison of their key sensing parameters.

Probe Name/DerivativeTarget IonDetection LimitBinding Ratio (Probe:Ion)Solvent SystemReference
BHMAl³⁺Not Specified1:1DMF/H₂O (v/v, 1/1)[2]
HBT-terpyridine conjugateZn²⁺35 nMNot SpecifiedDMSO:H₂O[3]
BIPPZn²⁺2.36 x 10⁻⁸ M8:2Semi-aqueous[4][5]
Sensor 1Fe³⁺8.43 µM1:1Aqueous solutions[6]
Sensor 2Fe³⁺5.86 µM1:1Aqueous solutions[6]
LFe³⁺6.04 x 10⁻⁸ M2:1Acetonitrile[7]
HBT-HCu²⁺3.08 x 10⁻⁷ M2:1Not Specified[8]
HBT 2Cu²⁺/Cu⁺250 nM (Cu²⁺), 69 nM (Cu⁺)1:190% aqueous medium[9]
BTZCu²⁺1.153 x 10⁻⁷ MNot SpecifiedH₂O/DMF[10]

Experimental Protocols

General Protocol for Metal Ion Detection using a HBT-based Fluorescent Probe

This protocol provides a general framework for the detection of metal ions. Specific parameters such as probe concentration, incubation time, and excitation/emission wavelengths should be optimized for each specific probe and experimental setup.

Materials:

  • HBT-based fluorescent probe

  • Stock solutions of various metal ions

  • Appropriate buffer solution (e.g., PBS, Tris-HCl)

  • Solvent for the probe (e.g., DMSO, ethanol)

  • Spectrofluorometer or fluorescence microscope

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the HBT-based probe (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol (B145695).

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water or the appropriate buffer.

  • Preparation of Working Solutions:

    • Dilute the probe stock solution to the desired working concentration (e.g., 1-10 µM) in the chosen experimental buffer.

    • Prepare a series of metal ion solutions of varying concentrations by diluting the metal ion stock solution in the same buffer.

  • Fluorescence Measurement:

    • To a cuvette or a well of a microplate, add the probe working solution.

    • Record the initial fluorescence spectrum of the probe solution.

    • Add a specific volume of the metal ion solution to the probe solution and mix thoroughly.

    • Incubate the mixture for a predetermined time to allow for the binding reaction to reach equilibrium.

    • Record the fluorescence spectrum of the mixture.

    • Repeat the measurement for different concentrations of the metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for ratiometric probes) against the concentration of the metal ion.

    • Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Protocol for Synthesis of a Simple this compound Derivative

This protocol describes a general method for the synthesis of HBT derivatives, which often involves the condensation of a substituted 2-aminothiophenol (B119425) with a substituted salicylaldehyde (B1680747).

Materials:

  • Substituted 2-aminothiophenol

  • Substituted salicylaldehyde

  • Ethanol

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (2N)

Procedure:

  • Dissolve the substituted salicylaldehyde and 2-aminothiophenol in ethanol in a round-bottom flask.[9]

  • Add a few drops of hydrogen peroxide (30%) and hydrochloric acid (2N) to the mixture.[9]

  • Stir the reaction mixture at 70-80 °C for 2-3 hours.[9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with cold ethanol to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Logical Relationships in Probe Design

The design of HBT-based fluorescent probes involves a logical interplay between the core HBT fluorophore, a recognition moiety for the target metal ion, and a signaling mechanism.

cluster_2 Probe Design Logic Fluorophore Core Fluorophore (e.g., HBT) Linker Linker Fluorophore->Linker Recognition_Moiety Recognition Moiety (e.g., Terpyridine, Imidazole) Recognition_Moiety->Linker Probe_Molecule Final Probe Molecule Linker->Probe_Molecule Signaling_Mechanism Signaling Mechanism (ICT, PET, CHEF, ESIPT) Probe_Molecule->Signaling_Mechanism

Figure 3: Logical relationship in the design of HBT-based probes.

Conclusion

This compound and its derivatives offer a robust and versatile platform for the development of fluorescent probes for metal ion detection. The tunability of their photophysical properties through chemical modification allows for the design of probes with high sensitivity and selectivity for a wide range of metal ions. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to utilize these powerful tools in their respective fields. Further research into novel HBT derivatives will undoubtedly expand the scope of their applications in chemical biology, diagnostics, and environmental science.

References

Application Note and Protocol: Measuring the Fluorescence of 2-(2-Hydroxyphenyl)benzothiazole (HBT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Hydroxyphenyl)benzothiazole (HBT) is a well-known fluorophore that exhibits a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3][4] Upon photoexcitation, an intramolecular proton transfer occurs, leading to the formation of a transient keto tautomer from the initial enol form. This process results in a large Stokes shift and dual fluorescence emission, making HBT and its derivatives valuable as fluorescent probes in various applications, including bio-imaging and materials science.[5][6][7] The fluorescence properties of HBT are highly sensitive to its environment, particularly solvent polarity.[2][4][8] This application note provides a detailed protocol for measuring the fluorescence of HBT, including sample preparation, instrumentation setup, and data analysis.

Key Photophysical Properties of HBT

The photophysical characteristics of HBT are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for HBT in various solvents.

PropertyValueSolventReference
Absorption Maxima (λ_abs) ~287 nm, ~335 nmVarious Solvents[2]
Enol Emission Maximum (λ_em) ~385 nmVarious Solvents[2]
Keto Emission Maximum (λ_em) ~512 nmVarious Solvents[2]
Excitation Wavelength (λ_ex) 335 nmVarious Solvents[2]
Fluorescence Quantum Yield (Φ_f) Low in solution, significantly higher in solid stateGeneral[3][5]

Experimental Protocol

This protocol outlines the steps for preparing a solution of HBT and measuring its fluorescence spectrum using a standard fluorescence spectrophotometer.

Materials and Equipment
  • This compound (HBT)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Fluorescence spectrophotometer (e.g., Agilent Cary Eclipse)[5][6]

  • UV-Vis spectrophotometer

Solution Preparation
  • Stock Solution (e.g., 1 mM): Accurately weigh a small amount of HBT powder and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to achieve the desired concentration. Ensure complete dissolution.

  • Working Solution (e.g., 10 µM): Perform a serial dilution of the stock solution to obtain a working solution with a final concentration suitable for fluorescence measurements. The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Instrumentation and Measurement
  • Instrument Warm-up: Turn on the fluorescence spectrophotometer and the light source (typically a Xenon lamp) and allow them to warm up for at least 30 minutes to ensure stable output.

  • Cuvette Preparation: Clean the quartz cuvette thoroughly. Rinse it with the solvent being used for the measurement before filling it with the blank (pure solvent) or the HBT working solution.

  • Blank Measurement: Fill the cuvette with the pure solvent and place it in the sample holder of the spectrophotometer. Perform a blank scan to record the solvent's background signal.

  • Sample Measurement: Replace the blank with the cuvette containing the HBT working solution.

  • Set Excitation and Emission Parameters:

    • Set the excitation wavelength to 335 nm.[2]

    • Set the emission scan range to cover both the enol and keto emission bands, for example, from 350 nm to 700 nm.

    • Set the excitation and emission slit widths. Typical values are between 2.5 nm and 10 nm. Narrower slits provide better resolution but lower signal intensity.[9]

    • Set the photomultiplier tube (PMT) voltage to an appropriate level to obtain good signal-to-noise ratio without saturating the detector.[9]

  • Acquire Fluorescence Spectrum: Initiate the scan to record the fluorescence emission spectrum of HBT.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of HBT. Identify and record the wavelengths of the emission maxima for the enol and keto forms.

Data Presentation and Visualization

Signaling Pathway of HBT Fluorescence

The fluorescence of HBT is governed by the ESIPT process, which can be visualized as a signaling pathway from the ground state to the excited state and back.

HBT_ESIPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol (S0) Enol_S1 Enol* (S1) Enol_S0->Enol_S1 Absorption (λex ≈ 335 nm) Enol_S1->Enol_S0 Enol Fluorescence (λem ≈ 385 nm) Keto_S1 Keto* (S1) Enol_S1->Keto_S1 ESIPT (ultrafast) Keto_S1->Enol_S0 Keto Fluorescence (λem ≈ 512 nm)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway of HBT.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for measuring HBT fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare HBT Stock Solution B Prepare HBT Working Solution A->B D Measure Solvent Blank B->D C Instrument Warm-up C->D E Measure HBT Sample Spectrum D->E F Subtract Blank Spectrum E->F G Identify Emission Maxima F->G

Caption: Experimental workflow for HBT fluorescence measurement.

Conclusion

This application note provides a comprehensive guide for the successful measurement of the fluorescence of this compound. By following the detailed protocol and understanding the underlying photophysical principles, researchers can accurately characterize the fluorescence properties of HBT and its derivatives for their specific applications. The sensitivity of HBT's fluorescence to its environment underscores the importance of consistent and well-documented experimental procedures.

References

Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzothiazole in Bioimaging and Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives have emerged as a versatile class of fluorophores for bioimaging and cell staining applications. Their utility is primarily centered around a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process, occurring in the excited state, leads to a large Stokes shift, minimizing self-absorption and enhancing detection sensitivity. While HBT itself has limitations, including a short emission wavelength and low quantum yield, extensive research has focused on the chemical modification of the HBT scaffold to develop advanced fluorescent probes.[1][2] These probes are designed for the detection of various biologically significant analytes, including metal ions, reactive oxygen species (ROS), and for monitoring physiological parameters like pH.

This document provides a detailed overview of the applications of HBT-based probes in bioimaging, including quantitative data on their photophysical properties and comprehensive experimental protocols for their use in cell staining.

Principle of Operation: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of HBT and its derivatives is governed by the ESIPT mechanism. In the ground state, the molecule exists in an enol form. Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a keto tautomer in the excited state. This keto form is responsible for the characteristic long-wavelength emission. The large separation between the absorption and emission wavelengths (Stokes shift) is a key advantage of ESIPT-based fluorophores, as it minimizes interference from scattered excitation light and cellular autofluorescence.[3][4][5][6]

Applications in Bioimaging and Sensing

HBT-based fluorescent probes have been successfully developed for the detection of a variety of analytes and for monitoring cellular processes:

  • Metal Ion Detection: The HBT scaffold can be functionalized with specific chelating moieties to create probes for metal ions such as zinc (Zn²⁺), mercury (Hg²⁺), and iron (Fe³⁺).[7][8][9][10][11][12][13] The binding of the metal ion often modulates the ESIPT process, resulting in a "turn-on" or ratiometric fluorescent response.

  • Reactive Oxygen Species (ROS) Detection: Derivatives of HBT have been designed to react specifically with ROS, such as hydrogen peroxide (H₂O₂).[3][14] This reaction can trigger a change in the fluorescence properties of the probe, enabling the visualization of oxidative stress in living cells.

  • pH Sensing: The phenolic hydroxyl group in the HBT structure is pH-sensitive, making HBT derivatives suitable for use as fluorescent pH probes.[15] Changes in pH can alter the protonation state of the fluorophore, leading to a corresponding change in its fluorescence emission.

  • Enzyme Activity Monitoring: HBT-based probes have been developed to detect the activity of enzymes like alkaline phosphatase (ALP).[16] The probe is designed with a recognition site that is cleaved by the enzyme, leading to the release of the HBT fluorophore and a subsequent "turn-on" fluorescence signal.

Quantitative Data of HBT-Based Fluorescent Probes

The following tables summarize the key photophysical properties of selected HBT derivatives used in bioimaging.

Table 1: Photophysical Properties of HBT Derivatives for Metal Ion Detection

Probe NameAnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Detection LimitReference
L Hg²⁺---0.11 µM[7]
Probe 4 Zn²⁺-- (Large red shift)--[8]
L Fe³⁺-420 (from 370)-6.04 x 10⁻⁸ M[11]
Sensor 1 Fe³⁺---8.43 µM[12]
Sensor 2 Fe³⁺---5.86 µM[12]
Compound 1 Zn²⁺---0.25 ppm[13]

Table 2: Photophysical Properties of HBT Derivatives for ROS Detection

Probe NameAnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Key FeatureReference
Probe 1a H₂O₂365510 (from 458)0.21 (from 0.02)Ratiometric response[3]
BT-BO H₂O₂3246040.93"Turn-on" fluorescence[17]
TZ-BO H₂O₂~380~5421.0High sensitivity[17]

Table 3: Photophysical Properties of HBT Derivatives for pH Sensing

Probe NamepH RangeExcitation (λ_ex, nm)Emission (λ_em, nm)pKaReference
1 6.8 - 8.5-455 to 4847.32[15]

Experimental Protocols

Protocol 1: General Protocol for Live Cell Staining with HBT-Based Probes

This protocol provides a general guideline for staining live cells with HBT-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters may be required for specific probes and cell types.

Materials:

  • HBT-based fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Confocal microscope

  • Cultured mammalian cells (e.g., HeLa)

Procedure:

  • Preparation of Probe Stock Solution:

    • Dissolve the HBT-based probe in high-quality, anhydrous DMSO to prepare a stock solution (typically 1-10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture the desired mammalian cells in an appropriate medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto confocal dishes or plates at a suitable density to achieve 60-70% confluency on the day of the experiment.

    • Allow the cells to adhere and grow for at least 24 hours before the experiment.

  • Probe Loading:

    • On the day of the experiment, remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium or PBS to the desired final concentration (typically 5-20 µM).

    • Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[1]

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Wash the cells three times with warm PBS to remove any excess, unbound probe.[1]

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the stained cells using a confocal microscope with the appropriate excitation and emission settings for the specific HBT derivative.

Protocol 2: Detection of Exogenous Hydrogen Peroxide (H₂O₂)

This protocol describes the use of an HBT-based probe to detect H₂O₂ added to the cell culture medium.

Procedure:

  • Follow steps 1-3 of the General Protocol for Live Cell Staining.

  • After probe loading, wash the cells twice with warm PBS.

  • Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-400 µM) to the cells.[3]

  • Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Wash the cells with PBS to remove the H₂O₂-containing medium.

  • Proceed to imaging as described in the General Protocol.

Protocol 3: Detection of Endogenous Hydrogen Peroxide (H₂O₂)

This protocol outlines the detection of H₂O₂ produced by the cells in response to a stimulus.

Procedure:

  • Follow steps 1-3 of the General Protocol for Live Cell Staining.

  • After probe loading, wash the cells twice with warm PBS.

  • Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL Phorbol 12-myristate 13-acetate - PMA).

  • Incubate for the desired time to allow for H₂O₂ production.

  • Wash the cells with PBS.

  • Proceed to imaging as described in the General Protocol.

Visualizations

Experimental_Workflow_Live_Cell_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare Probe Stock Solution (DMSO) load_probe Load Cells with HBT Probe prep_stock->load_probe culture_cells Culture and Seed Cells culture_cells->load_probe wash_cells Wash Cells (3x PBS) load_probe->wash_cells image_cells Confocal Microscopy wash_cells->image_cells

Caption: General workflow for live cell staining with HBT-based fluorescent probes.

Signaling_Pathway_ROS_Detection stimulus Cellular Stimulus (e.g., PMA) ros_production Increased Endogenous ROS (H₂O₂) stimulus->ros_production hbt_probe HBT-based ROS Probe (Non-fluorescent) ros_production->hbt_probe Oxidation activated_probe Activated HBT Probe (Fluorescent) hbt_probe->activated_probe fluorescence Fluorescence Signal activated_probe->fluorescence

Caption: Detection of endogenous ROS using a "turn-on" HBT-based fluorescent probe.

Conclusion

This compound and its derivatives represent a powerful and adaptable platform for the development of fluorescent probes for bioimaging. The inherent ESIPT mechanism provides a large Stokes shift, which is highly advantageous for cellular imaging. By modifying the core HBT structure, researchers have created a wide array of probes for detecting specific ions, molecules, and physiological changes within living cells. The protocols provided herein offer a starting point for the application of these valuable tools in biological and biomedical research. As with any fluorescent probe, empirical optimization of staining and imaging conditions is crucial for achieving high-quality, reproducible results.

References

Application Notes and Protocols: Enhancing the Properties of 2-(2-Hydroxyphenyl)benzothiazole through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the derivatization of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a versatile fluorophore. The following protocols detail key strategies to enhance its photophysical and physicochemical properties for a range of applications, including bioimaging and drug development.

Introduction

This compound (HBT) is a well-known fluorophore that exhibits excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift.[1][2] However, its application can be limited by a short emission wavelength and low quantum yield in its native form.[3][4] Derivatization of the HBT core scaffold is a powerful strategy to overcome these limitations and tailor its properties for specific applications. The primary strategies for derivatization include substitution on the phenyl and benzothiazole (B30560) rings and complexation with boron to modulate the ESIPT process.[1][3][5]

Derivatization Strategies for Enhanced Properties

The derivatization of HBT can be broadly categorized into two main approaches:

  • Ring Substitution: Introduction of electron-donating or electron-withdrawing groups onto the phenolic and benzothiazole rings allows for fine-tuning of the electronic structure, which in turn influences the absorption and emission characteristics of the molecule.[1][6]

  • Boron Complexation: Complexing the heteroatoms of HBT with a boron-containing compound, such as boron trifluoride etherate, can mimic the ESIPT effect, leading to a significant red-shift in emission and an increase in the fluorescence quantum yield.[3][5]

These strategies can be employed to develop HBT-based probes with improved brightness, photostability, and environmental sensitivity, making them suitable for advanced fluorescence imaging and sensing applications.

Data Presentation: Photophysical Properties of HBT Derivatives

The following table summarizes the quantitative data on the photophysical properties of various HBT derivatives, allowing for easy comparison of their enhanced characteristics.

DerivativeModificationExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
HBT (Parent) -~335~430 (Enol), ~530 (Keto)0.0014 - 0.011>100[7][8]
HBT-BF2 Boron Complexation3804880.85108[3][5]
4-Methoxy-HBT-BF2 OMe at C4' + Boron Complexation4005850.99185[3][5]
4-Dimethylamino-HBT-BF2 NMe2 at C4' + Boron Complexation4506550.65205[3][5]
Disubstituted HBT Substitutions at 4'- and 5'-positionsVariesVariesVariesVaries[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (HBT)

This protocol describes a general method for the synthesis of the parent HBT scaffold.

Materials:

Procedure:

  • To a round-bottom flask, add 2-aminothiophenol (or a substituted aniline (B41778) for derivatives[7]), salicylaldehyde (1.0 eq), sulfur (5.0 eq), and potassium iodide (0.3 eq).[7]

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Place the flask under an inert atmosphere (e.g., nitrogen) or an oxygen atmosphere as specified by the desired reaction.[7][9]

  • Heat the reaction mixture to 150-170 °C with stirring.[7][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.[7][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add methanol to the cooled mixture to precipitate the product.[9]

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product under vacuum to yield the purified this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Derivatization of HBT by Boron Complexation (Synthesis of HBT-BF2)

This protocol details the complexation of HBT with boron trifluoride etherate to enhance its fluorescence properties.[3][5]

Materials:

  • This compound (HBT) or a substituted HBT derivative

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen gas supply

Procedure:

  • Dissolve HBT (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·Et₂O, 3.0-5.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired HBT-BF₂ derivative.

Protocol 3: Suzuki Coupling for Introduction of Substituents

This protocol provides a general method for introducing aryl or other substituents onto a pre-functionalized HBT core (e.g., a bromo-substituted HBT) via a Suzuki coupling reaction.[1]

Materials:

  • Bromo-substituted this compound

  • Appropriate boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Round-bottom flask with reflux condenser

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, combine the bromo-substituted HBT (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted HBT derivative.

Visualization of Derivatization Workflows

The following diagrams illustrate the key derivatization strategies for this compound.

Derivatization_Workflow HBT This compound (HBT) Substituted_HBT Substituted HBT HBT->Substituted_HBT Ring Substitution (e.g., Suzuki Coupling) HBT_BF2 HBT-BF2 Derivative HBT->HBT_BF2 Boron Complexation (BF3·Et2O) Substituted_HBT->HBT_BF2 Boron Complexation (BF3·Et2O)

Caption: General derivatization workflow for HBT.

Structure_Property_Relationship Derivatization Derivatization Strategy Ring_Sub Ring Substitution (Electron Donating/Withdrawing Groups) Derivatization->Ring_Sub Boron_Comp Boron Complexation Derivatization->Boron_Comp Properties Enhanced Properties Ring_Sub->Properties Boron_Comp->Properties Red_Shift Red-Shifted Emission Properties->Red_Shift Quantum_Yield Increased Quantum Yield Properties->Quantum_Yield Solubility Modified Solubility Properties->Solubility

Caption: Relationship between derivatization and properties.

Conclusion

The derivatization of this compound is a highly effective approach for tuning its photophysical properties to meet the demands of various scientific applications. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel HBT-based molecules with enhanced fluorescence characteristics. These advanced derivatives hold significant promise for the development of next-generation fluorescent probes, sensors, and imaging agents.

References

Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzothiazole as a Chemosensor for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the ability to accurately detect and quantify ROS in biological systems is of paramount importance for both basic research and drug development.

2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives have emerged as a powerful class of fluorescent chemosensors for the detection of various ROS. These probes are prized for their unique photophysical properties, particularly their mechanism of Excited-State Intramolecular Proton Transfer (ESIPT), which can be harnessed to create "turn-on" fluorescent sensors with high sensitivity and selectivity. This document provides detailed application notes and protocols for the use of HBT-based chemosensors in the detection of ROS.

Principle of Detection: Excited-State Intramolecular Proton Transfer (ESIPT)

The sensing mechanism of HBT-based ROS probes is predicated on the phenomenon of ESIPT. In its ground state, the HBT molecule exists in an enol form. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) moiety, leading to the formation of an excited keto tautomer. This keto form is responsible for the characteristic fluorescence emission of the HBT core.

To fashion a chemosensor for ROS, the hydroxyl group of the HBT is typically masked with a ROS-cleavable protecting group, such as a boronate ester for the detection of hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻). In this "pro-fluorophore" state, the ESIPT process is blocked, and the molecule is non-fluorescent or weakly fluorescent. Upon reaction with the target ROS, the protecting group is cleaved, regenerating the free hydroxyl group. This unmasks the HBT fluorophore, restoring the ESIPT process and resulting in a "turn-on" fluorescent signal that is directly proportional to the concentration of the analyte.

G cluster_0 HBT-based Chemosensor Probe HBT-Probe (Non-fluorescent) ESIPT Blocked Cleavage Cleavage of Protecting Group Probe->Cleavage Reaction with ROS Fluorophore HBT-Fluorophore (Fluorescent) ESIPT Restored ROS Reactive Oxygen Species (e.g., H₂O₂, ONOO⁻) ROS->Cleavage Cleavage->Fluorophore Release of HBT

Figure 1: General sensing mechanism of HBT-based ROS chemosensors.

Data Presentation: Quantitative Comparison of HBT-Based ROS Chemosensors

The selection of an appropriate chemosensor is critical for successful experimental outcomes. The following table summarizes the key performance characteristics of several HBT-based fluorescent probes for various reactive oxygen species to facilitate probe selection.

Probe NameTarget AnalyteLimit of Detection (LOD)Excitation (nm)Emission (nm)Quantum Yield (Φ)Reference
BT-BO H₂O₂Not Specified~324~604Not Specified[1]
BS1 ONOO⁻12.8 nMNot Specified430Not Specified
BS2 ONOO⁻25.2 nMNot Specified430Not Specified
HBT-Cy N₂H₄ (Hydrazine)0.11 µMNot Specified6850.211[2]
CBT-β-Gal β-galactosidaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]

Note: "Not Specified" indicates that the data was not available in the cited literature.

Experimental Protocols

Synthesis of a Representative HBT-Boronate Probe for H₂O₂

This protocol describes a general two-step synthesis for a boronate-protected HBT probe, exemplified by the synthesis of probe BT-BO.[1]

Step 1: Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

  • To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol), 2-aminobenzenethiol (275.4 mg, 2.2 mmol), and anhydrous ethanol (B145695) (10 mL).

  • Add two drops of formic acid to the solution to act as a catalyst.

  • Heat the mixture to 90°C and reflux for 2.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it five times with cold anhydrous ethanol.

  • Dry the product under an infrared lamp to obtain HBT as a faint yellow solid.

Step 2: Synthesis of the HBT-Boronate Probe (BT-BO)

  • Combine the synthesized HBT with an arylboronate ester recognition moiety.

  • Reflux the mixture in anhydrous acetonitrile.

  • The specific arylboronate ester used will determine the final probe structure. For BT-BO, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole is formed.[1]

G cluster_0 Synthesis Workflow Start Start Materials: 2-Hydroxybenzaldehyde 2-Aminobenzenethiol Step1 Step 1: Synthesis of HBT - Reflux in Ethanol - Formic Acid Catalyst Start->Step1 HBT Intermediate: 2-(2'-Hydroxyphenyl)benzothiazole (HBT) Step1->HBT Step2 Step 2: Boronate Protection - Reflux with Arylboronate Ester - Anhydrous Acetonitrile HBT->Step2 Probe Final Product: HBT-Boronate Probe Step2->Probe

Figure 2: General workflow for the synthesis of an HBT-boronate probe.
General Protocol for Live Cell Imaging of ROS

This protocol provides a general guideline for the use of HBT-based probes for detecting ROS in living cells. Optimization of probe concentration, loading time, and imaging parameters may be required for specific cell types and experimental conditions.

Materials:

  • HBT-based ROS probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (serum-free for loading, can be complete for imaging)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on a suitable imaging dish or plate (e.g., glass-bottom dishes)

  • ROS inducer (e.g., H₂O₂, PMA) or inhibitor, as required by the experiment

  • Fluorescence microscope or confocal microscope equipped with appropriate filters/lasers

Procedure:

  • Cell Seeding: Seed cells on an appropriate imaging vessel and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading: a. Prepare a working solution of the HBT-based probe by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells twice with warm PBS to remove any excess, unloaded probe.

  • ROS Induction/Inhibition (Optional): a. For detecting exogenous ROS, add fresh culture medium containing the desired concentration of the ROS source (e.g., 10-100 µM H₂O₂). b. For detecting endogenous ROS, add fresh culture medium containing a stimulus to induce ROS production (e.g., PMA). c. For inhibition studies, pre-treat cells with the inhibitor before or during probe loading, as appropriate.

  • Imaging: a. Place the imaging dish on the stage of the fluorescence or confocal microscope. b. Excite the sample at the appropriate wavelength for the specific HBT probe and collect the emission within the specified range. c. Capture images at desired time points to monitor the change in fluorescence intensity.

  • Image Analysis: a. Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji). b. Normalize the fluorescence intensity to a control group or a baseline measurement.

G cluster_0 Live Cell Imaging Workflow Seed 1. Seed Cells Load 2. Load with HBT Probe (1-10 µM, 30-60 min) Seed->Load Wash 3. Wash (2x with PBS) Load->Wash Treat 4. Treat with Stimulus/Inhibitor (Optional) Wash->Treat Image 5. Fluorescence Microscopy Treat->Image Analyze 6. Image Analysis (Quantify Intensity) Image->Analyze

Figure 3: Experimental workflow for ROS detection in live cells.

Applications in Drug Development

HBT-based ROS chemosensors are valuable tools in various stages of the drug development pipeline.

  • Target Validation and Mechanistic Studies: These probes can be used to investigate the role of ROS in disease pathogenesis and to elucidate the mechanism of action of drugs that modulate oxidative stress.

  • High-Throughput Screening (HTS): The "turn-on" fluorescence response of HBT probes makes them suitable for HTS assays to identify compounds that either induce or inhibit ROS production.

  • Toxicity Screening: Drug-induced oxidative stress is a common mechanism of toxicity. HBT-based sensors can be employed in early-stage safety assessments to flag compounds that cause an undesirable increase in cellular ROS levels.

  • Monitoring Therapeutic Efficacy: For drugs designed to modulate oxidative stress, such as certain anticancer agents or anti-inflammatory compounds, these probes can be used to monitor the therapeutic response in preclinical models. For example, they have been used to monitor stress-induced premature senescence in tumor cells in response to antineoplastic drugs.[3][4]

Troubleshooting

  • High Background Fluorescence: Ensure complete removal of unbound probe by thorough washing. Optimize probe concentration and loading time; excessive probe concentration can lead to non-specific staining.

  • Weak Signal: Increase probe concentration or loading time. Ensure the imaging system's excitation and emission filters are appropriate for the probe's spectral properties. Check cell health, as compromised cells may not efficiently process the probe.

  • Phototoxicity/Photobleaching: Minimize exposure to excitation light. Use a lower laser power and a more sensitive detector. Include an anti-fade reagent in the imaging medium if compatible with live-cell imaging.

Conclusion

Chemosensors based on the this compound scaffold offer a versatile and sensitive platform for the detection of reactive oxygen species in biological systems. Their "turn-on" fluorescence mechanism, coupled with the tunability of their chemical structure, allows for the design of probes with high specificity and a range of photophysical properties. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize these powerful tools in their studies of redox biology and drug discovery.

References

Application Notes and Protocols for the Quantification of 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of analytical methodologies for the quantitative analysis of 2-(2-Hydroxyphenyl)benzothiazole (HPBT), a molecule of interest due to its unique photophysical properties and potential applications in various scientific fields. The subsequent protocols offer detailed experimental procedures for validated analytical methods.

Application Notes

This compound is a fluorescent compound known for its excited-state intramolecular proton transfer (ESIPT) properties, which result in a large Stokes shift and unique emission characteristics.[1][2] These properties make it a valuable scaffold for the development of fluorescent probes and sensors.[3] Accurate and precise quantification of HPBT is crucial for its application in drug development, materials science, and environmental analysis. The primary analytical techniques employed for the quantification of HPBT and related benzothiazoles include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile and widely used technique for the analysis of benzothiazole (B30560) derivatives. When combined with tandem mass spectrometry (LC-MS/MS), it offers high sensitivity and selectivity, allowing for the determination of trace levels of these compounds in complex matrices.[4][5] UV detection is also a viable, more accessible alternative for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of HPBT, derivatization may be necessary to improve its volatility and thermal stability. GC-MS provides excellent separation efficiency and definitive compound identification based on mass spectra. A developed GC-MS/MS method for various benzothiazoles has demonstrated high sensitivity with low limits of quantification.[6]

Fluorescence Spectroscopy takes advantage of the inherent fluorescent properties of HPBT.[1][2] This method can be highly sensitive and selective, particularly when optimized for the specific excitation and emission wavelengths of the compound. The fluorescence intensity is directly proportional to the concentration of the analyte, providing a basis for quantification.

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For complex samples requiring high sensitivity, LC-MS/MS is often the method of choice. For routine analysis of less complex samples, HPLC-UV or fluorescence spectroscopy may be more practical.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related benzothiazoles using different analytical techniques.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC/ESI-MS/MS2-HydroxybenzothiazoleNot Specified200 ng/LNot SpecifiedNot Specified[4]
GC-MS/MS2-HydroxybenzothiazoleNot SpecifiedNot Specified0.01 - 2.12 ng/L (in surface water)70 - 130[6]
Fluorescence SpectroscopyThis compoundAnalyte DependentMethod DependentMethod DependentNot Specified[1][2]

Note: Data for 2-Hydroxybenzothiazole is presented as a close structural analog to this compound. Method-dependent parameters for Fluorescence Spectroscopy require empirical determination.

Experimental Protocols

Quantification of 2-Hydroxybenzothiazole by LC/ESI-MS/MS

This protocol is adapted from a method developed for the analysis of 2-substituted benzothiazoles in aqueous samples.[4]

a. Sample Preparation

For aqueous samples such as wastewater, direct injection may be possible. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

b. Instrumentation and Conditions

  • Chromatographic System: Reversed-phase liquid chromatograph.

  • Mass Spectrometer: Electrospray ionization tandem mass spectrometer (ESI-MS/MS).

  • Separation Mode: 2-Hydroxybenzothiazole is separated with the addition of ammonium (B1175870) acetate (B1210297) and detected in the negative ion mode.[4]

c. Data Analysis

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Quantification of 2-Hydroxybenzothiazole by GC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of benzothiazoles in various environmental matrices.[6]

a. Sample Preparation (Aqueous Samples)

  • Employ solid-phase extraction (SPE) for sample cleanup and concentration. Optimization of SPE cartridge type, pH, and elution solvent is recommended.[6]

  • For solid samples, ultrasonic extraction followed by SPE purification (UE-SPE) or pressurized liquid extraction (PLE) can be used.[6]

b. Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of benzothiazoles.

  • MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

c. Data Analysis

analyte concentration is determined using a calibration curve prepared with standards. The use of an internal standard is recommended to correct for matrix effects and variations in extraction efficiency.

Quantification of this compound by Fluorescence Spectroscopy

This protocol outlines a general procedure for the quantification of HPBT based on its intrinsic fluorescence.

a. Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., ethanol, cyclohexane). The choice of solvent can influence the fluorescence properties of HPBT.[7]

  • Prepare a series of standard solutions of HPBT in the same solvent.

b. Instrumentation and Conditions

  • Spectrofluorometer: An instrument capable of measuring fluorescence intensity at specific excitation and emission wavelengths.

  • Excitation Wavelength: Typically around 335 nm.[7]

  • Emission Wavelength: HPBT exhibits dual fluorescence peaks, with the primary emission from the keto tautomer around 512 nm.[7] The specific wavelength for quantification should be optimized for maximum intensity and minimal interference.

c. Data Analysis

  • Measure the fluorescence intensity of the standard solutions and the sample solution at the optimized excitation and emission wavelengths.

  • Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards.

  • Determine the concentration of HPBT in the sample by interpolating its fluorescence intensity on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aqueous Sample B Solid-Phase Extraction (SPE) (if required) A->B C Reversed-Phase LC Separation (Ammonium Acetate) B->C D ESI-MS/MS Detection (Negative Ion Mode) C->D E Peak Integration D->E F Quantification via Calibration Curve E->F GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing A Environmental Sample (Water, Sediment, etc.) B Extraction (SPE or UE-SPE/PLE) A->B C GC Separation B->C D MS/MS Detection (MRM Mode) C->D E Peak Area Measurement D->E F Concentration Calculation (Internal Standard Method) E->F Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Fluorescence Measurement cluster_data Data Analysis A Sample Dissolution in Suitable Solvent C Set Excitation (e.g., 335 nm) & Emission (e.g., 512 nm) Wavelengths A->C B Preparation of Standard Solutions B->C D Measure Fluorescence Intensity C->D E Construct Calibration Curve D->E F Determine Sample Concentration E->F

References

Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzothiazole in Sensing Environmental Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives as fluorescent probes for the detection of various environmental pollutants. The unique photophysical properties of HBT, particularly its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make it a versatile platform for developing sensitive and selective chemosensors.

Introduction to this compound (HBT) as a Fluorophore

This compound is a well-known fluorophore that exhibits a large Stokes shift due to an ultrafast ESIPT process.[1][2] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a transient keto-tautomer which is responsible for the fluorescence emission.[1][2] This process is highly sensitive to the molecular environment and can be modulated by the presence of specific analytes, forming the basis for its application in chemical sensing.[3][4] By modifying the HBT core with different functional groups, researchers have developed a variety of probes for the detection of a wide range of environmental pollutants.

Sensing of Metal Ions

HBT-based probes have been successfully employed for the detection of various metal ions, including ferric (Fe³⁺) and zinc (Zn²⁺) ions. The interaction of the metal ion with the probe typically disrupts or alters the ESIPT process, leading to a measurable change in the fluorescence signal.

Detection of Ferric Ions (Fe³⁺)

Several HBT derivatives have been designed as "turn-off" or "turn-on" fluorescent probes for Fe³⁺. For instance, a novel fluorescent Fe³⁺ probe based on this compound demonstrated high sensitivity and selectivity, with a fluorescence intensity enhancement of approximately 103-fold upon binding with Fe³⁺.[5] Another study reported two benzothiazole-based sensors that displayed a selective fluorescence quenching response towards Fe³⁺ ions.[6] A benzothiazole-quinoline derived 1,2,3-triazole (4HBTHQTz) also showed a selective decrease in fluorescence with Fe³⁺.[7][8]

This protocol is a general guideline based on the principles of fluorescence quenching assays for Fe³⁺.

Materials:

  • HBT-based Fe³⁺ sensor (e.g., Sensor 1 or Sensor 2 as described in the literature[6])

  • Stock solution of the sensor (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solution of Fe³⁺ (e.g., 10 mM FeCl₃ in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Solvent for dilution (e.g., acetonitrile (B52724) or aqueous buffer)

  • Fluorometer

Procedure:

  • Prepare a working solution of the HBT-based sensor (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile/water mixture).

  • Prepare a series of standard solutions of Fe³⁺ with varying concentrations by diluting the stock solution.

  • In a cuvette, add the sensor solution.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Add a small aliquot of a Fe³⁺ standard solution to the cuvette and mix thoroughly.

  • Incubate the solution for a specified time (e.g., 5-10 minutes) to allow for complexation.

  • Record the fluorescence spectrum of the mixture.

  • Repeat steps 5-7 for each Fe³⁺ standard solution.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope).

Detection of Zinc Ions (Zn²⁺)

HBT-based probes for Zn²⁺ often operate on a "turn-on" fluorescence mechanism. The coordination of Zn²⁺ with the probe can restrict intramolecular rotations or block non-radiative decay pathways, leading to chelation-enhanced fluorescence (CHEF). A benzothiazole-based chemosensor (BIPP) was developed for the highly selective and sensitive detection of Zn²⁺, exhibiting a significant fluorescence enhancement upon binding.[9]

This protocol provides a general procedure for the fluorometric determination of Zn²⁺.

Materials:

  • HBT-based Zn²⁺ sensor (e.g., BIPP[9])

  • Stock solution of the sensor (e.g., 1 mM in a mixture of ACN:H₂O (8:2))

  • Stock solution of Zn²⁺ (e.g., 10 mM ZnCl₂ in deionized water)

  • Solvent system (e.g., ACN:H₂O (8:2))

  • Fluorometer

Procedure:

  • Prepare a working solution of the HBT-based Zn²⁺ sensor (e.g., 1 µM) in the specified solvent system.[9]

  • Prepare a series of standard solutions of Zn²⁺.

  • To a cuvette containing the sensor solution, add an aliquot of a Zn²⁺ standard solution.

  • Mix and allow the solution to equilibrate.

  • Measure the fluorescence emission spectrum.

  • Repeat steps 3-5 for all Zn²⁺ standards.

  • Construct a calibration curve by plotting the fluorescence intensity at the emission maximum versus the Zn²⁺ concentration.

  • Calculate the LOD from the calibration curve.

Sensing of Anions

The versatile HBT scaffold can also be functionalized to detect anions, such as fluoride (B91410) (F⁻).

Detection of Fluoride Ions (F⁻)

A "turn-on" fluorescent probe (PBT) based on an HBT derivative was developed for the detection of F⁻. The sensing mechanism involves the fluoride-induced cleavage of a protecting group (dimethylthiophosphinoyl) from the hydroxyl group of the HBT core. This restores the ESIPT process, leading to a significant increase in fluorescence.[1]

Materials:

  • HBT-based fluoride probe (PBT)

  • Stock solution of PBT (e.g., 1.0 mM in THF)

  • Stock solution of fluoride (e.g., 10 mM NaF in ultrapure water)

  • Solvent for measurement (e.g., THF/H₂O mixture)

  • Fluorometer

Procedure:

  • Dilute the stock solution of PBT to the desired working concentration in the measurement solvent.

  • Prepare a series of fluoride standard solutions.

  • In a cuvette, add the PBT solution and record its baseline fluorescence.

  • Add a specific volume of a fluoride standard solution to the PBT solution.

  • Mix and measure the fluorescence spectrum after a short incubation period.

  • Repeat for all fluoride standards.

  • Plot the fluorescence intensity at the emission maximum against the fluoride concentration to create a calibration curve.

  • Determine the LOD based on the calibration data.

Sensing of Neutral Molecules

HBT-based probes have also been engineered to detect neutral molecules of environmental concern, such as hydrazine (B178648) (N₂H₄).

Detection of Hydrazine (N₂H₄)

A "turn-on" fluorescent probe (HBTM) was constructed for hydrazine detection based on a combined ESIPT and Intramolecular Charge Transfer (ICT) mechanism. The probe incorporates a methyl dicyanvinyl group, which is reduced by hydrazine, leading to the restoration of the ESIPT process and a significant fluorescence enhancement.[3][4] Another probe (TPSBT) also showed a "turn-on" response to hydrazine.[10]

Materials:

  • HBT-based hydrazine probe (e.g., HBTM[3][4])

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solution of hydrazine (e.g., 10 mM in water)

  • Solvent for analysis (e.g., DMSO/H₂O mixture)

  • Fluorometer

Procedure:

  • Prepare a working solution of the probe (e.g., 5 µM) in the analysis solvent.

  • Prepare a series of hydrazine standard solutions.

  • Add the probe solution to a cuvette.

  • Record the initial fluorescence spectrum.

  • Add a known concentration of hydrazine to the probe solution.

  • Incubate the mixture for a specified time (e.g., as determined by time-dependent fluorescence studies).

  • Measure the fluorescence emission spectrum.

  • Repeat for all hydrazine standards.

  • Generate a calibration curve by plotting fluorescence intensity versus hydrazine concentration.

  • Calculate the LOD.

Synthesis of HBT-Based Probes

The synthesis of HBT and its derivatives is generally straightforward.

General Synthesis of this compound (HBT)

A common method involves the condensation reaction of salicylaldehyde (B1680747) and o-aminothiophenol.[1]

Procedure:

  • Dissolve salicylaldehyde in ethanol.

  • Slowly add an equimolar amount of o-aminothiophenol to the solution.

  • Reflux the reaction mixture at 80 °C for several hours (e.g., 8 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the product can be isolated by filtration and purified by recrystallization.

Synthesis of a "Turn-on" Hydrazine Probe (HBTM)

The synthesis of HBTM involves a multi-step process starting from 5-acetyl-2-hydroxybenzaldehyde and 2-aminothiophenol (B119425) to form an HBT-acetyl derivative (HBT-Ac), followed by a reaction with malononitrile (B47326).[3]

Step 1: Synthesis of HBT-Ac

  • Dissolve 5-acetyl-2-hydroxybenzaldehyde and 2-aminothiophenol in DMF.

  • Add anhydrous sodium thiosulfate (B1220275) and stir the mixture at 110 °C under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), pour the mixture into deionized water and extract with ethyl acetate (B1210297).

  • Dry the organic phase, concentrate, and purify by column chromatography to obtain HBT-Ac.[3]

Step 2: Synthesis of HBTM

  • To a solution of HBT-Ac and malononitrile in toluene, add ammonium (B1175870) acetate dissolved in acetic acid.

  • Reflux the mixture for 8 hours.

  • After cooling, pour the mixture into deionized water and extract with ethyl acetate.

  • Dry, concentrate, and purify the product by column chromatography.[3]

Quantitative Data Summary

The following table summarizes the performance of various HBT-based fluorescent probes for environmental pollutants.

AnalyteProbe Name/TypeSensing MechanismLinear RangeLimit of Detection (LOD)Reference
Fe³⁺Sensor 2Fluorescence Quenching-5.86 µM[6]
Fe³⁺Sensor 1Fluorescence Quenching-8.43 µM[6]
Fe³⁺LFluorescence Enhancement-6.04 x 10⁻⁸ M[5]
Fe³⁺4HBTHQTzFluorescence Quenching-0.64 µM[7][8]
Zn²⁺BIPPTurn-on Fluorescence (CHEF)-2.36 x 10⁻⁸ M[9]
Zn²⁺Compound 1Ratiometric, Turn-on-0.25 ppm[11]
F⁻PBTTurn-on Fluorescence (ESIPT restoration)--[1]
N₂H₄HBTMTurn-on Fluorescence (ESIPT/ICT)0-140 µM2.9 x 10⁻⁷ M[3][4]
N₂H₄TPSBTTurn-on Fluorescence-1.22 x 10⁻⁷ M[10]

Note: "-" indicates data not specified in the cited sources.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the sensing mechanisms and experimental workflows.

Fe3_Quenching cluster_workflow Experimental Workflow HBT_Probe HBT-based Probe (Fluorescent) Complex HBT-Probe-Fe³⁺ Complex (Non-fluorescent) HBT_Probe->Complex + Fe³⁺ Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Start Prepare Sensor Solution Add_Fe3 Add Fe³⁺ Sample Start->Add_Fe3 Measure Measure Fluorescence (Quenching) Add_Fe3->Measure

Caption: Signaling pathway and workflow for "turn-off" detection of Fe³⁺.

Zn2_TurnOn cluster_workflow Experimental Workflow HBT_Probe HBT-based Probe (Weakly Fluorescent) Complex HBT-Probe-Zn²⁺ Complex (Highly Fluorescent) HBT_Probe->Complex + Zn²⁺ Zn2_ion Zn²⁺ Ion Zn2_ion->Complex Start Prepare Sensor Solution Add_Zn2 Add Zn²⁺ Sample Start->Add_Zn2 Measure Measure Fluorescence (Enhancement) Add_Zn2->Measure

Caption: Signaling pathway and workflow for "turn-on" detection of Zn²⁺.

Fluoride_TurnOn cluster_workflow Experimental Workflow PBT_Probe PBT Probe (Non-fluorescent) HBT_Product HBT Product (Fluorescent) PBT_Probe->HBT_Product Reaction Protecting_Group Protecting Group PBT_Probe->Protecting_Group Fluoride_ion F⁻ Ion Fluoride_ion->PBT_Probe Cleavage Start Prepare PBT Solution Add_F Add F⁻ Sample Start->Add_F Measure Measure Fluorescence (Turn-on) Add_F->Measure

Caption: Signaling pathway and workflow for "turn-on" detection of F⁻.

Hydrazine_TurnOn cluster_workflow Experimental Workflow HBTM_Probe HBTM Probe (Weakly Fluorescent) Reduced_Product Reduced Product (Highly Fluorescent) HBTM_Probe->Reduced_Product Reduction Hydrazine Hydrazine (N₂H₄) Hydrazine->HBTM_Probe Start Prepare HBTM Solution Add_Hydrazine Add Hydrazine Sample Start->Add_Hydrazine Measure Measure Fluorescence (Turn-on) Add_Hydrazine->Measure

Caption: Signaling pathway and workflow for "turn-on" detection of Hydrazine.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(2-Hydroxyphenyl)benzothiazole (HBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the fluorescence quantum yield (QY) of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of unsubstituted this compound (HBT) typically low in solution?

A1: The low fluorescence quantum yield of HBT in solution is primarily due to efficient non-radiative decay pathways. HBT is a classic example of a molecule that undergoes Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring. However, in solution, the molecule can undergo structural relaxation, including rotation around the single bond connecting the hydroxyphenyl and benzothiazole rings.[4][5] This rotation leads to a conical intersection with the ground state, providing a rapid, non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence.[5]

Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) and why is it important for HBT?

A2: ESIPT is a photochemical process where a proton is transferred within a molecule in its electronically excited state.[3] For HBT, upon absorption of light, the enol form is excited, and a proton is rapidly transferred to form an excited keto tautomer.[2][6] This keto form is responsible for the characteristic large Stokes shift fluorescence.[2][7] The efficiency of the ESIPT process and the stability of the resulting keto tautomer are crucial for achieving high fluorescence quantum yield. Factors that stabilize the keto form and prevent non-radiative decay pathways will enhance fluorescence.[8]

Q3: What are the primary strategies to increase the fluorescence quantum yield of HBT?

A3: The main strategies focus on either modifying the molecular structure to inhibit non-radiative decay or altering the environment to restrict molecular motion:

  • Structural Modification: Introducing specific substituents to the HBT core can drastically alter its photophysical properties. Electron-withdrawing groups like cyano (-CN) or complexation with a boron difluoride (BF₂) moiety have been shown to significantly increase the quantum yield.[4][9][10]

  • Restriction of Intramolecular Rotation (RIR): By increasing the viscosity of the solvent or inducing aggregation, the rotation that leads to non-radiative decay can be hindered.[4][5] This is the principle behind the Aggregation-Induced Emission (AIE) properties of some HBT derivatives.[5][7]

Q4: How do substituents affect the quantum yield of HBT?

A4: Substituents can influence the quantum yield in several ways:

  • Electron-withdrawing groups (EWGs): Groups like the cyano group (-CN) can significantly increase the fluorescence quantum yield. For instance, introducing a cyano group to the phenyl ring of HBT can increase the QY from 0.01 to 0.49 in CH₂Cl₂.[4][5] EWGs can strengthen the intramolecular hydrogen bond in the excited state, which facilitates the ESIPT process.[8]

  • Electron-donating groups (EDGs): EDGs such as amino or methoxy (B1213986) groups can also enhance fluorescence and tend to red-shift the emission wavelength.[9][11]

  • Bulky/Rigid Groups: Introducing aryl, alkynyl, or arylene ethynylene groups can increase the QY by sterically hindering the rotation between the two ring systems.[4][5]

Q5: What is the effect of solvent polarity on the quantum yield of HBT?

A5: Solvent polarity can significantly impact the ESIPT process and, consequently, the fluorescence quantum yield. In polar solvents, the ground state enol form of HBT can be solvated, which may disrupt the intramolecular hydrogen bond and hinder the proton transfer process.[12] This often leads to a decrease in the intensity of the ESIPT (keto) fluorescence and an increase in the normal, smaller Stokes shifted (enol) fluorescence.[12] Non-polar solvents are generally more favorable for an efficient ESIPT process in unsubstituted HBT.[12]

Troubleshooting Guide

Issue 1: My newly synthesized HBT derivative has a very low fluorescence quantum yield in solution.

  • Question: I have synthesized a new HBT derivative, but its fluorescence in common solvents like dichloromethane (B109758) or THF is much weaker than expected. What could be the cause?

  • Answer:

    • Confirm Molecular Structure: First, ensure the successful synthesis and purity of your compound using standard analytical techniques (NMR, Mass Spectrometry, etc.). Impurities can act as quenchers.

    • Evaluate Substituent Effects: The nature and position of your substituent are critical. If you have introduced a group that does not sufficiently restrict intramolecular rotation or favorably influence the electronic structure (e.g., a small, flexible alkyl chain), the quantum yield may remain low.[13] Consider if the substituent is strongly electron-withdrawing or -donating.

    • Test in a Viscous Solvent: The low quantum yield might be due to rotational freedom in low-viscosity solvents.[4] Try dissolving your compound in a more viscous medium, such as glycerol (B35011) or a liquid crystal like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), to see if emission is enhanced.[4][5]

    • Check for Aggregation-Induced Emission (AIE): Some HBT derivatives are non-emissive in good solvents but become highly fluorescent upon aggregation.[7] To test for AIE, try adding a poor solvent (like water) to a solution of your compound in a good solvent (like THF) and observe if fluorescence intensity increases.

Issue 2: The fluorescence emission of my HBT derivative is blue-shifted and weak, not the expected large Stokes shift emission.

  • Question: My HBT compound is fluorescing at a shorter wavelength (e.g., ~385 nm) instead of the expected ESIPT emission at a longer wavelength (e.g., >500 nm). Why is this happening?

  • Answer: This observation suggests that the ESIPT process is inefficient and you are primarily observing emission from the enol form.[7][12]

    • Solvent Choice: You may be using a polar protic solvent (like ethanol (B145695) or methanol). The hydrogen-bonding capabilities of these solvents can disrupt the intramolecular hydrogen bond essential for ESIPT.[12] Switch to a non-polar, aprotic solvent like cyclohexane (B81311) or toluene (B28343) to favor the ESIPT process.

    • Molecular Design: Your molecular design may inadvertently hinder ESIPT. For example, a substituent that sterically prevents the formation of the necessary planar conformation for proton transfer could be the cause.

    • pH of the Solution: The phenolic hydroxyl group is crucial. In a basic solution, this proton can be removed, preventing ESIPT entirely. Ensure your solution is neutral or acidic.[14]

Issue 3: The fluorescence intensity of my HBT derivative decreases over time during measurement.

  • Question: When I expose my sample to the excitation light in the fluorometer, the fluorescence intensity steadily drops. What is causing this and how can I prevent it?

  • Answer: This phenomenon is likely photobleaching, where the fluorophore is chemically altered or destroyed upon prolonged exposure to excitation light.

    • Reduce Excitation Intensity: Use neutral density filters to decrease the intensity of the excitation lamp. Only use the intensity necessary to obtain a good signal-to-noise ratio.[15]

    • Minimize Exposure Time: Keep the shutter closed when not actively acquiring data. Acquire spectra as quickly as possible.

    • Use Fresh Samples: For critical measurements, use a fresh, unexposed sample.[14]

    • Deoxygenate the Solvent: The presence of dissolved oxygen can sometimes accelerate photobleaching. Bubbling an inert gas like nitrogen or argon through the solvent before measurement can help.

Quantitative Data Summary

The following table summarizes the fluorescence quantum yield (ΦFL) of HBT and several of its derivatives in different environments, highlighting the impact of structural modifications.

CompoundSubstituentSolvent/StateFluorescence Quantum Yield (ΦFL)Reference(s)
HBT (Parent Compound)NoneCH₂Cl₂0.01[4][5]
C5P-HBT 4-pentylphenylCH₂Cl₂0.05[4][5]
C4-C≡C-HBT 1-hexynylCH₂Cl₂0.07[4][5]
C5P-C≡C-HBT 4-pentylphenylethynylCH₂Cl₂0.15[4][5]
CN-HBT 4-cyanoCH₂Cl₂0.49[4][5]
CN-HBT 4-cyanoSolid State0.52[4][5]
CN-HBT 4-cyano5CB (Liquid Crystal)0.57[4]
HBT-BF₂ Derivative (13B) Complexed with BF₂ + EDGToluene0.83[9]

Experimental Protocols

Protocol 1: Synthesis of a High Quantum Yield Cyano-Substituted HBT (CN-HBT)

This protocol is based on the palladium-catalyzed cyanation of an iodinated HBT precursor.[4]

Step 1: Synthesis of Iodo-HBT (I-HBT)

  • Condense 2-amino-thiophenol with 2-hydroxy-4-iodobenzoic acid. This reaction is a standard procedure for forming the benzothiazole ring.

Step 2: Cyanation of I-HBT to form CN-HBT

  • In a reaction vessel under an inert atmosphere (e.g., Argon), combine I-HBT, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Add a suitable anhydrous solvent, such as dimethylformamide (DMF).

  • Heat the reaction mixture (e.g., to 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate) and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using silica (B1680970) gel column chromatography to obtain pure CN-HBT.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[16]

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your HBT derivative (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, ΦFL = 0.546).[17]

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent (if possible).

    • The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Acquire Spectra:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

    • Using a fluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is identical for all samples. Keep all instrument settings (e.g., slit widths, detector voltage) constant.

  • Process Data:

    • Integrate the area under the fluorescence emission curve for both the standard and the test sample.

    • Calculate the quantum yield (Φtest) using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest² / nstd²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'test' and 'std' refer to the test sample and the standard, respectively.

  • Validate: To ensure accuracy, it is good practice to plot the integrated fluorescence intensity versus absorbance for the series of dilutions. The plot should be linear, and the gradient can be used in the calculation for higher precision.

Visualizations

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Keto_S0 Keto Form Enol_S1 Enol* (Excited) Enol_S0->Enol_S1 Absorption (hν) Keto_S0->Enol_S0 Tautomerization Keto_S1 Keto* (Excited) Enol_S1->Keto_S1 ESIPT (Proton Transfer) Keto_S1->Enol_S0 Keto_S1->Keto_S0 Fluorescence (hν')

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in HBT.

Workflow_Improve_QY Start Start: Low QY HBT Derivative Strategy Select Improvement Strategy Start->Strategy Mod Structural Modification Strategy->Mod Chemical Env Environmental Control Strategy->Env Physical Synth Synthesize New Derivative (e.g., add -CN or -BF2) Mod->Synth Solvent Change Solvent (Increase Viscosity) Env->Solvent AIE Induce Aggregation (AIE) Env->AIE Measure Measure Quantum Yield Synth->Measure Solvent->Measure AIE->Measure Compare Compare to Original Measure->Compare End End: High QY HBT Derivative Compare->Strategy Further Optimization Needed Compare->End QY Improved

Caption: Experimental workflow for improving the fluorescence quantum yield of HBT derivatives.

Troubleshooting_Logic Start Problem: Low Fluorescence Intensity Q1 What is the emission wavelength? Start->Q1 Enol Short λ (~385 nm) (Enol Emission) Q1->Enol Short Keto Long λ (>500 nm) (Keto/ESIPT Emission) Q1->Keto Long Sol_Enol Is solvent polar/protic? Enol->Sol_Enol A1_Enol Action: Switch to non-polar, aprotic solvent. Sol_Enol->A1_Enol Yes A2_Enol Possible Cause: - Steric hindrance - Basic pH Sol_Enol->A2_Enol No Sol_Keto Is solvent low viscosity? Keto->Sol_Keto A1_Keto Action: Test in viscous solvent or check for AIE. Sol_Keto->A1_Keto Yes A2_Keto Possible Cause: - Ineffective substituent - Photobleaching Sol_Keto->A2_Keto No

Caption: A logical troubleshooting diagram for low fluorescence intensity issues with HBT derivatives.

References

addressing photostability issues of 2-(2-Hydroxyphenyl)benzothiazole in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability issues of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HBT) and why is it used?

A1: this compound (HBT) is a fluorescent molecule known for its unique photophysical properties, primarily driven by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3][4][5] Upon absorption of UV light, the molecule undergoes a rapid internal proton transfer, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths) and dual fluorescence emission. This characteristic makes HBT and its derivatives valuable as fluorescent probes in various applications, including bioimaging and as UV stabilizers in materials.[3][4][6][7]

Q2: What does "photostability" mean and why is it a concern for HBT?

A2: Photostability refers to a molecule's resistance to chemical change or degradation when exposed to light. While HBT is sometimes described as having good photostability, this is often relative.[3][4] In many experimental contexts, particularly those involving prolonged or high-intensity light exposure such as fluorescence microscopy, HBT can undergo photobleaching. Photobleaching is the irreversible destruction of a fluorophore, leading to a loss of its fluorescent signal.[8][9][10][11] This can compromise the accuracy and reliability of experimental data.

Q3: What are the primary factors that contribute to the photobleaching of HBT?

A3: Several factors can accelerate the photobleaching of HBT and other fluorophores:

  • High-intensity illumination: The more intense the light source, the faster the rate of photobleaching.[8][11]

  • Prolonged exposure time: Longer exposure to an excitation light source increases the cumulative damage to the HBT molecule.[8]

  • Presence of molecular oxygen: In the excited state, HBT can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These highly reactive species can then attack and degrade the HBT molecule.[8][12][13][14][15][16]

  • Solvent environment: The polarity and protic nature of the solvent can influence the photobleaching rate.[5]

  • Presence of other reactive species: Impurities or other components in the experimental medium can also contribute to photodegradation.

Q4: How can I improve the photostability of HBT in my experiments?

A4: Several strategies can be employed to enhance the photostability of HBT:

  • Use of antifade reagents: These are chemical cocktails that can be added to your sample to reduce photobleaching. They often work by scavenging reactive oxygen species.[8][9][17]

  • Deoxygenation of the solvent: Removing dissolved oxygen from the solvent can significantly reduce photobleaching by minimizing the formation of ROS. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent.

  • Minimizing light exposure: Use the lowest possible excitation intensity and the shortest exposure times necessary to obtain a good signal-to-noise ratio.[9][10][11]

  • Solvent selection: The choice of solvent can impact photostability. Non-polar, aprotic solvents may offer better stability in some cases.

  • Formulation strategies: For applications like sunscreens or coatings, encapsulating HBT in microcapsules or incorporating it into a protective matrix can enhance its photostability.[18]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid loss of fluorescence signal during imaging High excitation light intensity. Prolonged exposure time. Presence of oxygen. Unsuitable solvent.Reduce the laser power or lamp intensity. Decrease the exposure time per frame. Use an antifade mounting medium. Deoxygenate your solvent if possible. Test different solvents to see if stability improves.
High background noise and poor signal-to-noise ratio Photodegradation products may be fluorescent. Autofluorescence of the sample.Optimize imaging parameters to minimize exposure. Use spectral unmixing if your microscope supports it. Perform a control experiment with a non-HBT labeled sample to assess autofluorescence.
Inconsistent fluorescence intensity between experiments Variations in light source stability. Different levels of dissolved oxygen. Degradation of HBT stock solution.Allow the light source to stabilize before imaging. Standardize the deoxygenation procedure if used. Store HBT stock solutions in the dark and at low temperatures. Prepare fresh dilutions before each experiment.
Formation of precipitate or color change upon illumination Significant photodegradation leading to insoluble products.This indicates severe photostability issues. Immediately reduce light exposure. Consider using a more photostable HBT derivative if available. Investigate the use of stabilizers or different formulation approaches.

Quantitative Data on Photobleaching

Fluorophore Photobleaching Quantum Yield (Φb) Relative Photostability
Fluorescein~ 3 x 10-5Low
Rhodamine B~ 2 x 10-6Moderate
Alexa Fluor 488~ 7 x 10-7High
This compound (HBT) (Estimated)Order of 10-6 - 10-7Moderate to High

Note: The photobleaching quantum yield for HBT is an estimation based on its reported "good photostability" and is highly dependent on experimental conditions such as solvent, oxygen concentration, and illumination intensity.[19]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Quantum Yield (Φb)

This protocol describes a method to determine the photobleaching quantum yield of HBT relative to a standard with a known Φb.

Materials:

  • Spectrofluorometer with a stable light source

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • HBT sample

  • A photostability standard (e.g., Rhodamine B)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of HBT and the standard in the same solvent. The absorbance at the excitation wavelength should be below 0.05 to prevent inner filter effects.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (F0) of the HBT solution immediately upon placing it in the spectrofluorometer's light path.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity at the excitation wavelength.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • Plot F(t) versus time.

    • Fit the decay curve to a first-order exponential decay function: F(t) = F0 * e-kbt, where kb is the photobleaching rate constant.

    • The photobleaching quantum yield (Φb) can be calculated using the following equation, where ε is the molar extinction coefficient and I0 is the excitation light intensity: Φb = kb / (ε * I0)

    • For relative measurements, compare the photobleaching rate of HBT to that of the standard under identical conditions.

Protocol 2: Assessing the Effect of Antifade Reagents

Materials:

  • Fluorescence microscope with a camera

  • HBT-labeled sample (e.g., cells, polymer film)

  • Antifade mounting medium (commercial or self-made)

  • Control mounting medium (e.g., glycerol (B35011) in PBS)

Procedure:

  • Sample Preparation: Prepare two identical HBT-labeled samples. Mount one with the antifade medium and the other with the control medium.

  • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Use consistent settings (objective, excitation intensity, exposure time) for both samples.

  • Time-Lapse Imaging: Acquire a time-lapse series of images for a selected region of interest for both samples.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each frame.

    • Plot the normalized fluorescence intensity (F/F0) versus time for both the antifade and control samples.

    • Compare the photobleaching rates to determine the effectiveness of the antifade reagent.

Visualizations

Signaling Pathway: HBT Photodegradation

Caption: A simplified diagram illustrating potential pathways for HBT photodegradation.

Experimental Workflow: Evaluating HBT Photostability

G Workflow for HBT Photostability Evaluation cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_HBT Prepare HBT Solution (Known Concentration) Illuminate Illuminate Sample (Constant Intensity) Prep_HBT->Illuminate Prep_Control Prepare Control Sample (e.g., with antifade agent) Prep_Control->Illuminate Measure Measure Fluorescence Decay (Time-lapse) Illuminate->Measure Plot Plot Intensity vs. Time Measure->Plot Fit Fit to Exponential Decay Plot->Fit Calculate Calculate Photobleaching Rate / Quantum Yield Fit->Calculate

References

troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a fluorescent compound with applications in various fields, including as a luminescent material for OLEDs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

Several synthetic routes have been reported, utilizing different starting materials. The most common precursors include:

  • 2-Aminothiophenol (B119425) and Salicylaldehyde[2]

  • 2-Aminothiophenol and Salicylamide[1]

  • 2-Aminothiophenol and Phenyl Salicylate[3]

  • 2-Aminophenol and 2-Mercaptobenzoic acid (often in the presence of a dehydrating agent)

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure you are using the optimal reaction temperature and time for your chosen synthetic route. For example, the reaction of salicylamide (B354443) and o-aminobenzenethiol is typically conducted at high temperatures (around 220°C) for 4-5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.

  • Side Product Formation:

    • Solution: A common side product is the non-aromatic 2-(2-Hydroxyphenyl)benzothiazoline, especially when using salicylaldehyde (B1680747).[2] The final step to form the benzothiazole (B30560) is an oxidation. If this oxidation is incomplete, the yield of the desired product will be low. Ensure adequate aeration or consider using a mild oxidizing agent.

  • Sub-optimal Reagents or Solvents:

    • Solution: Use high-purity starting materials and anhydrous solvents, as impurities and water can interfere with the reaction.

  • Product Loss During Work-up and Purification:

    • Solution: The product can be lost during extraction and recrystallization steps. Optimize your solvent system for recrystallization to maximize recovery. If the product is highly soluble in the reaction solvent, consider precipitating it by adding a non-solvent.[4]

Q3: I am observing an unexpected or impure product. What could be the issue?

  • Formation of Benzothiazoline (B1199338) Intermediate:

    • Problem: The reaction between o-aminobenzenethiol and salicylaldehyde can sometimes yield 2-(o-hydroxyphenyl)benzothiazoline as the main product.[2]

    • Confirmation: The benzothiazoline and the desired benzothiazole have different spectroscopic properties (e.g., UV-Vis absorption spectra) and melting points.[2]

    • Solution: The benzothiazoline can be oxidized to the corresponding benzothiazole.[2]

  • Decomposition at High Temperatures:

    • Problem: Some synthetic routes require high temperatures, which can lead to the decomposition of reactants or products.[1]

    • Solution: Carefully control the reaction temperature and consider using a high-boiling point solvent to maintain a stable temperature. If possible, explore alternative synthetic routes that proceed at lower temperatures.

Q4: What are the safety precautions I should take during the synthesis?

  • Toxicity of Reactants: o-Aminobenzenethiol is a highly toxic compound.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: Many synthesis protocols involve heating at high temperatures.[1] Use appropriate heating equipment (e.g., an oil bath with a temperature controller) and take precautions against thermal burns.

  • Inert Atmosphere: Some reactions, like the one involving phenyl salicylate (B1505791), are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol and other side reactions.[3]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to this compound.

Starting Material 1Starting Material 2Solvent/ConditionsReported Yield (%)Reference
Salicylamideo-AminobenzenethiolOil bath, 220°C72[1]
Phenyl Salicylate2-AminothiophenolMolten, 200°C80[3]
Salicylic AcidAnthranilinthiolToluene, PBr₃ (dehydrating agent), reflux50[1]
Substituted Salicylic Acidso-AminothiophenolFollowed by complexation with BF₃·Et₂O-[5][6]
Salicylic AcidSubstituted AnilineMulti-step (acylation, protection, thioation, cyclization)15-20[1]

Experimental Protocols

Method 1: From Salicylamide and o-Aminobenzenethiol [1]

  • Combine equimolar amounts of salicylamide and o-aminobenzenethiol in a round-bottom flask equipped with a condenser.

  • Heat the mixture in an oil bath at 220°C for 4 to 5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the product by vacuum distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: From Phenyl Salicylate and 2-Aminothiophenol [3]

  • Mix equimolar amounts of phenyl salicylate and 2-aminothiophenol in a reaction vessel.

  • Heat the mixture to 200°C with stirring under an inert atmosphere.

  • Monitor the reaction progress by gas-liquid chromatography.

  • After the reaction is complete (approximately 4.5 hours), allow the melt to cool and solidify.

  • Grind the solid product into a fine powder.

  • Wash the powder with methanol (B129727) to remove phenol (B47542) and any colored impurities.

  • Dry the purified product under vacuum.

Visual Guides

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2_Aminothiophenol 2-Aminothiophenol Schiff_Base_Formation Nucleophilic Attack (Schiff Base Formation) 2_Aminothiophenol->Schiff_Base_Formation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff_Base_Formation Cyclization Intramolecular Cyclization Schiff_Base_Formation->Cyclization - H₂O Benzothiazoline 2-(2-Hydroxyphenyl)benzothiazoline Cyclization->Benzothiazoline Oxidation Oxidation Benzothiazoline->Oxidation HBT This compound Oxidation->HBT

Caption: Reaction mechanism for the synthesis of HBT from 2-aminothiophenol and salicylaldehyde.

Experimental Workflow

ExperimentalWorkflow Reactants 1. Mix Reactants (e.g., 2-Aminothiophenol & Phenyl Salicylate) Heating 2. Heat under Inert Atmosphere (e.g., 200°C, 4.5h) Reactants->Heating Cooling 3. Cool to Solidify Heating->Cooling Grinding 4. Grind Solid Product Cooling->Grinding Washing 5. Wash with Solvent (e.g., Methanol) Grinding->Washing Drying 6. Dry under Vacuum Washing->Drying Analysis 7. Characterize Product (NMR, MS, MP) Drying->Analysis

Caption: General experimental workflow for HBT synthesis.

Troubleshooting Guide

TroubleshootingGuide Start Low Yield or Impure Product Check_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Completion Incomplete Increase reaction time or temperature. Verify catalyst activity. Check_Completion->Incomplete No Complete Check for Side Products (e.g., Benzothiazoline) Check_Completion->Complete Yes Incomplete->Start Side_Products_Present Optimize reaction conditions. Introduce oxidation step. Complete->Side_Products_Present Yes No_Side_Products Review Work-up & Purification Complete->No_Side_Products No Side_Products_Present->Start Purification_Issue Optimize recrystallization solvent. Use column chromatography. No_Side_Products->Purification_Issue Losses Occur Final_Product High Purity Product No_Side_Products->Final_Product No Losses Purification_Issue->Start

Caption: Decision tree for troubleshooting HBT synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Hydroxyphenyl)benzothiazole (HBT) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-(2-Hydroxyphenyl)benzothiazole (HBT) derivatives.

Troubleshooting Guide

Problem: My HBT derivative is precipitating out of my aqueous buffer (e.g., PBS) during my experiment.

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: HBT derivatives, particularly those with extended conjugation systems designed to modify their fluorescent properties, often exhibit increased hydrophobicity and consequently poor solubility in aqueous solutions.[1]

    • Solution 1: Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase it until the compound dissolves. Common co-solvents include DMSO, DMF, ethanol, and propylene (B89431) glycol. Be mindful that high concentrations of organic solvents can affect biological assays.

    • Solution 2: pH Adjustment: If your HBT derivative has ionizable functional groups (e.g., acidic phenols or basic amines), adjusting the pH of the buffer can significantly increase its solubility. For acidic compounds, increasing the pH above their pKa will lead to the formation of a more soluble salt. For basic compounds, lowering the pH below their pKa will have a similar effect.

    • Solution 3: Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic HBT derivative, increasing its apparent solubility in aqueous media.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of your HBT derivative.

    • Solution: If possible, reduce the salt concentration of your buffer while maintaining the required ionic strength and osmolarity for your experiment.

  • Temperature Effects: Solubility can be temperature-dependent.

    • Solution: Gently warming the solution may help dissolve the compound. However, be cautious as elevated temperatures can degrade some compounds or affect the stability of your experimental system. Always check the thermal stability of your specific HBT derivative.

Problem: I need to prepare a stock solution of my HBT derivative at a high concentration, but it won't dissolve in common organic solvents.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for your specific HBT derivative.

    • Solution: Test a range of solvents with varying polarities. Start with common laboratory solvents like DMSO, DMF, acetone, acetonitrile, and dichloromethane. Solubility testing with small amounts of your compound can prevent wastage.

  • Crystalline Nature of the Compound: Highly crystalline materials can be difficult to dissolve.

    • Solution 1: Sonication: Use a sonicating water bath to provide energy to break up the crystal lattice and aid dissolution.

    • Solution 2: Gentle Heating: As with aqueous solutions, gentle warming can increase the rate of dissolution in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of many this compound (HBT) derivatives?

A1: The core HBT structure is largely hydrophobic. Modifications to this structure, such as extending the π-conjugation system to achieve red-shifted fluorescence emission, often increase the molecular size and hydrophobicity, leading to poor aqueous solubility.[1]

Q2: I am working with a novel HBT derivative. How can I systematically approach improving its solubility for in vitro biological assays?

A2: A systematic approach involves a tiered screening process. Start with the simplest methods and progress to more complex formulations as needed.

  • Tier 1: Co-solvent and pH Adjustment. First, attempt to dissolve the compound in a small amount of DMSO and then dilute it into your aqueous buffer. Concurrently, investigate the effect of pH on solubility if your molecule has ionizable groups.

  • Tier 2: Use of Solubilizing Excipients. If co-solvents and pH adjustment are insufficient or interfere with your assay, explore the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like HBT derivatives, in their central cavity, thereby increasing their aqueous solubility.[2][3]

  • Tier 3: Advanced Formulation Strategies. For more challenging compounds, consider advanced formulation techniques such as the preparation of solid dispersions or nanosuspensions. These methods are more complex but can significantly enhance solubility and bioavailability.

Q3: Can I use cyclodextrins to improve the solubility of my HBT derivative?

A3: Yes, cyclodextrin (B1172386) complexation is a promising strategy. Benzothiazole (B30560) derivatives have been shown to form inclusion complexes with β-cyclodextrin, leading to enhanced aqueous solubility.[2][3] The hydrophobic HBT derivative is encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex water-soluble.

Q4: Are there any chemical modification strategies to permanently improve the water solubility of HBT derivatives?

A4: Yes, a prodrug approach is a viable strategy. This involves chemically modifying the HBT derivative to attach a polar, water-solubilizing group that can be cleaved in vitro or in vivo to release the active compound. For example, a phosphorylated HBT derivative was designed as a fluorescent bioprobe with good water solubility.[4] The phosphate (B84403) group, being highly polar and ionizable, imparts aqueous solubility and can be cleaved by enzymes like alkaline phosphatase.[4]

Q5: How do substituents on the HBT core affect solubility?

A5: The nature and position of substituents can significantly impact solubility. Electron-donating or electron-withdrawing groups can alter the polarity and intermolecular interactions of the molecule.[5] While systematic studies on the direct effect of various substituents on HBT solubility are not widely published, it is a critical factor to consider during the design of new derivatives. Generally, the addition of polar functional groups (e.g., hydroxyl, carboxyl, amino groups) would be expected to increase aqueous solubility.

Data on Solubility Enhancement Strategies

StrategyMechanism of Solubility EnhancementTypical Fold Increase in Solubility (for general poorly soluble drugs)Key Considerations for HBT Derivatives
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.2 to 500-foldMay interfere with biological assays at high concentrations.
pH Adjustment Ionizes the drug molecule, leading to stronger interactions with water.10 to 1,000-foldOnly applicable if the HBT derivative has acidic or basic functional groups.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.5 to 200-foldStoichiometry of the complex needs to be determined. The size of the HBT derivative must fit the cyclodextrin cavity.[2][3]
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.10 to 100-foldRequires specialized formulation development.
Nanosuspension Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.Can significantly improve dissolution rate and apparent solubility.Requires specialized equipment for milling or precipitation. Stability of the nanosuspension needs to be ensured.
Prodrug Approach Covalently attaches a hydrophilic promoiety to the drug, which is later cleaved.Can be very high, depending on the promoiety. A phosphorylated HBT derivative showed good water solubility.[4]Requires chemical synthesis and validation of cleavage to the parent compound.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent
  • Preparation of Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of your HBT derivative in a range of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Serial Dilution: Serially dilute the stock solutions in your aqueous buffer of choice (e.g., PBS pH 7.4).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • Spectrophotometric Analysis: For a more quantitative assessment, measure the absorbance or fluorescence of the solutions. A linear relationship between concentration and signal indicates that the compound is fully dissolved. The highest concentration that remains clear and shows a linear spectrophotometric response is the maximum achievable concentration with that co-solvent percentage.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of the HBT derivative to β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mixing: In a mortar, mix the accurately weighed HBT derivative and cyclodextrin.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the paste can be lyophilized.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to the free HBT derivative.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble HBT Derivative cluster_tier1 Tier 1: Simple Solubilization cluster_tier2 Tier 2: Excipient Formulation cluster_tier3 Tier 3: Advanced Formulation cluster_end Goal: Solubilized HBT Derivative start HBT Derivative Powder cosolvent Attempt Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Initial Attempt ph_adjust Adjust pH (if ionizable) start->ph_adjust If Applicable cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin Failure surfactant Use of Surfactants (e.g., Tween 80) cosolvent->surfactant Alternative end Aqueous Solution for Assay cosolvent->end Success ph_adjust->cyclodextrin Failure ph_adjust->end Success solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion Failure cyclodextrin->end Success surfactant->solid_dispersion Failure surfactant->end Success nanosuspension Nanosuspension solid_dispersion->end Success prodrug Prodrug Synthesis nanosuspension->end Success prodrug->end Success

Caption: A workflow for selecting a solubility enhancement strategy for HBT derivatives.

cyclodextrin_mechanism cluster_before Before Complexation cluster_cyclodextrin Solubilizing Agent cluster_after After Complexation hbt Hydrophobic HBT Derivative water1 Water (Poor Solubility) plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus2 = complex Soluble Inclusion Complex water2 Water (Good Solubility) hbt_in_cd HBT

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

optimizing the experimental conditions for 2-(2-Hydroxyphenyl)benzothiazole-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Hydroxyphenyl)benzothiazole (HBT)-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful implementation of HBT-based experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during HBT-based assays.

Q1: My fluorescent signal is weak or absent. What are the possible causes and solutions?

A1: Weak or no fluorescence is a common issue that can stem from several factors related to the HBT probe, experimental conditions, or instrumentation.

  • Suboptimal Probe Concentration: The concentration of the HBT probe is critical. A concentration that is too low will result in a weak signal.

    • Solution: Perform a concentration titration of your HBT probe to determine the optimal working concentration for your specific assay and cell type.

  • Incorrect Excitation/Emission Wavelengths: HBT and its derivatives have specific excitation and emission maxima. Using incorrect filter sets on your microscope or plate reader will lead to poor signal detection.

    • Solution: Consult the photophysical data for your specific HBT derivative to ensure you are using the appropriate wavelength settings.

  • Solvent Effects: The fluorescence of HBT compounds is highly sensitive to the solvent environment due to their excited-state intramolecular proton transfer (ESIPT) mechanism. Polar protic solvents can interfere with the ESIPT process, leading to a decrease in the keto-form emission and an increase in the enol-form emission, or overall quenching.[1]

    • Solution: If possible, use non-polar or aprotic polar solvents. If aqueous buffers are necessary, screen different buffer compositions and pH values to find the optimal conditions for your probe.

  • Probe Degradation: HBT derivatives can degrade over time, especially if not stored correctly.

    • Solution: Store your HBT probes according to the manufacturer's instructions, typically in a dry, dark place at a low temperature. Prepare fresh working solutions from a stock solution for each experiment.

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to photobleach, leading to a diminished signal.

    • Solution: Minimize the exposure time and intensity of the excitation light. Use of an anti-fade mounting medium can also be beneficial for fixed-cell imaging.

Q2: I am observing high background fluorescence. How can I reduce it?

A2: High background can mask the specific signal from your HBT probe, making data interpretation difficult.

  • Autofluorescence: Cells and media components can exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your HBT probe.

    • Solution: Use phenol (B47542) red-free media for live-cell imaging. Include an "unstained" control (cells without the HBT probe) to assess the level of autofluorescence. If autofluorescence is high, you may need to use an HBT derivative with a more red-shifted emission to move away from the autofluorescence spectrum.

  • Non-specific Binding of the Probe: The HBT probe may be binding non-specifically to cellular components or the assay plate.

    • Solution: Optimize the washing steps after probe incubation to remove any unbound probe. Consider adding a blocking agent, such as bovine serum albumin (BSA), to your incubation buffer to reduce non-specific binding.[2]

  • Probe Aggregation: At high concentrations, some HBT derivatives may form aggregates, which can lead to altered fluorescence properties and non-specific signals.

    • Solution: Perform a concentration titration to find the optimal concentration that provides a good signal without causing aggregation. Ensure the probe is fully dissolved in the working buffer.

Q3: My results are not reproducible between experiments. What could be the cause?

A3: Lack of reproducibility can be frustrating and can be caused by subtle variations in your experimental protocol.

  • Inconsistent Cell Health and Density: Variations in cell health, passage number, and seeding density can all impact the outcome of the assay.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density for each experiment.[3]

  • Variability in Reagent Preparation: Inconsistent preparation of HBT probe solutions, buffers, or other reagents can lead to variability.

    • Solution: Prepare fresh solutions for each experiment from reliable stock solutions. Ensure all reagents are at the correct pH and concentration.

  • Fluctuations in Incubation Conditions: Variations in incubation time and temperature can affect probe uptake, enzymatic reactions, or cellular responses.

    • Solution: Strictly control incubation times and temperatures. Use a calibrated incubator and ensure even temperature distribution across your assay plates.

Data Presentation: Photophysical Properties of HBT Derivatives

The selection of an appropriate HBT derivative is crucial for the success of your experiment. The following table summarizes the key photophysical properties of several HBT derivatives to aid in probe selection.

CompoundSubstituentSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Reference
HBT-Cyclohexane335512-[1]
HBT-Ethanol335385, 512 (dual)-[1]
HBT-BF₂ Derivatives
44'-HAcetonitrile3484330.06[4]
4B4'-H, BF₂Acetonitrile3644390.85[4]
54'-OMeAcetonitrile3584480.04[4]
5B4'-OMe, BF₂Acetonitrile3754500.72[4]
64'-NMe₂Acetonitrile4125180.01[4]
6B4'-NMe₂, BF₂Acetonitrile4505560.28[4]
Schiff Base Derivatives
HBT-1-CHO----
HBT-2-CH=N-phenyl----
HBT-3-CH=N-(4-NO₂-phenyl)----
HBT-4-CH=N-(4-OH-phenyl)----

Experimental Protocols

This section provides detailed methodologies for common applications of HBT-based probes.

Protocol 1: Live-Cell Imaging of Reactive Oxygen Species (ROS)

This protocol describes the use of an HBT-based boronate probe for the detection of hydrogen peroxide (H₂O₂) in living cells.

Materials:

  • HBT-boronate probe (e.g., (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Culture cells to 60-70% confluency.

  • Probe Preparation:

    • Prepare a stock solution of the HBT-boronate probe in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentration (typically in the range of 1-10 µM; optimization is recommended).

  • Probe Loading:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • ROS Induction (Optional):

    • To induce ROS production, you can treat the cells with an inducing agent (e.g., H₂O₂, PMA) at a suitable concentration and for an appropriate duration. A vehicle control should be run in parallel.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh phenol red-free medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the HBT fluorophore.

Protocol 2: In Vitro Detection of Mercury Ions (Hg²⁺)

This protocol outlines a general procedure for the detection of Hg²⁺ in an aqueous solution using a selective HBT-based probe.

Materials:

  • HBT-based Hg²⁺ probe

  • Buffer solution (e.g., HEPES, Tris-HCl at a physiological pH)

  • Mercury (II) chloride (HgCl₂) standard solution

  • Other metal ion solutions for selectivity testing (e.g., Zn²⁺, Cu²⁺, Fe³⁺)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Probe Solution Preparation:

    • Prepare a stock solution of the HBT-based Hg²⁺ probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the assay buffer to the final working concentration.

  • Assay Procedure:

    • To a series of test tubes or wells of a microplate, add the probe solution.

    • Add increasing concentrations of the HgCl₂ standard solution to the respective tubes/wells.

    • For selectivity testing, add solutions of other metal ions at the same or higher concentrations to separate tubes/wells containing the probe.

    • Include a blank sample containing only the probe solution and buffer.

  • Incubation:

    • Incubate the samples for a sufficient time to allow for the binding reaction to occur (this should be optimized for your specific probe).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorometer or plate reader at the optimal excitation and emission wavelengths for the HBT probe-Hg²⁺ complex.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the Hg²⁺ concentration to generate a calibration curve.

    • Compare the fluorescence response in the presence of Hg²⁺ to that of other metal ions to assess the selectivity of the probe.

Visualizations

HBT Probe Activation by Analyte

HBT_Activation HBT_Probe HBT-Probe (Non-fluorescent) Activated_HBT Activated HBT (Fluorescent) HBT_Probe->Activated_HBT Reaction with Analyte Analyte Analyte (e.g., ROS, Metal Ion) Analyte->Activated_HBT Live_Cell_Imaging_Workflow Start Start Seed_Cells Seed Cells on Microscopy Dish Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Probe Prepare HBT Probe Working Solution Incubate_24h->Prepare_Probe Load_Probe Load Cells with HBT Probe (30-60 min) Prepare_Probe->Load_Probe Wash_Cells Wash Cells (2x) Load_Probe->Wash_Cells Add_Stimulus Add Stimulus (Optional) Wash_Cells->Add_Stimulus Image_Cells Image Cells with Fluorescence Microscope Wash_Cells->Image_Cells No Stimulus Control Add_Stimulus->Image_Cells End End Image_Cells->End HBT_Signaling Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., Kinase Pathway) Receptor->Signaling_Cascade ROS_Production Increased ROS Production Signaling_Cascade->ROS_Production Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Fluorescent_Signal Fluorescent Signal ROS_Production->Fluorescent_Signal Probe Activation HBT_Probe HBT-ROS Probe (Non-fluorescent) HBT_Probe->Fluorescent_Signal

References

strategies to reduce background fluorescence in 2-(2-Hydroxyphenyl)benzothiazole imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background fluorescence during 2-(2-Hydroxyphenyl)benzothiazole (HBT) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in HBT imaging?

A1: Background fluorescence in HBT imaging can stem from several sources, which can be broadly categorized as:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample. Common sources include:

    • Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that accumulate in aging cells, particularly in tissues like the brain and retina. Lipofuscin has a broad emission spectrum that can interfere with many fluorophores.[1][2]

    • Collagen and Elastin: These structural proteins are abundant in connective tissues and exhibit autofluorescence, typically in the blue-green spectral region.

    • NADH and Flavins: These metabolic coenzymes are present in most cells and contribute to endogenous fluorescence.

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent byproducts.[3]

  • Non-Specific Binding of HBT Probes: HBT dyes can bind to structures other than the intended target, leading to a diffuse background signal. This can be particularly relevant in complex environments like tissue sections where hydrophobic interactions can occur.[4][5]

  • Reagent and Media Fluorescence: Components of buffers, mounting media, or even immersion oil can sometimes be fluorescent.

Q2: My unstained control tissue shows high background fluorescence. What can I do?

A2: High background in an unstained control is indicative of autofluorescence. Here are several strategies to address this:

  • Chemical Quenching:

    • Sudan Black B (SBB): This is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[1][2] It is typically applied after your primary staining protocol.

    • Sodium Borohydride: This reagent can be used to reduce aldehyde-induced autofluorescence after fixation.[3]

  • Photobleaching: Exposing the tissue to a high-intensity light source before staining can destroy endogenous fluorophores.[3][6][7][8]

  • Spectral Separation: If your imaging system allows, choose an HBT derivative with an emission spectrum that is well-separated from the autofluorescence spectrum of your tissue. Many HBT probes for amyloid imaging have been developed with red-shifted emission to minimize interference from blue-green autofluorescence.[9]

  • Computational Correction: Techniques like spectral unmixing can differentiate the emission spectrum of the HBT probe from the autofluorescence spectrum, allowing for their digital separation.[10][11][12]

Q3: I am observing high, diffuse background signal even in my stained samples. How can I reduce non-specific binding of my HBT probe?

A3: Diffuse background in stained samples often points to non-specific binding of the fluorescent probe. Consider the following troubleshooting steps:

  • Optimize Probe Concentration: Using an excessively high concentration of the HBT probe can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Blocking: Before applying the HBT probe, incubate your tissue sections with a blocking solution to saturate non-specific binding sites. Common blocking agents include:

    • Bovine Serum Albumin (BSA): A 1-5% solution in your buffer is a common starting point.[13][14]

    • Normal Serum: Using serum from the same species as your secondary antibody (if applicable) can be effective. A 5-10% concentration is typically used.[15][16][17]

  • Washing Steps: Increase the number and duration of washing steps after HBT probe incubation to more effectively remove unbound or loosely bound molecules. The inclusion of a mild detergent like Tween-20 in the wash buffer can also be beneficial.[18]

  • Adjust Buffer Composition: The pH and salt concentration of your buffers can influence non-specific interactions. Sometimes, slight adjustments can help reduce background binding.

Troubleshooting Guides

Issue 1: High Background Autofluorescence in Brain Tissue

Brain tissue, especially from aged subjects, is notoriously high in lipofuscin, a major source of autofluorescence.

Troubleshooting Workflow:

start High Autofluorescence in Unstained Brain Tissue quenching Apply Autofluorescence Quencher start->quenching spectral Use Red-Shifted HBT Probe (Emission > 600 nm) start->spectral If autofluorescence is mainly in blue/green channels unmixing Employ Spectral Unmixing start->unmixing If imaging system supports spectral acquisition sbb Sudan Black B Treatment (Effective for Lipofuscin) quenching->sbb Lipofuscin is the primary source photobleaching Pre-staining Photobleaching quenching->photobleaching Broad-spectrum autofluorescence evaluate Evaluate Signal-to-Noise Ratio sbb->evaluate photobleaching->evaluate spectral->evaluate unmixing->evaluate success Proceed with Imaging evaluate->success S/N Ratio is High optimize Optimize Quenching/Bleaching Protocol or Combine Methods evaluate->optimize S/N Ratio is Low optimize->quenching

Caption: Troubleshooting workflow for high autofluorescence in brain tissue.

Data Presentation: Comparison of Autofluorescence Reduction Strategies

StrategyPrincipleAdvantagesDisadvantages
Sudan Black B Lipophilic dye that absorbs light and quenches fluorescence from lipofuscin.[1][2]Highly effective for lipofuscin.[1][2] Simple post-staining application.Can have some residual fluorescence in the far-red channel. May slightly reduce specific signal.
Photobleaching High-intensity light exposure destroys endogenous fluorophores.[3][6][7][8]Broadly effective against various autofluorescence sources. No chemical additions that might interfere with staining.Can be time-consuming (minutes to hours).[3] Potential for photodamage to the tissue if not optimized.
Spectral Unmixing Computational algorithm that separates overlapping emission spectra.[10][11][12]Can separate HBT signal from autofluorescence without chemical treatment.[10][12]Requires a spectral imaging system. The autofluorescence and HBT spectra must be sufficiently distinct.[10]
Issue 2: Non-Specific Binding of HBT Probe

This issue manifests as high, diffuse background fluorescence across the entire tissue section.

Troubleshooting Workflow:

start High Diffuse Background with HBT Probe titrate Titrate HBT Probe Concentration start->titrate blocking Optimize Blocking Step titrate->blocking If background persists bsa Use 1-5% BSA blocking->bsa serum Use 5-10% Normal Serum blocking->serum washing Increase Washing Steps (Number and Duration) bsa->washing serum->washing evaluate Assess Background Reduction washing->evaluate success Imaging with Improved S/N evaluate->success Background is Reduced re_evaluate Re-evaluate and Combine Strategies evaluate->re_evaluate Background Still High re_evaluate->titrate

Caption: Workflow for troubleshooting non-specific HBT probe binding.

Data Presentation: Common Blocking Agents

Blocking AgentConcentrationIncubation TimeKey Considerations
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS30-60 minutesA common and effective general blocking agent.[13][14]
Normal Goat/Donkey Serum 5-10% in PBS or TBS30-60 minutesUse serum from the host species of the secondary antibody to prevent cross-reactivity.[15][16][17]
Non-fat Dry Milk 1-5% in PBS or TBS30-60 minutesCan be effective but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain detection systems.

Experimental Protocols

Protocol 1: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is intended for use on fixed tissue sections after immunofluorescence or direct HBT staining.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

  • Filter paper (0.2 µm)

Procedure:

  • Prepare SBB Solution (0.1% w/v):

    • Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol.

    • Stir for 1-2 hours at room temperature to ensure complete dissolution.[3]

    • Filter the solution through a 0.2 µm filter to remove any precipitate.[3] Prepare this solution fresh.[19]

  • Post-Staining Washes:

    • After completing your HBT staining and any other fluorescent labeling, wash the slides three times for 5 minutes each in PBS.

  • SBB Incubation:

    • Immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[3] The optimal incubation time may need to be determined empirically.

  • Washing:

    • Wash the slides extensively to remove excess SBB. This can be done by dipping the slides multiple times in fresh 70% ethanol, followed by several washes in PBS.[20]

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.

Protocol 2: Pre-Staining Photobleaching of Autofluorescence

This protocol is performed on fixed tissue sections before any fluorescent staining.

Materials:

  • Microscope with a high-intensity, broad-spectrum light source (e.g., mercury or xenon arc lamp, high-power LED).

  • PBS

  • Humid chamber

Procedure:

  • Sample Preparation:

    • Prepare your fixed tissue sections on slides as you normally would for staining.

  • Photobleaching:

    • Place the slides on the microscope stage.

    • Expose the tissue to the high-intensity light source. The duration of exposure can range from several minutes to a few hours and must be determined empirically.[3] Start with a shorter duration (e.g., 30 minutes) and check the autofluorescence levels on an unstained slide.

    • Ensure the sample does not dry out during this process by placing it in a humid chamber or by adding a drop of PBS and a coverslip.

  • Post-Bleaching:

    • After photobleaching, proceed with your standard HBT staining protocol.

Signaling Pathways and Logical Relationships

cluster_0 Experimental Workflow for HBT Imaging prep Tissue Preparation (Fixation, Sectioning) autofluorescence_check Assess Autofluorescence (Unstained Control) prep->autofluorescence_check background_reduction Background Reduction Strategy autofluorescence_check->background_reduction High Autofluorescence blocking Blocking Step autofluorescence_check->blocking Low Autofluorescence background_reduction->blocking hbt_staining HBT Probe Incubation blocking->hbt_staining washing Washing hbt_staining->washing imaging Fluorescence Imaging washing->imaging analysis Image Analysis imaging->analysis

Caption: General experimental workflow for HBT imaging of tissue sections.

References

Technical Support Center: Managing Solvent Polarity Effects on 2-(2-Hydroxyphenyl)benzothiazole (HBT) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorophore 2-(2-Hydroxyphenyl)benzothiazole (HBT). The content focuses on managing the effects of solvent polarity on its unique fluorescence properties, which are governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HBT) and why is its fluorescence sensitive to the environment?

This compound (HBT) is a well-known fluorophore that exhibits a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon absorption of light, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring. This process leads to the formation of a transient keto tautomer, which is responsible for a large Stokes shift in its fluorescence emission.[4] The efficiency of this proton transfer and the stability of the resulting excited states are highly influenced by the surrounding solvent environment, particularly its polarity.[1][5]

Q2: Why do I observe two distinct fluorescence emission bands for HBT?

The dual fluorescence of HBT is a direct consequence of the ESIPT process.[1] The two emission bands correspond to two different molecular forms:

  • Normal (Enol) Emission: This is a shorter wavelength emission (typically around 385 nm) originating from the locally excited enol form where the proton has not yet transferred.[1]

  • ESIPT (Keto) Emission: This is a longer wavelength, large Stokes shifted emission (typically around 512 nm) that comes from the keto tautomer formed after the intramolecular proton transfer.[1]

The relative intensities of these two bands are highly dependent on the solvent polarity.

Q3: How does solvent polarity affect the fluorescence spectrum of HBT?

Solvent polarity plays a crucial role in modulating the ESIPT process and thus the fluorescence output of HBT.[1][5]

  • Non-polar solvents (e.g., cyclohexane, toluene): In these environments, the ESIPT process is highly favored. You will typically observe a strong keto emission band and a very weak or negligible enol emission band.[1][6]

  • Polar aprotic solvents (e.g., acetonitrile, DMSO): As the solvent polarity increases, the enol form is stabilized through dipole-dipole interactions. This stabilization competes with the ESIPT process, leading to a decrease in the intensity of the keto emission and a corresponding increase in the intensity of the enol emission.[1][5]

  • Polar protic solvents (e.g., ethanol, methanol): In addition to polarity effects, protic solvents can form intermolecular hydrogen bonds with HBT. This can disrupt the intramolecular hydrogen bond necessary for ESIPT, further inhibiting the process and leading to a significant increase in the normal enol fluorescence.[1][5] In some cases, deprotonation of the phenol (B47542) group can lead to the formation of an anionic species with its own distinct emission.[6]

Q4: What is the underlying mechanism for the solvent-dependent fluorescence of HBT?

The core mechanism is the Excited-State Intramolecular Proton Transfer (ESIPT). The solvent's polarity influences the energy levels of the ground and excited states of both the enol and keto forms. Polar solvents tend to stabilize the excited enol state, creating a higher energy barrier for the proton transfer to the keto form.[5] This makes the ESIPT process less efficient, allowing for more fluorescence to occur from the enol form.

cluster_ground_state Ground State (S0) Enol_S0 Enol Form Enol_S1 Enol* Form Enol_S0->Enol_S1 Absorption (hν_abs) Enol_S1->Enol_S0 Normal Fluorescence (hν_em1) Keto_S1 Keto* Form Enol_S1->Keto_S1 ESIPT Keto_S1->Enol_S0 ESIPT Fluorescence (hν_em2)

Caption: The Jablonski diagram illustrating the ESIPT process in HBT.

Troubleshooting Guide

Issue 1: I only see one fluorescence peak. Is something wrong?

This is not necessarily an issue. The observation of a single peak is common under certain solvent conditions:

  • Strong Keto Emission: If you are using a non-polar solvent like cyclohexane, the ESIPT process is so efficient that the enol emission is often too weak to be detected. You will primarily see the green keto emission.[6]

  • Strong Enol Emission: In highly polar protic solvents, the ESIPT process can be significantly quenched, leading to the observation of only the blue enol emission.

Troubleshooting Steps:

  • Verify Solvent Polarity: Confirm the solvent you are using and its polarity.

  • Run a Control Spectrum: Dissolve HBT in a solvent of opposite polarity (e.g., if you are in ethanol, try toluene) to confirm that the dual emission is achievable.

  • Check Concentration: At very high concentrations, aggregation-induced emission (AIE) effects or inner filter effects could alter the spectral shape. Ensure you are working within a suitable concentration range (typically micromolar).

Issue 2: The position of my emission peaks has shifted unexpectedly.

Shifts in the emission maxima (solvatochromism) are expected and are dependent on the solvent's polarity and refractive index.

  • Red Shift (to longer wavelengths): An increase in solvent polarity generally leads to a red shift in the fluorescence emission.[7][8] This occurs because the excited state of the fluorophore is often more polar than the ground state, and a polar solvent will stabilize the excited state more, reducing the energy gap for fluorescence.[7]

  • Blue Shift (to shorter wavelengths): While less common for HBT's keto emission, shifts can be complex. Always compare your results to literature values for HBT in similar solvents.

Troubleshooting Steps:

  • Solvent Purity: Ensure your solvents are pure and dry. Trace impurities can significantly alter the local environment of the fluorophore.

  • pH of the Solution: For protic solvents, the pH can influence the protonation state of HBT, leading to different emitting species. Consider buffering the solution if pH is a critical parameter.

  • Instrument Calibration: Verify that your spectrofluorometer is properly calibrated.

Issue 3: My fluorescence intensity is much lower than expected (quenching).

Fluorescence quenching can occur due to several factors, often exacerbated by the choice of solvent.

Possible Causes & Solutions:

  • Intermolecular Hydrogen Bonding: As mentioned, polar protic solvents can form hydrogen bonds with HBT, providing a non-radiative decay pathway and thus quenching the overall fluorescence, particularly the ESIPT emission.[1]

  • Solvent Impurities: Certain impurities (e.g., heavy atoms, dissolved oxygen) can quench fluorescence. Using high-purity or spectroscopic grade solvents is recommended.

  • Formation of Non-fluorescent Complexes: In some cases, specific interactions with solvent molecules can lead to the formation of non-fluorescent ground-state complexes.[9]

Start Unexpected HBT Fluorescence Spectrum CheckSolvent Verify Solvent Type (Polar vs. Non-polar) Start->CheckSolvent SinglePeak Single Emission Peak Observed CheckSolvent->SinglePeak Issue PeakShift Peak Position Shifted? CheckSolvent->PeakShift Issue LowIntensity Low Intensity (Quenching)? CheckSolvent->LowIntensity Issue NonPolar In Non-polar Solvent: Strong Keto Emission is Expected SinglePeak->NonPolar Non-polar Polar In Polar Solvent: Strong Enol Emission or Quenched Keto is Possible SinglePeak->Polar Polar RedShift Red Shift: Expected with Increasing Polarity. Check Solvent Purity. PeakShift->RedShift Yes CheckPurity Use Spectroscopic Grade Solvents. Check for Contaminants. LowIntensity->CheckPurity Yes

Caption: A troubleshooting decision tree for HBT fluorescence experiments.

Data Presentation

The following table summarizes the typical absorption and dual emission characteristics of HBT in solvents of varying polarity.

SolventPolarity IndexAbsorption λmax (nm)Enol Emission λem (nm)Keto Emission λem (nm)Reference
Cyclohexane0.2~335~385 (very weak)~512[1]
Toluene2.4~335~385 (weak)~510[5]
Acetonitrile5.8~335~385~512[1]
Ethanol4.3~335~385 (strong)~512 (weak)[1]

Note: The exact peak positions and relative intensities can vary slightly depending on the specific experimental conditions and instrument sensitivity.

Experimental Protocols

Methodology for Studying Solvent Effects on HBT Fluorescence

This protocol outlines the steps for acquiring steady-state fluorescence spectra of HBT in different solvents.

1. Materials and Reagents:

  • This compound (HBT)

  • Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, acetonitrile, ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of HBT (e.g., 1 mM) in a suitable solvent like acetonitrile. This ensures accurate and reproducible dilutions.

3. Preparation of Working Solutions:

  • For each solvent to be tested, prepare a dilute working solution of HBT from the stock solution. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient to avoid inner filter effects.

  • Ensure the final concentration of the stock solution solvent is negligible in the working solution (e.g., less than 0.1%) to not influence the overall solvent environment.

4. Spectroscopic Measurements:

  • Absorption Spectra: Record the UV-Visible absorption spectrum for each solution to determine the absorption maximum (λ_max). This is crucial for selecting the correct excitation wavelength. The primary absorption peak for the enol form is typically around 335 nm.[1]

  • Fluorescence Spectra:

    • Set the excitation wavelength (λ_ex) to the absorption maximum determined in the previous step (e.g., 335 nm).

    • Record the fluorescence emission spectrum over a suitable range to capture both the enol and keto emission bands (e.g., 350 nm to 700 nm).

    • Ensure that the instrument settings (e.g., slit widths, detector voltage) are kept constant across all measurements for accurate comparison of intensities.

    • Record a blank spectrum for each solvent and subtract it from the corresponding sample spectrum to correct for background signals.

cluster_prep Sample Preparation cluster_measure Spectroscopic Analysis cluster_analysis Data Analysis PrepStock Prepare HBT Stock Solution PrepWork Prepare Dilute Working Solutions in Target Solvents PrepStock->PrepWork Absorb Record UV-Vis Absorption Spectrum PrepWork->Absorb Excite Set Excitation Wavelength (λex = λabs_max) Absorb->Excite Fluoro Record Fluorescence Emission Spectrum Excite->Fluoro Analyze Analyze Peak Positions and Intensities Fluoro->Analyze Compare Compare Spectra Across Solvents Analyze->Compare

Caption: A standard workflow for analyzing solvent effects on HBT fluorescence.

References

preventing fluorescence quenching of 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HBT) and why is it fluorescent?

A1: this compound (HBT) is a fluorescent organic compound known for its unique photophysical properties. Its fluorescence arises from a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon excitation with UV light, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a transient keto-tautomer. This keto form is responsible for the characteristic large Stokes shift and dual fluorescence emission observed for HBT.[1]

Q2: What is "dual fluorescence" in the context of HBT?

A2: HBT can exhibit two distinct fluorescence emission bands. The first is a "normal" fluorescence from the initial excited enol form, typically observed at shorter wavelengths. The second, and often more prominent, is the ESIPT fluorescence from the excited keto tautomer, which appears at longer wavelengths.[1] The relative intensities of these two bands are highly sensitive to the molecule's environment, particularly the solvent.[1]

Q3: How does solvent polarity affect the fluorescence of HBT?

A3: Solvent polarity has a significant impact on the ESIPT process and, consequently, the fluorescence of HBT.

  • Non-polar solvents (e.g., cyclohexane (B81311), toluene) favor the ESIPT process, resulting in strong fluorescence from the keto form (the long-wavelength emission).[1]

  • Polar aprotic solvents (e.g., acetonitrile, DMSO) can interact with the HBT molecule, which may hinder the ESIPT process to some extent.

  • Polar protic solvents (e.g., ethanol, water) can form intermolecular hydrogen bonds with HBT, which strongly competes with the intramolecular hydrogen bond necessary for ESIPT. This leads to a decrease in the keto-form emission and an increase in the enol-form (short-wavelength) emission.[1][2]

Q4: What is Aggregation-Caused Quenching (ACQ) and does it affect HBT?

A4: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a molecule decreases at high concentrations or in the aggregated state due to intermolecular interactions that promote non-radiative decay pathways. While some conventional fluorophores suffer from ACQ, many HBT derivatives have been specifically designed to exhibit the opposite effect, known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE).[3] In AIE-active HBT derivatives, restriction of intramolecular rotation in the aggregated state blocks non-radiative decay channels, leading to enhanced fluorescence emission.

Q5: Can the fluorescence properties of HBT be tuned?

A5: Yes, the fluorescence properties of HBT can be tuned through chemical modification. Introducing electron-donating or electron-withdrawing substituents on the HBT scaffold can alter the energy levels of the molecule, leading to shifts in the absorption and emission wavelengths and changes in the fluorescence quantum yield.[3][4] For instance, complexing HBT derivatives with boron (HBT-BF2) has been shown to significantly red-shift the emission and dramatically enhance the quantum yields.[4][5]

Troubleshooting Guide

Problem 1: Low or no fluorescence signal.
Possible Cause Troubleshooting Step
Inappropriate Solvent The choice of solvent is critical. In highly polar or protic solvents, the characteristic ESIPT fluorescence may be quenched. Solution: Try dissolving your HBT compound in a non-polar aprotic solvent like cyclohexane or toluene.
Concentration Too High (ACQ) For HBT derivatives susceptible to ACQ, high concentrations can lead to self-quenching. Solution: Prepare a dilution series of your sample to find the optimal concentration range. Start with a concentration in the low micromolar range (1-10 µM).
Concentration Too Low The concentration of your sample may be below the detection limit of the instrument. Solution: Prepare a more concentrated sample.
Degradation of the Compound HBT and its derivatives can degrade over time, especially when exposed to light. Solution: Store your compound in a dark, cool, and dry place. Prepare fresh solutions for your experiments.
Instrument Settings Incorrect excitation wavelength or emission range settings will result in no detectable signal. Solution: Ensure you are using the correct excitation wavelength for your HBT derivative (typically in the UV-A range, ~330-370 nm) and are scanning a sufficiently wide emission range to capture both potential enol and keto emissions.
Problem 2: Unexpected fluorescence emission wavelength.
Possible Cause Troubleshooting Step
Solvent Polarity As detailed in the FAQs, the emission wavelength of HBT is highly dependent on the solvent. Solution: Record the fluorescence spectrum in solvents of varying polarity to understand the solvatochromic behavior of your specific HBT derivative. Compare your results with the data provided in the "Photophysical Data" section.
Presence of Impurities Fluorescent impurities in your sample or solvent can lead to unexpected emission peaks. Solution: Ensure the purity of your HBT compound using techniques like NMR or mass spectrometry. Use high-purity, spectroscopy-grade solvents.
Deprotonation In the presence of a base or in highly protic solvents, the phenolic proton of HBT can be abstracted, leading to the formation of the phenolate (B1203915) anion, which has a different emission spectrum.[6] Solution: Control the pH of your solution using a suitable buffer if working in aqueous or protic environments.
Problem 3: Unstable fluorescence signal (photobleaching).
Possible Cause Troubleshooting Step
Prolonged Exposure to Excitation Light Continuous exposure to high-intensity light can lead to the photochemical destruction of the fluorophore. Solution: Minimize the exposure time of your sample to the excitation light. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Use an anti-fade mounting medium for microscopy applications.[7]

Data Presentation

Table 1: Photophysical Properties of this compound (HBT) in Various Solvents

SolventPolarity IndexAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Cyclohexane0.2~335~512 (Keto)~12,800High (ESIPT)
Toluene2.4~335~512 (Keto)~12,800N/A
Dichloromethane3.1N/AN/AN/A0.01 (HBT), 0.49 (CN-HBT)[8]
Acetonitrile5.8N/ADual EmissionN/AN/A
Ethanol4.3~335~385 (Enol), ~512 (Keto)N/ALow (ESIPT)

Table 2: Fluorescence Quantum Yields of Selected HBT Derivatives

CompoundSolventQuantum Yield (Φ_F)Reference
HBTDichloromethane0.01[8]
CN-HBTDichloromethane0.49[8]
HBT-BF2 Derivative (4B)Acetonitrile0.85[5]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement of HBT
  • Sample Preparation:

    • Prepare a stock solution of the HBT compound in a high-purity solvent (e.g., 1 mM in DMSO or a non-polar solvent).

    • Dilute the stock solution with the desired solvent to a final concentration in the low micromolar range (e.g., 5 µM) in a quartz cuvette. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (e.g., 335 nm for HBT).

    • Set the emission scan range (e.g., 350 nm to 700 nm) to capture both potential emission bands.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of a solvent blank and subtract it from the sample spectrum.

    • Record the emission spectrum of the HBT solution.

  • Data Analysis:

    • Identify the peak emission wavelengths for the enol and keto forms.

    • Integrate the area under the emission peaks to determine their relative intensities.

Protocol 2: Synthesis of a High Quantum Yield HBT-BF2 Derivative

This protocol is a generalized procedure based on the synthesis of HBT-BF2 derivatives.[4][5]

  • Synthesis of the HBT Ligand:

    • In a round-bottom flask, dissolve the appropriately substituted salicylic (B10762653) acid and 2-aminothiophenol (B119425) in a suitable solvent (e.g., toluene).

    • Add a dehydrating agent (e.g., phosphorus pentoxide) or use a Dean-Stark apparatus to remove water.

    • Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

    • Cool the reaction mixture and purify the HBT derivative by recrystallization or column chromatography.

  • Complexation with Boron Trifluoride:

    • Dissolve the purified HBT derivative in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of boron trifluoride diethyl etherate (BF3·OEt2) dropwise to the solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Remove the solvent under reduced pressure and purify the resulting HBT-BF2 complex by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the final product using NMR (¹H, ¹³C, ¹¹B, ¹⁹F) and mass spectrometry.

Visualizations

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State GS_Enol Enol (S₀) ES_Enol Enol* (S₁) GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Enol Fluorescence ES_Keto Keto* (S₁) ES_Enol->ES_Keto ESIPT GS_Keto Keto (S₀) ES_Keto->GS_Keto Keto Fluorescence GS_Keto->GS_Enol Proton Transfer

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway of HBT.

Troubleshooting_Workflow decision decision issue issue start Start Experiment issue_node Fluorescence Issue Observed start->issue_node check_signal Low or No Signal? issue_node->check_signal check_wavelength Unexpected Wavelength? check_signal->check_wavelength No check_solvent Check Solvent Polarity check_signal->check_solvent Yes check_stability Unstable Signal? check_wavelength->check_stability No analyze_solvent Analyze Solvent Effects check_wavelength->analyze_solvent Yes minimize_exposure Minimize Light Exposure check_stability->minimize_exposure Yes end Problem Resolved check_stability->end No check_conc Adjust Concentration check_solvent->check_conc check_instrument Verify Instrument Settings check_conc->check_instrument check_instrument->end check_purity Verify Sample Purity analyze_solvent->check_purity control_ph Control pH check_purity->control_ph control_ph->end minimize_exposure->end

Caption: Troubleshooting workflow for HBT fluorescence experiments.

References

Technical Support Center: Purification of High-Purity 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(2-Hydroxyphenyl)benzothiazole (HBT). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying HBT are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My purified this compound is still colored (yellowish). How can I obtain a colorless product?

A2: A yellowish tint indicates the presence of colored impurities, which may have co-crystallized with your product. To remove these, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Subsequent recrystallization should yield a colorless product.[1]

Q3: After recrystallization, my product has a low yield. What are the possible reasons and how can I improve it?

A3: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Significant losses during transfer and filtration steps.

To improve the yield, optimize the solvent system and the amount of solvent used, and ensure slow cooling.

Q4: I am performing column chromatography, but the separation of my product from impurities is poor. What can I do?

A4: Poor separation in column chromatography can be addressed by:

  • Optimizing the mobile phase: A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). You can perform thin-layer chromatography (TLC) first to determine the optimal solvent ratio that gives a retention factor (Rf) of 0.2-0.3 for HBT.

  • Using a solvent gradient: Starting with a less polar solvent system and gradually increasing the polarity can improve the separation of compounds with close Rf values.

  • Ensuring proper column packing: A well-packed column without any air bubbles or cracks is crucial for good separation.

  • Sample loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded carefully onto the column as a narrow band.

Q5: What are the expected melting point and appearance of high-purity this compound?

A5: High-purity this compound should be a white to off-white or slightly yellowish crystalline solid.[2] The reported melting point is typically in the range of 128-132 °C.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product oils out during recrystallization The melting point of the compound is below the boiling point of the solvent. The presence of significant impurities is depressing the melting point.Re-heat the solution and add more of the "good" solvent to increase the solubility. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point. Purify the crude product by column chromatography first to remove the bulk of the impurities.
No crystals form upon cooling after recrystallization Too much solvent was used. The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure HBT if available. Cool the solution in an ice-salt bath for a longer period.
Streaking or tailing of spots on TLC during column chromatography monitoring The compound is too polar for the chosen mobile phase. The sample is interacting too strongly with the stationary phase (silica gel). The column is overloaded with the sample.Increase the polarity of the mobile phase gradually. Add a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent to reduce tailing. Ensure the sample is loaded in a minimal amount of solvent.
Product decomposes on the silica (B1680970) gel column The compound is unstable on acidic silica gel.Deactivate the silica gel by treating it with a base like triethylamine (B128534) before packing the column. Use a different stationary phase such as neutral alumina.

Quantitative Data Summary

Purification Method Typical Solvents/Conditions Reported Yield Achieved Purity Melting Point (°C)
Recrystallization Chloroform-High129-131[4]
Ethanol (B145695)/WaterNearly quantitative (crude), losses on recrystallization[2]High-
Column Chromatography Silica gel, Hexane/Ethyl acetate66-79% (for derivatives)>99% by HPLC (for derivatives)-
Sublimation High vacuum, elevated temperature-Very High-

Note: Yields and purity can vary significantly depending on the scale of the reaction and the initial purity of the crude product.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude HBT in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble material.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

  • Analysis: Determine the melting point and assess the purity by TLC, HPLC, or NMR.

Column Chromatography

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly without any air bubbles.

  • Sample Loading: Dissolve the crude HBT in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Analysis: Confirm the purity of the isolated product by melting point, HPLC, and/or NMR spectroscopy.

Sublimation (General Protocol)

Objective: To purify this compound by transitioning it from a solid to a gas phase, leaving non-volatile impurities behind.

Materials:

  • Crude or partially purified this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser

Procedure:

  • Apparatus Setup: Place the crude HBT at the bottom of the sublimation apparatus. Insert the cold finger and ensure a good seal.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is crucial for sublimation to occur at a lower temperature.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of the compound to avoid melting. The optimal temperature and pressure will need to be determined empirically but will likely be in the range of 100-150 °C under high vacuum.

  • Condensation: As the HBT sublimes, it will deposit as pure crystals on the cold surface of the condenser.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully break the vacuum and collect the purified crystals from the cold finger.

  • Analysis: Assess the purity of the sublimed product by melting point determination and spectroscopic methods.

Visualizations

Purification_Troubleshooting_Workflow cluster_purification Purification Methods start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure end High-Purity Product is_pure->end Yes recrystallization Recrystallization is_pure->recrystallization No assess_purity_recrys Assess Purity (TLC, MP) recrystallization->assess_purity_recrys Assess Purity column_chrom Column Chromatography assess_purity_cc Assess Purity (TLC, HPLC) column_chrom->assess_purity_cc Assess Purity sublimation Sublimation assess_purity_sub Assess Purity (MP, NMR) sublimation->assess_purity_sub Assess Purity is_pure_recrys is_pure_recrys assess_purity_recrys->is_pure_recrys Sufficiently Pure? is_pure_cc is_pure_cc assess_purity_cc->is_pure_cc Sufficiently Pure? is_pure_sub is_pure_sub assess_purity_sub->is_pure_sub Sufficiently Pure? is_pure_recrys->end Yes is_pure_recrys->column_chrom No is_pure_cc->end Yes is_pure_cc->recrystallization No, try different method is_pure_cc->sublimation No, for higher purity is_pure_sub->end Yes

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Techniques_vs_Impurities cluster_impurities Types of Impurities cluster_techniques Purification Techniques soluble_impurities Soluble Impurities colored_impurities Colored Impurities polar_impurities Polar/Non-polar Impurities non_volatile_impurities Non-volatile Impurities recrystallization Recrystallization recrystallization->soluble_impurities Removes recrys_charcoal Recrystallization with Charcoal recrys_charcoal->colored_impurities Removes column_chrom Column Chromatography column_chrom->polar_impurities Separates based on polarity sublimation Sublimation sublimation->non_volatile_impurities Separates from

Caption: Relationship between purification techniques and the types of impurities they target.

References

Technical Support Center: Modifying 2-(2-Hydroxyphenyl)benzothiazole for Wavelength Tuning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 2-(2-Hydroxyphenyl)benzothiazole (HBT) to tune its emission wavelength.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the fluorescence of HBT and its derivatives?

A1: The fluorescence of this compound (HBT) is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzothiazole (B30560) ring. This creates a transient keto-tautomer from the initial enol form.[4][5] The keto form is energetically stabilized and responsible for the characteristic large Stokes shifted fluorescence, which means the emission light has a significantly longer wavelength than the absorbed light.[1][4]

Q2: How can I systematically shift the emission wavelength of HBT to longer wavelengths (a red-shift)?

A2: There are several effective strategies to achieve a red-shift in HBT emission:

  • Introducing Substituents: Adding electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups (e.g., -CN) to the HBT scaffold can tune the emission.[6][7] Strong electron-donating groups, particularly at the para-position to the hydroxyl group, are known to cause a dramatic red-shift.[6]

  • Extending π-Conjugation: While a traditional method for red-shifting emission, extending the conjugated system of the molecule can also increase its size and hydrophobicity, which may be undesirable for certain applications like bioimaging.[6][8]

  • BF₂-Complexation: Complexing the nitrogen and oxygen heteroatoms with a boron difluoride (BF₂) unit is a highly effective strategy. This modification mimics the ESIPT effect, significantly red-shifting the emission into the near-infrared region and often enhancing the fluorescence quantum yield.[6]

Q3: What is the effect of solvent polarity on the emission spectrum of HBT derivatives?

A3: The emission profile of HBT derivatives is highly sensitive to the solvent environment.[9][10]

  • In non-polar solvents , the ESIPT process is typically favored, leading to a single, strong emission band from the keto form at a longer wavelength (e.g., green region).[10]

  • In strong polar solvents , the ESIPT process can be impeded, resulting in dual fluorescence. This includes a blue-shifted emission from the original enol form and the red-shifted emission from the keto form.[10][11]

  • In protic solvents (like ethanol), a third emission band may appear due to deprotonation of the phenol (B47542) group, leading to the coexistence of enol, keto, and anionic species.[10]

Q4: My measured fluorescence quantum yield is very low. Is this typical for HBT compounds?

A4: Yes, the parent HBT molecule and some of its simple derivatives are known to have low fluorescence quantum yields (Φf) in solution, often around 0.01 in solvents like dichloromethane.[6][12] This is attributed to efficient non-radiative decay pathways.[12] However, chemical modifications can dramatically improve this. For instance, introducing a cyano (-CN) group can increase the Φf significantly.[12] BF₂-complexation is another strategy that has been shown to substantially enhance quantum yields.[6]

Troubleshooting Guides

Synthesis & Purification

Problem 1: My synthesis of an HBT derivative resulted in a very low isolated yield.

  • Possible Cause: The condensation reaction between 2-aminothiophenol (B119425) and a salicylic (B10762653) acid derivative often forms a 2-(2-hydroxyphenyl)benzothiazoline intermediate, which must be oxidized to the final benzothiazole.[13] This oxidation may be incomplete if the reaction is not exposed to an oxidant or atmospheric oxygen.

  • Solution: Ensure the reaction is performed under conditions that favor oxidation. While some procedures rely on atmospheric oxygen, introducing a mild oxidant can be beneficial. Additionally, optimize reaction time and temperature, and purify carefully via column chromatography to remove side products that can lower the isolated yield.[14]

Problem 2: I am struggling with the purification of my target compound, and the TLC plate shows multiple spots.

  • Possible Cause: The synthesis can lead to various side products, making purification challenging.[14]

  • Solution: Flash column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is the most common method for purification.[6][8] If chromatography is insufficient, recrystallization from a suitable solvent or solvent mixture can be an effective subsequent step to achieve high purity.[8][13]

Photophysical Measurements

Problem 3: My fluorescence spectrum shows two distinct emission peaks. What does this indicate?

  • Possible Cause: Observing dual emission is common for HBT derivatives and typically signifies the presence of both the enol and keto tautomers.[5][15]

  • Solution: This is not necessarily an experimental error. The relative intensity of these two peaks is often highly dependent on the polarity of the solvent used for the measurement.[10] Analyze the emission in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile) to confirm this dependency. The shorter wavelength peak corresponds to the enol form, and the longer wavelength peak corresponds to the keto (ESIPT) form.[11]

Problem 4: My fluorescence quantum yield measurements are inconsistent and not reproducible.

  • Possible Cause 1: The sample solution is too concentrated, leading to inner filter effects. This occurs when the absorbance of the solution at the excitation wavelength is too high, causing non-linear effects that distort the measurement.

  • Solution 1: To minimize re-absorption and inner filter effects, the absorbance of the sample in a 10 mm cuvette should never exceed 0.1 at the excitation wavelength.[16] Prepare a series of dilutions to ensure you are working within the linear range.[16]

  • Possible Cause 2: The fluorescence standard used for the relative quantum yield measurement is inappropriate for the emission range of your sample.

  • Solution 2: Use a well-characterized standard whose absorption and emission spectra are in a similar range to your sample. Ensure you are using the accepted literature quantum yield value for that standard in the specific solvent you are using.[17]

Data Presentation

Table 1: Photophysical Properties of Selected HBT Derivatives

Compound/ModificationSubstituent/ConditionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Reference
HBT (Parent)None (in CH₂Cl₂)~335~520 (Keto)0.01[12]
HBT (Parent)None (in Acetonitrile)~335~385 (Enol), ~512 (Keto)0.0014[11][12]
Amino-Substituted HBT4'-diethylamino---[18]
Cyano-Substituted HBT4'-cyano (in CH₂Cl₂)--0.49[12]
BF₂-Complexed HBTPara-amino substituent480592-[6]
BF₂-Complexed HBTNitrogen-containing ring->650 (NIR)-[6]

Note: Specific absorption and emission values can vary based on solvent and specific molecular structure. This table provides representative examples.

Experimental Protocols

Protocol 1: General Synthesis of HBT Derivatives

This protocol describes a common method for synthesizing HBT derivatives via condensation.

  • Reactant Mixture: In a reaction vessel, combine the desired substituted salicylic acid (1.0 mmol), o-aminothiophenol (1.0 mmol), tetrabutylammonium (B224687) bromide, and triphenyl phosphite.[6][8]

  • Reaction: Heat the mixture at 120°C for approximately 2 hours.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6][8]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add methanol (B129727) (MeOH) and sonicate the mixture to precipitate the crude product.[8]

  • Isolation: Isolate the solid product by filtration and wash thoroughly with MeOH.[8]

  • Purification: Purify the crude product further by recrystallization from an appropriate solvent or by flash column chromatography on silica (B1680970) gel to yield the pure HBT derivative.[6][8]

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φ_f)

This protocol is based on the comparative method using a standard with a known quantum yield.[16]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar wavelength range as your test sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and your test sample in the same spectroscopic-grade solvent. Ensure the absorbance at the chosen excitation wavelength is between 0.02 and 0.1 for all solutions to remain in the linear range and avoid inner filter effects.[16]

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis: Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear. Determine the gradient (slope) for both plots.

  • Calculation: Calculate the quantum yield of your test sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where Grad is the gradient from the plot and n is the refractive index of the solvent used for the sample and standard solutions (if the solvent is the same, this term cancels out).

Visualizations

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_Enol Enol Form S0_Keto Keto Form S0_Enol->S0_Keto Relaxation S1_Enol Enol* Form S0_Enol->S1_Enol Absorption (UV Light) S1_Keto Keto* Form S1_Enol->S1_Keto ESIPT (Proton Transfer) S1_Keto->S0_Keto Fluorescence (Large Stokes Shift)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) process in HBT.

Workflow_Tuning start Start: HBT Core Structure strategy Select Modification Strategy start->strategy sub Substituent Effects (EDG/EWG) strategy->sub Chemical Group bf2 BF₂-Complexation strategy->bf2 Coordination pi Extend π-Conjugation strategy->pi Structural synthesis Synthesize Derivative sub->synthesis bf2->synthesis pi->synthesis purify Purify & Characterize (NMR, MS) synthesis->purify measure Photophysical Measurement (UV-Vis, Fluorescence, QY) purify->measure analyze Analyze Emission Wavelength measure->analyze end End: Target Wavelength Achieved analyze->end Yes iterate Iterate Design analyze->iterate No iterate->strategy Troubleshooting_Yield start {Low Synthesis Yield | Problem} check_reaction Check Reaction Completion Is starting material consumed (TLC)? start->check_reaction check_oxidation Consider Oxidation Step Was reaction open to air or oxidant added? check_reaction->check_oxidation No sol_reaction Solution Increase reaction time/temperature. Re-evaluate catalyst/solvent. check_reaction->sol_reaction Yes check_purification Review Purification High loss during chromatography/recrystallization? check_oxidation->check_purification No sol_oxidation Solution Re-run reaction open to air. Add a mild oxidant (e.g., DMSO). check_oxidation->sol_oxidation Yes sol_purification Solution Optimize chromatography solvent system. Try different recrystallization solvents. check_purification->sol_purification Yes

References

Validation & Comparative

A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis of 2-(2-Hydroxyphenyl)benzothiazole and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of fluorophore is a critical decision that profoundly impacts experimental outcomes. Beyond initial brightness, the photostability of a fluorescent probe—its resilience to irreversible light-induced degradation (photobleaching)—is paramount for quantitative analysis, time-lapse imaging, and single-molecule studies. This guide provides an objective comparison of the photostability of 2-(2-Hydroxyphenyl)benzothiazole (HBT) with other widely used fluorophores: Fluorescein (B123965), Rhodamine B, and the cyanine (B1664457) dyes Cy3 and Cy5.

Introduction to Photostability

Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. This process typically occurs when the fluorophore, in its excited triplet state, reacts with molecular oxygen or other molecules in its environment. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the concentration of oxygen, and the chemical composition of the surrounding medium. A highly photostable fluorophore can withstand prolonged or intense illumination, enabling the acquisition of more photons before its signal is lost, which is crucial for achieving a high signal-to-noise ratio and for long-term imaging experiments.

Quantitative Comparison of Fluorophore Properties

The photostability of a fluorophore can be quantified by parameters such as the photobleaching half-life (t₁/₂) and the fluorescence quantum yield (Φf). The half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The quantum yield represents the efficiency of the fluorescence process, indicating the ratio of photons emitted to photons absorbed. While a high quantum yield contributes to brightness, it does not solely determine photostability.

The following table summarizes available photophysical properties for HBT and common fluorophores. It is critical to note that these values are compiled from various sources and were determined under different experimental conditions (e.g., illumination intensity, solvent, presence of antifade agents). Therefore, this table should be used as a general guide, and for rigorous comparison, in-house testing under specific experimental conditions is highly recommended.

Fluorophore FamilySpecific DyeFluorescence Quantum Yield (Φf)Relative PhotostabilityKey Observations
Benzothiazole This compound (HBT)Varies (Low, but derivatives can have Φf up to 0.25)[1]Good[2]HBT is known for its unique excited-state intramolecular proton transfer (ESIPT) properties and good photostability.[2] However, the parent molecule has a low quantum yield.[2]
Xanthene Fluorescein (FITC)~0.9 (pH 9.5)LowHighly susceptible to rapid photobleaching; an average molecule emits 30,000-40,000 photons before bleaching.[3] Its fluorescence is also highly pH-sensitive.
Xanthene Rhodamine B~0.31 - 0.70 (in ethanol)[4]ModerateGenerally more photostable than fluorescein.[5] Its fluorescence properties can be dependent on solvent and concentration.[6]
Cyanine Cy3~0.24[7]ModeratePhotostability is highly dependent on the local environment and can be enhanced with protective agents.[8][9]
Cyanine Cy5~0.20[7]Moderate to LowOften more susceptible to photobleaching than Cy3, particularly in the presence of ozone.[10][11] A t₁/₂ of 33s has been reported under 200 μW/cm² illumination.[12]

Experimental Protocol: Measurement of Photobleaching Half-life

Accurate and reproducible assessment of fluorophore photostability is essential for selecting the appropriate dye and for the quantitative interpretation of imaging data. This protocol outlines a standardized method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.

Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous and constant illumination.

Materials:

  • Solutions of the fluorescent dyes of interest (e.g., HBT, Fluorescein, Rhodamine B, Cy3, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

  • Antifade mounting medium (optional, but recommended for comparative studies).

Procedure:

  • Sample Preparation: a. Prepare a solution of the fluorescent dye in the desired buffer. b. To immobilize the dye and minimize diffusion, either prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide. c. Mount the sample using a coverslip. If using a mounting medium, apply a small drop before placing the coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup: a. Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes. b. Select the appropriate filter set for the dye being tested. c. Place the prepared slide on the microscope stage and bring the sample into focus. d. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, the same illumination intensity and all other microscope settings must be used for all dyes being compared.

  • Image Acquisition: a. Acquire an initial image at time zero (t=0). b. Begin continuous illumination of the sample. c. Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity for the least stable dye.

  • Data Analysis: a. Open the acquired image series in an image analysis software. b. Select a region of interest (ROI) within the illuminated area. c. Measure the mean fluorescence intensity within the ROI for each image in the time series. d. Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting this value from the ROI measurements for each time point. e. Normalize the background-corrected intensity values to the initial intensity at t=0. f. Plot the normalized fluorescence intensity as a function of time. g. Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂). The decay curve can also be fitted to an exponential function for a more precise determination of the decay constant.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis P1 Prepare Dye Solutions (Standardized Concentration) P2 Immobilize Dye on Slide (e.g., thin film, polymer matrix) P1->P2 P3 Mount with Coverslip (Optional: Antifade Medium) P2->P3 S3 Focus on Sample P3->S3 S1 Stabilize Light Source S2 Select Filter Set S1->S2 S2->S3 S4 Set Illumination Intensity (Must be constant for all samples) S3->S4 A1 Acquire Initial Image (t=0) S4->A1 A2 Start Continuous Illumination A1->A2 A3 Acquire Time-Lapse Series A2->A3 D1 Measure Mean Intensity in ROI A3->D1 D2 Background Correction D1->D2 D3 Normalize to t=0 Intensity D2->D3 D4 Plot Intensity vs. Time D3->D4 D5 Determine t½ (Time to 50% Intensity) D4->D5 Result Comparative Photostability Data D5->Result

Caption: Experimental workflow for comparing fluorophore photostability.

The available data indicates that this compound (HBT) possesses good intrinsic photostability, a desirable characteristic for imaging applications. However, its utility has been historically limited by a low fluorescence quantum yield.[2] Recent research has focused on creating HBT derivatives that enhance brightness while retaining photostability, making them promising candidates for advanced imaging probes.[2]

In comparison, Fluorescein, while very bright, is notoriously photolabile and serves as a benchmark for low photostability.[13] Rhodamine B offers a more stable alternative to fluorescein but can still be prone to bleaching under sustained illumination. The cyanine dyes, Cy3 and Cy5, are widely used and offer moderate photostability that can be significantly improved by optimizing the imaging buffer with antifade reagents and oxygen scavengers.[8][9]

The selection of a fluorophore requires a balance between brightness, photostability, and suitability for the specific experimental environment. While HBT shows promise due to its good photostability, researchers should consider its derivatives to achieve the necessary brightness for their applications. For experiments demanding high photostability, especially for quantitative or long-term imaging, more advanced fluorophores such as the Alexa Fluor or BDP dyes may present superior alternatives.[11][13] The provided experimental protocol offers a robust framework for researchers to directly compare the photostability of HBT and other fluorophores under their specific experimental conditions, ensuring the selection of the optimal probe for generating reliable and reproducible results.

References

A Comparative Guide to 2-(2-Hydroxyphenyl)benzothiazole as a Selective Fluorescent Sensor for Zinc Ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of zinc's multifaceted roles in biological systems, the selection of a reliable fluorescent sensor is of paramount importance. This guide provides a comprehensive validation of 2-(2-Hydroxyphenyl)benzothiazole (HBT) as a selective fluorescent sensor for zinc ions (Zn²⁺), comparing its performance against other commonly used alternatives. The information presented is supported by experimental data and detailed protocols to aid in the informed selection of the most suitable sensor for specific research applications.

Principle of Zinc Detection by HBT: A "Turn-On" Mechanism

This compound operates on the principle of Excited-State Intramolecular Proton Transfer (ESIPT). In its free form, the molecule undergoes ESIPT, a process that typically results in low fluorescence emission. However, upon binding with a zinc ion, the ESIPT process is inhibited. This chelation event leads to a significant enhancement in fluorescence intensity, creating a "turn-on" signal that allows for the detection and quantification of zinc ions.[1][2] This mechanism contributes to the high selectivity and sensitivity of HBT-based sensors.

Performance Comparison of Fluorescent Zinc Sensors

The efficacy of a fluorescent sensor is determined by several key parameters. The following table summarizes the quantitative performance of HBT and its derivatives against other popular fluorescent zinc sensors.

ProbeExcitation (nm)Emission (nm)Limit of Detection (LOD)Fold Fluorescence ChangeReference
This compound (HBT) derivative L1 3405097 nMNot specified[3]
Benzothiazole-based sensor (BIPP) Not specified5422.36 x 10⁻⁸ M (23.6 nM)Not specified[4][5][6]
Benzothiazole-based sensor (BTA-12) 365Not specified7.5 x 10⁻⁷ M (750 nM)Significant enhancement[7]
Zinquin ~368~490~370-850 nMData not readily available[8]
FluoZin-3 ~494~516~9.1-15 nM>50[8]
RhodZin-3 ~550~575~65 nM~75[8]
Zinpyr-1 (ZP1) ~508~527~0.7 nM>5[8]
ZnAF-2 ~492~515~2.7 nM~51[8]
Carbon Dots (CDs)-based sensor Not specified649 (increase) / 684 (decrease)5 nMRatiometric[9]

Signaling Pathway and Experimental Workflow

To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of HBT upon zinc binding and a general workflow for validating a fluorescent zinc sensor.

HBT_Zinc_Sensing_Mechanism cluster_0 HBT (Low Fluorescence) cluster_1 HBT-Zn²⁺ Complex (High Fluorescence) HBT HBT (Enol form) ESIPT ESIPT HBT->ESIPT Excitation Zn Zn²⁺ Keto Keto form (Non-fluorescent) ESIPT->Keto HBT_Zn HBT-Zn²⁺ Complex Fluorescence Enhanced Fluorescence HBT_Zn->Fluorescence Excitation Zn->HBT_Zn Binding (Inhibition of ESIPT)

Caption: Signaling pathway of this compound (HBT) as a fluorescent zinc sensor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Cellulo Validation Synthesis Sensor Synthesis & Purification Spectral Spectroscopic Analysis (Absorbance & Emission) Synthesis->Spectral Cell_Culture Cell Culture (e.g., HeLa cells) Selectivity Selectivity Assay (vs. other metal ions) Spectral->Selectivity Sensitivity Sensitivity Assay (Titration with Zn²⁺) Selectivity->Sensitivity LOD LOD Calculation Sensitivity->LOD Probe_Loading Loading Cells with Sensor Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Zn_Modulation Modulation of Intracellular Zn²⁺ Imaging->Zn_Modulation Image_Analysis Image Analysis & Quantification Zn_Modulation->Image_Analysis

Caption: General experimental workflow for the validation of a fluorescent zinc sensor.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the validation of a fluorescent zinc sensor.

In Vitro Spectral Characterization

Objective: To determine the photophysical properties of the sensor in the absence and presence of zinc ions.

Materials:

  • Fluorescent sensor stock solution (e.g., 1 mM in DMSO).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Zinc chloride (ZnCl₂) stock solution.

  • Solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.).

  • Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

  • Absorption Spectra: Prepare a solution of the sensor (e.g., 10 µM) in the buffer. Record the absorption spectrum. Titrate the sensor solution with increasing concentrations of ZnCl₂ and record the spectrum after each addition.

  • Emission Spectra: Prepare a solution of the sensor (e.g., 1 µM) in the buffer. Record the fluorescence emission spectrum by exciting at the determined maximum absorption wavelength. Titrate the sensor solution with increasing concentrations of ZnCl₂ and record the emission spectrum after each addition.

  • Selectivity Test: Prepare solutions of the sensor containing various metal ions at a concentration significantly higher than that of the expected zinc concentration. Record the fluorescence emission spectra and compare the intensity with that obtained in the presence of zinc.[4]

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus zinc concentration plot.[4][5][6]

Live Cell Imaging

Objective: To evaluate the sensor's ability to detect intracellular zinc ions in a biological environment.

Materials:

  • Cell line (e.g., HeLa, HEK293).

  • Cell culture medium and supplements.

  • Fluorescent sensor stock solution.

  • Zinc chloride (ZnCl₂) and a zinc chelator (e.g., TPEN).

  • Fluorescence microscope equipped with appropriate filters.

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Sensor Loading: Wash the cells with a suitable buffer (e.g., HBSS). Incubate the cells with a solution of the fluorescent sensor in the buffer (e.g., 1-10 µM) for a specified time (e.g., 30 minutes) at 37°C.

  • Imaging: Wash the cells to remove the excess sensor. Acquire baseline fluorescence images using the microscope.

  • Zinc Modulation: To demonstrate the sensor's response, treat the cells with a solution of ZnCl₂ to increase intracellular zinc and acquire images. Subsequently, treat the cells with a zinc chelator like TPEN to decrease intracellular zinc and acquire final images.

  • Image Analysis: Quantify the changes in fluorescence intensity in the cells under different conditions using appropriate image analysis software.

Conclusion

This compound and its derivatives have demonstrated their utility as highly selective and sensitive "turn-on" fluorescent sensors for zinc ions.[7][10] Their performance, characterized by low limits of detection and significant fluorescence enhancement upon zinc binding, makes them a valuable tool for researchers.[3][5] The choice of a specific sensor, whether HBT-based or an alternative, should be guided by the specific experimental requirements, such as the desired sensitivity, dynamic range, and the biological context of the investigation. The provided protocols offer a standardized framework for the validation and comparison of these essential research tools.

References

a comparative study of the spectral properties of different 2-(2-Hydroxyphenyl)benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative overview of the spectral properties of various 2-(2-Hydroxyphenyl)benzothiazole (HBT) derivatives. HBTs are a significant class of fluorophores known for their unique excited-state intramolecular proton transfer (ESIPT) characteristics, which lead to a large Stokes shift and environmental sensitivity.[1][2] This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes the experimental workflow.

Data Presentation: Spectral Properties of HBT Derivatives

The spectral properties of HBT derivatives are highly tunable through chemical modifications. The introduction of electron-donating or electron-withdrawing groups, as well as complexation with other moieties, can significantly alter the absorption and emission characteristics. The following table summarizes the photophysical properties of selected HBT derivatives in different solvents.

DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Unsubstituted HBT Cyclohexane335512 (Keto)177-[1]
Ethanol335385 (Enol), 512 (Keto)50 (Enol), 177 (Keto)-[1]
Acetonitrile---0.0014[3]
Dichloromethane---0.01[3]
HBT with Electron-Donating Group (p-NH2) -----[3]
HBT with Electron-Withdrawing Group (p-CN) Dichloromethane---0.49[3]
Boron-Complexed HBT (HBT-BF2) Acetonitrile~355---[3]
p-Amine substituted HBT-BF2Acetonitrile-597>242-[3]

Key Observations from Spectral Data:

  • Dual Emission: Unsubstituted HBT exhibits dual fluorescence in polar solvents like ethanol, with a lower wavelength emission from the enol form and a higher wavelength emission from the keto tautomer formed via ESIPT.[1] In non-polar solvents like cyclohexane, the keto emission is dominant.[1]

  • Solvent Effects: The polarity of the solvent significantly influences the fluorescence of HBT.[1] Polar solvents can stabilize the enol form, leading to increased enol emission and reduced ESIPT efficiency.[1]

  • Substituent Effects: The introduction of substituents on the HBT core can dramatically alter the spectral properties. Electron-donating groups can lead to a red-shift in the emission spectrum.[3] Conversely, electron-withdrawing groups, such as a cyano group, have been shown to significantly increase the fluorescence quantum yield.[3]

  • Boron Complexation: Complexing HBT derivatives with a boron atom (HBT-BF2) is a strategy to mimic the ESIPT effect, resulting in a significant red-shift of the emission wavelength and a dramatic enhancement of the quantum yields.[3] This approach has been used to develop HBT-based fluorophores with near-infrared emission.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectra of HBT derivatives.

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) of the HBT derivatives.

Materials:

  • Spectrophotometer (e.g., JASCO V-570)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade, e.g., cyclohexane, ethanol, dichloromethane)

  • HBT derivative sample

Procedure:

  • Solution Preparation: Prepare a stock solution of the HBT derivative in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a dilute working solution (e.g., 10 µM). The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the desired wavelength range for the scan (e.g., 250-700 nm).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the cuvette in the sample holder and record a baseline spectrum. The instrument software will subtract this baseline from the sample spectrum.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Fill the cuvette with the sample solution and ensure there are no air bubbles in the light path.

    • Place the cuvette in the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum.

    • Record the absorbance value at λ_max.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra.

Objective: To determine the excitation and emission maxima and the fluorescence intensity of the HBT derivatives.

Materials:

  • Spectrofluorometer (e.g., PerkinElmer LS55)

  • Quartz cuvettes (1 cm path length)

  • Solvent (spectroscopic grade)

  • HBT derivative sample

Procedure:

  • Solution Preparation: Prepare a dilute solution of the HBT derivative in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum:

    • Set the excitation wavelength to the λ_max determined from the UV-Vis absorption spectrum.

    • Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to 700 nm).

    • Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).

  • Excitation Spectrum:

    • Set the emission wavelength to the λ_em determined from the emission spectrum.

    • Scan a range of excitation wavelengths (e.g., from 250 nm up to 10 nm below the emission wavelength).

    • Record the fluorescence excitation spectrum. This spectrum should be similar in shape to the absorption spectrum.

  • Data Analysis:

    • Determine the wavelengths of maximum excitation and emission.

    • Record the fluorescence intensity at the emission maximum.

Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined by a relative method using a well-characterized standard.

Objective: To calculate the fluorescence quantum yield of an HBT derivative relative to a standard fluorophore.

Materials:

  • Spectrofluorometer

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • HBT derivative sample (unknown)

  • Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Solvent

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Spectra:

    • Excite both the sample and standard solutions at the same wavelength.

    • Record the fluorescence emission spectra of all solutions over their entire emission range.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • The quantum yield of the unknown (Φ_unk) can be calculated using the following equation:

    Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "unk" refers to the unknown sample and "std" refers to the standard.

Stokes Shift Calculation

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra.

Objective: To calculate the Stokes shift of the HBT derivatives.

Procedure:

  • Obtain the wavelength of maximum absorption (λ_abs) from the UV-Vis spectrum.

  • Obtain the wavelength of maximum emission (λ_em) from the fluorescence spectrum.

  • The Stokes shift can be expressed in nanometers (nm):

    Stokes Shift (nm) = λ_em - λ_abs

  • For a more physically meaningful representation, the Stokes shift is often calculated in wavenumbers (cm⁻¹):

    Stokes Shift (cm⁻¹) = (1 / λ_abs) * 10⁷ - (1 / λ_em) * 10⁷

Mandatory Visualization

The following diagram illustrates the general experimental workflow for characterizing the spectral properties of HBT derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Synthesis Synthesis of HBT Derivative Purification Purification Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Sample Preparation Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Sample Preparation Quantum_Yield Quantum Yield Determination UV_Vis->Quantum_Yield Absorption_Maxima Determine λ_abs UV_Vis->Absorption_Maxima Fluorescence->Quantum_Yield Emission_Maxima Determine λ_em Fluorescence->Emission_Maxima QY_Calculation Calculate Φ_F Quantum_Yield->QY_Calculation Stokes_Shift Calculate Stokes Shift Absorption_Maxima->Stokes_Shift Emission_Maxima->Stokes_Shift

Experimental workflow for spectral characterization.

References

Performance Assessment of 2-(2-Hydroxyphenyl)benzothiazole and Its Derivatives in Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives against established alternatives in key therapeutic areas. The following sections detail their efficacy in anticancer and antimicrobial applications, supported by experimental data and standardized protocols.

Anticancer Activity

Benzothiazole (B30560) derivatives have demonstrated significant potential as anticancer agents, with their efficacy often compared to standard chemotherapeutic drugs. The cytotoxic activity of these compounds is typically evaluated across a panel of human cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative benzothiazole derivatives against various cancer cell lines, benchmarked against common anticancer drugs. Lower IC50 values indicate higher potency.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Fluorinated 2-Arylbenzothiazoles 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57Doxorubicin-
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4Doxorubicin-
Benzamide-based Benzothiazoles Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8Cisplatin-
Substituted chloromethylbenzamide (B8583163) benzothiazole 42Multiple Cell Lines1.1 - 8.8Cisplatin-
Thiourea Derivatives N-bis-benzothiazolyl thiocarbamide derivative 3U-937 (Leukemia)16.23 ± 0.81Etoposide-
Pyridine-based Benzothiazoles Substituted bromopyridine acetamide (B32628) benzothiazole 29SKRB-3 (Breast)0.0012--
SW620 (Colon)0.0043--
A549 (Lung)0.044--
Naphthalimide Derivatives Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3--
A549 (Lung)4.074 ± 0.3--
MCF-7 (Breast)7.91 ± 0.4--
Platinum (II) Complexes L1 (Benzothiazole aniline (B41778) derivative)Liver Cancer CellsMore potent than CisplatinCisplatin-
L1Pt (Platinum complex of L1)Liver Cancer CellsMore potent than CisplatinCisplatin-

Note: IC50 values can vary based on experimental conditions. Direct comparison should be made within the same study. "-" indicates that a direct comparative value was not provided in the cited source.

Signaling Pathways in Cancer

Benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[1][2][3][4][5] The diagram below illustrates a simplified overview of the EGFR signaling cascade and downstream pathways commonly affected by these compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK/MAPK Ras->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Bax Bax Bax->Apoptosis Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Benzothiazole->Akt Benzothiazole->ERK Benzothiazole->STAT Benzothiazole->Bax

Caption: EGFR signaling pathway and points of inhibition by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have shown broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Their performance is often benchmarked against standard antibiotics.

Comparative Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) of various benzothiazole derivatives against selected microbial strains, compared to standard antibiotics. Lower MIC values indicate greater antimicrobial efficacy.

Compound/Derivative ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiazolidin-4-one Derivatives Compound 8a (nitro substitution)Pseudomonas aeruginosa90 - 180Streptomycin50 - 100
Compound 8b (methoxy substitution)Escherichia coli90 - 180Ampicillin200
2-Arylbenzothiazoles Compound 25bEnterococcus faecalis~1Ciprofloxacin2.93
Compound 25bKlebsiella pneumoniae1.04Ciprofloxacin2.93
Benzothiazole-thiazole Hybrids Compound 4b (nitro substitution)Staphylococcus aureus3.90Streptomycin7.81
Mycobacterium tuberculosis15.63--
Candida albicans7.81Fluconazole3.90
Furane Benzothiazoles Compound 107bSaccharomyces cerevisiae1.6 µMAmpicillin>64 µM

Note: MIC values can be influenced by the specific assay conditions and bacterial/fungal strains used.

Mechanism of Action

A key mechanism of antibacterial action for many benzothiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them excellent targets for antimicrobial agents.

antibacterial_workflow cluster_process Antibacterial Mechanism Benzothiazole Benzothiazole Derivatives DNA_Gyrase DNA Gyrase / Topoisomerase IV Benzothiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Facilitates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death

Caption: Inhibition of DNA gyrase by benzothiazole derivatives.

Bioimaging Applications

This compound (HBT) is a well-known fluorophore with applications in bioimaging.[7][8][9][10] However, the parent HBT molecule has limitations, including a short emission wavelength (in the blue region) and a low quantum yield.[7][8] To overcome these drawbacks, various HBT derivatives have been synthesized.

Comparison of Photophysical Properties
FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Feature
HBT (parent) ~365~458 (Enol), ~510 (Keto)~93-145Low (~0.02)ESIPT property
HBT-BF2 Derivatives (e.g., 12B, 13B) ->650 (NIR)-Significantly EnhancedRed-shifted emission, improved brightness
BODIPY-HBT Conjugate -607 (in powder)--Solid-state red emission
BT (Thioacetal derivative) -Ratiometric shift (green to blue)--Selective for Hg²⁺ and Cu²⁺
Hoechst 33342 (Alternative) ~350~461~111HighCommon nuclear counterstain
DAPI (Alternative) ~358~461~103HighCommon nuclear counterstain

Note: Photophysical properties are highly dependent on the solvent and local environment. ESIPT: Excited-State Intramolecular Proton Transfer; NIR: Near-Infrared.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium

  • Benzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include untreated cells as a negative control and a solvent control (DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Benzothiazole Derivatives (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against bacterial strains.[6][15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Benzothiazole derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Resazurin solution (optional, for colorimetric reading)

Procedure:

  • Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the benzothiazole derivative solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.

Fluorescence Microscopy for Bioimaging

This protocol outlines the general steps for imaging live cells using a fluorescent probe.[18][19][20][21][22]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

  • Fluorescent probe stock solution (e.g., HBT derivative in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on an appropriate imaging vessel and allow them to adhere and grow.

  • Probe Loading: Dilute the fluorescent probe stock solution to the desired final concentration in culture medium or PBS.

  • Staining: Remove the culture medium from the cells and wash with PBS. Add the probe-containing solution to the cells and incubate for a specific duration (e.g., 30 minutes) at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells 2-3 times with PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Acquire images using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. For nuclear counterstaining, a dye like Hoechst 33342 can be co-incubated.[19]

References

Cross-Validation of 2-(2-Hydroxyphenyl)benzothiazole-Based Detection Methods with Standard Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel analytical tools is a cornerstone of scientific advancement. Among these, fluorescent probes have gained significant traction due to their high sensitivity and suitability for real-time monitoring in complex biological systems. 2-(2-Hydroxyphenyl)benzothiazole (HBT) has emerged as a prominent fluorophore in the design of these probes.[1][2] HBT-based sensors are increasingly utilized for the detection of a wide array of analytes, including metal ions, reactive oxygen species (ROS), and enzymatic activity.[3] This guide provides an objective cross-validation of HBT-based detection methods against established standard techniques, supported by experimental data and detailed protocols.

The characteristic feature of HBT is its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[4][5] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring, leading to a tautomeric keto form that is responsible for a large Stokes shift and a distinct fluorescence emission.[4][6] This unique photophysical property is harnessed in sensor design, where the presence of an analyte can trigger, inhibit, or shift the ESIPT process, resulting in a measurable change in the fluorescence signal.[7]

This document compares the performance of HBT-based probes with gold-standard methods such as atomic absorption spectrometry for metal ions, established fluorescent probes for ROS, and colorimetric assays for enzyme activity.

Detection of Metal Ions: HBT Probes vs. Atomic Spectroscopy

The detection and quantification of heavy metal ions are critical in environmental monitoring and clinical toxicology.[8] While atomic spectroscopy methods are the standard, HBT-based fluorescent probes offer a compelling alternative for in-situ and real-time analysis.

Data Presentation: Performance Comparison
ParameterHBT-Based Fluorescent Probe (Example: for Zn²⁺)Atomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Analyte binding modulates the ESIPT fluorescence of the HBT fluorophore.Measures absorption of light by free atoms in a gaseous state.[9]Ionizes the sample in plasma and separates ions based on mass-to-charge ratio.[9]
Limit of Detection Nanomolar (nM) to low micromolar (µM) range.[6]Parts per million (ppm) to parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).
Selectivity High, engineered through specific chelating groups for the target ion.High for a specific element.Excellent, can distinguish between isotopes.
Sample Prep. Minimal, often direct addition to aqueous samples.Requires sample dissolution or acid digestion.[10]Requires acid digestion and dilution.[10]
Instrumentation Fluorometer or fluorescence microscope.AAS instrument with specific hollow-cathode lamps.ICP-MS instrument.
Cost Low to moderate.Moderate to high.High.
Real-time Imaging Yes, applicable to living cells.[6]No.No.
Experimental Protocols

HBT-Based Detection of Zn²⁺

  • Probe Preparation: Synthesize a specific HBT-derivative containing a Zn²⁺-selective chelator (e.g., a calixarene). Dissolve the probe in a suitable solvent like DMSO to create a stock solution (e.g., 1 mM).

  • Sample Preparation: Prepare aqueous buffer solutions (e.g., HEPES buffer, pH 7.4) containing varying concentrations of Zn²⁺.

  • Measurement: Add a small aliquot of the HBT-probe stock solution to each Zn²⁺ sample to a final concentration of 10 µM. After a short incubation period (e.g., 5 minutes) at room temperature, measure the fluorescence emission spectrum using a fluorometer. The excitation wavelength is typically set around 335 nm, and emission is recorded in the 400-600 nm range to observe the ESIPT-related fluorescence changes.[4]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a calibration curve.

Standard Technique: Atomic Absorption Spectrometry (AAS) for Zn²⁺

  • Sample Preparation: Digest the sample using a mixture of nitric acid and hydrochloric acid in a closed microwave vessel to decompose the organic matrix and dissolve the metal ions.[10]

  • Standard Preparation: Prepare a series of standard solutions with known Zn²⁺ concentrations from a certified stock solution.

  • Instrumentation Setup: Install a zinc hollow-cathode lamp in the AAS instrument. Set the monochromator to the primary absorption wavelength for zinc (213.9 nm).

  • Measurement: Aspirate the blank, standards, and digested samples sequentially into the flame or graphite (B72142) furnace of the AAS. Record the absorbance for each solution.

  • Data Analysis: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the Zn²⁺ concentration in the unknown samples.

Visualizations

HBT-Based Metal Ion Detection Mechanism cluster_0 In Absence of Metal Ion cluster_1 In Presence of Metal Ion HBT_Probe HBT-Chelator (ESIPT Blocked) No_ESIPT Weak/No ESIPT Fluorescence HBT_Probe->No_ESIPT HBT_Probe_Bound HBT-Chelator-Metal Ion Complex HBT_Probe->HBT_Probe_Bound + Metal Ion Excitation1 Excitation (Light) Excitation1->HBT_Probe ESIPT_On ESIPT Enabled (Strong Fluorescence) HBT_Probe_Bound->ESIPT_On Excitation2 Excitation (Light) Excitation2->HBT_Probe_Bound Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->HBT_Probe_Bound

Caption: HBT probe activation by a metal ion, enabling the ESIPT process.

G cluster_HBT HBT Method Workflow cluster_AAS AAS Method Workflow HBT_Start Sample (Aqueous) HBT_Add Add HBT Probe HBT_Start->HBT_Add HBT_Incubate Incubate (e.g., 5 min) HBT_Add->HBT_Incubate HBT_Measure Measure Fluorescence HBT_Incubate->HBT_Measure HBT_End Result (Concentration) HBT_Measure->HBT_End AAS_Start Sample (Any Matrix) AAS_Digest Acid Digestion (Microwave) AAS_Start->AAS_Digest AAS_Dilute Dilution AAS_Digest->AAS_Dilute AAS_Aspirate Aspirate into AAS AAS_Dilute->AAS_Aspirate AAS_End Result (Concentration) AAS_Aspirate->AAS_End

Caption: Comparison of experimental workflows for HBT vs. AAS methods.

Detection of Reactive Oxygen Species (ROS): HBT Probes vs. Standard Dyes

Reactive oxygen species (ROS) are key signaling molecules but are also implicated in cellular damage and disease.[11] HBT-based probes have been designed for specific ROS detection, offering an alternative to broadly reactive dyes like Dichlorodihydrofluorescein diacetate (DCFH-DA).[12][13]

Data Presentation: Performance Comparison
ParameterHBT-Based Fluorescent Probe (Example: for H₂O₂)Dihydroethidium (DHE)DCFH-DA
Principle ROS-mediated cleavage of a protecting group unmasks the HBT phenol, activating ESIPT fluorescence.[3]Oxidized by superoxide (B77818) to form a fluorescent product.[12]Oxidized by various ROS to the fluorescent dichlorofluorescein (DCF).[14]
Specificity High, designed for a specific ROS like H₂O₂ or ONOO⁻.[7][3]Primarily for superoxide (O₂•⁻), though other products can form.[12]Low, reacts with a broad range of ROS (H₂O₂, •OH, ONOO⁻).[13]
Photostability Generally good.[1]Moderate, can be photobleached.Low, susceptible to photo-oxidation, leading to artifacts.
Localization Can be targeted to specific organelles (e.g., mitochondria).[7]Can accumulate in mitochondria (MitoSOX).[14]Generally cytosolic.
Artifacts Lower potential for auto-oxidation.Can undergo auto-oxidation.Prone to auto-oxidation and photo-activation, leading to false positives.
Application Specific ROS detection in live cells and tissues.[15]Superoxide detection in live cells.[14]General oxidative stress indicator.[13]
Experimental Protocols

HBT-Based Detection of H₂O₂ in Live Cells

  • Probe Preparation: Synthesize an HBT probe with a boronic ester group, which is cleaved by H₂O₂.[3] Prepare a 10 mM stock solution in DMF.[15]

  • Cell Culture: Culture cells (e.g., HeLa cells) in a suitable medium in a glass-bottom dish.

  • Cell Treatment: Induce oxidative stress by treating cells with an agent like doxorubicin (B1662922) or by adding H₂O₂ directly to the medium for a specified time.[3]

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the HBT probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Imaging: Wash the cells again with PBS to remove excess probe. Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation at ~365 nm, emission collected at ~510 nm).[15] An increase in fluorescence intensity indicates the presence of H₂O₂.

Standard Technique: DCFH-DA for General ROS Detection

  • Probe Preparation: Prepare a stock solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in ethanol (B145695) or DMSO.

  • Cell Culture and Treatment: Follow the same procedure as for the HBT probe to culture and treat cells.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 5-10 µM) for 20-30 minutes at 37°C. During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

  • Imaging/Measurement: Wash the cells with PBS. Image using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or measure the total fluorescence of the cell population using a plate reader. Oxidation of DCFH by ROS generates the highly fluorescent DCF.[13]

Visualizations

ROS Detection Signaling Pathway Probe HBT-Masking Group (e.g., Boronic Ester) Non-Fluorescent Cleavage Oxidative Cleavage of Masking Group Probe->Cleavage ROS ROS (e.g., H₂O₂) ROS->Cleavage HBT Free HBT Phenol Cleavage->HBT ESIPT ESIPT Fluorescence HBT->ESIPT Excitation Excitation Excitation->HBT

Caption: Mechanism of a 'turn-on' HBT-based probe for ROS detection.

Detection of Enzyme Activity: HBT Probes vs. Colorimetric Assays

Enzyme assays are fundamental in diagnostics and drug discovery.[16] HBT-based probes can be designed as enzyme-activatable fluorophores, offering a sensitive alternative to traditional colorimetric methods.

Data Presentation: Performance Comparison
ParameterHBT-Based Fluorescent Probe (Example: for β-galactosidase)Colorimetric Assay (Example: ONPG for β-galactosidase)
Principle Enzymatic cleavage of a substrate moiety from the HBT molecule, releasing the fluorophore and enabling ESIPT.[15]Enzymatic hydrolysis of a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside) to produce a colored product (o-nitrophenol).
Sensitivity High (Fluorometric).[16]Moderate (Spectrophotometric).[16][17]
Limit of Detection Typically lower than colorimetric assays.Dependent on the molar extinction coefficient of the product.
Dynamic Range Often wider.Can be limited by substrate depletion or product inhibition.
Instrumentation Fluorometer, fluorescence plate reader, or microscope.Spectrophotometer or colorimetric plate reader.[17]
Spatial Resolution High, allows for subcellular imaging of enzyme activity.[15]None, measures bulk activity in a sample lysate or solution.
Continuous Assay Yes, allows for real-time kinetic measurements.[18]Yes, but can be less sensitive for initial rate measurements.[18]
Experimental Protocols

HBT-Based Assay for β-galactosidase Activity

  • Probe Preparation: Synthesize a β-galactopyranoside-caged HBT derivative (e.g., CBT-β-Gal).[15] Dissolve in a suitable solvent (e.g., DMF) to make a stock solution.

  • Enzyme Reaction: Prepare a reaction buffer (e.g., PBS, pH 7.0). Add the purified β-galactosidase enzyme or cell lysate containing the enzyme to the buffer.

  • Initiation and Measurement: Initiate the reaction by adding the HBT-based probe to a final concentration (e.g., 5-10 µM). Immediately place the sample in a temperature-controlled fluorometer.

  • Data Analysis: Monitor the increase in fluorescence intensity over time at the emission wavelength of the uncaged HBT fluorophore (~510 nm) with excitation at ~365 nm.[15] The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the enzyme activity.

Standard Technique: ONPG Colorimetric Assay for β-galactosidase

  • Substrate Preparation: Prepare a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in a suitable buffer (e.g., Z-buffer).

  • Enzyme Reaction: Add the enzyme sample (purified enzyme or cell lysate) to the ONPG solution in a cuvette or microplate well.

  • Measurement: Place the sample in a spectrophotometer and monitor the increase in absorbance at 420 nm over time at a constant temperature. The yellow color is produced by the o-nitrophenol product.

  • Data Analysis: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of o-nitrophenol. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of ONPG per minute.

Visualizations

Enzyme-Activatable HBT Probe Workflow Probe HBT-Substrate (Caged, Non-fluorescent) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme (e.g., β-galactosidase) Enzyme->Cleavage HBT Free HBT (Fluorescent) Cleavage->HBT Signal Measure Fluorescence Increase Over Time HBT->Signal

Caption: General workflow for detecting enzyme activity using an HBT probe.

References

advantages and disadvantages of using 2-(2-Hydroxyphenyl)benzothiazole over other ESIPT molecules

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-(2-Hydroxyphenyl)benzothiazole (HBT) reveals its distinct advantages and disadvantages as an Excited-State Intramolecular Proton Transfer (ESIPT) molecule, particularly when compared to other common ESIPT fluorophores such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 3-hydroxyflavone (B191502) (3-HF). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed protocols.

The phenomenon of ESIPT involves the transfer of a proton within a molecule in its excited state, leading to a tautomeric form with a distinct fluorescence emission. This process results in an unusually large Stokes shift—the difference between the maximum absorption and emission wavelengths—which is a key advantage in fluorescence imaging and sensing applications as it minimizes self-absorption and background interference.

Performance Comparison of ESIPT Molecules

A critical evaluation of HBT, HBO, and 3-hydroxyflavone hinges on their photophysical properties, primarily their fluorescence quantum yield (ΦF), Stokes shift, and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, the Stokes shift indicates the degree of separation between excitation and emission spectra, and the lifetime provides insights into the dynamics of the excited state.

MoleculeSolventExcitation Max (λex) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ) (ns)
This compound (HBT) Dichloromethane~365~530~1650.01-0.490.52-5.21 in solid state
Cyclohexane~350~525~1750.026~0.725
2-(2'-hydroxyphenyl)benzoxazole (HBO) Dichloromethane~330-334~439 (keto)~105-109--
Cyclohexane~321~435 (keto)~114--
3-hydroxyflavone (3-HF) Cyclohexane~350~530 (keto)~180Low (e.g., 0.026)-
Acetonitrile~340~530 (keto)~190--

Note: The photophysical properties of ESIPT molecules are highly sensitive to their environment, particularly the polarity and hydrogen-bonding capabilities of the solvent. The data presented is a representative range compiled from multiple sources and should be considered in the context of the specified solvent.

Advantages of this compound (HBT)

  • Large Stokes Shift: HBT and its derivatives consistently exhibit a significant Stokes shift, often exceeding 150 nm.[1] This is a major advantage in biological imaging as it effectively separates the emission signal from the excitation light, reducing background noise and improving the signal-to-noise ratio.

  • High Solid-State Quantum Yield: HBT-based fluorophores can display very high quantum efficiencies in the solid state, with some derivatives reaching up to 68%. This property is valuable for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.

  • Tunable Photophysical Properties: The HBT scaffold can be readily modified with various functional groups, allowing for the fine-tuning of its absorption and emission wavelengths, as well as its quantum yield. This versatility enables the development of probes for specific applications.

Disadvantages of this compound (HBT)

  • Low Quantum Yield in Solution: A significant drawback of the parent HBT molecule is its often low fluorescence quantum yield in solution, which can limit its sensitivity in certain applications.[2] However, strategic chemical modifications, such as the introduction of a cyano group, have been shown to remarkably increase the quantum yield in solution.

  • Shorter Emission Wavelength: The emission of HBT typically falls within the blue-green region of the spectrum. While suitable for many applications, there is a growing demand for probes with longer emission wavelengths (red to near-infrared) to achieve deeper tissue penetration and minimize autofluorescence in biological samples.[2]

Experimental Protocols

Synthesis of this compound (HBT)

A common method for the synthesis of HBT involves the condensation of 2-aminothiophenol (B119425) with salicylic (B10762653) acid or a derivative.

Materials:

  • 2-Aminothiophenol

  • Salicylic acid

  • Polyphosphoric acid (PPA) or other dehydrating agent

  • High-boiling point solvent (e.g., o-dichlorobenzene)

Procedure:

  • A mixture of 2-aminothiophenol and salicylic acid is heated in the presence of a dehydrating agent like polyphosphoric acid.

  • The reaction is typically carried out at an elevated temperature (e.g., 200-250 °C) for several hours.

  • The reaction mixture is then cooled and poured into a large volume of water or an appropriate aqueous solution to precipitate the crude product.

  • The crude HBT is collected by filtration, washed, and purified by recrystallization from a suitable solvent such as ethanol (B145695) or toluene.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative quantum yield of an ESIPT molecule can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of the ESIPT molecule

  • Fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications and Signaling Pathways

The unique photophysical properties of HBT have led to its use in the development of fluorescent probes for detecting various biological species and processes.

Detection of Nitroreductase

HBT-based probes have been designed for the detection of nitroreductase, an enzyme often overexpressed in hypoxic tumor cells. The mechanism typically involves masking the hydroxyl group of HBT with a nitro-containing group that quenches the fluorescence. In the presence of nitroreductase, the nitro group is reduced to an amino group, which restores the ESIPT process and leads to a "turn-on" fluorescence signal.

Nitroreductase_Detection Probe HBT-based Probe (Non-fluorescent) Reduction Reduction of Nitro Group Probe->Reduction Enzymatic Reaction NTR Nitroreductase (NTR) + NADH NTR->Reduction Product Fluorescent Product (ESIPT 'On') Reduction->Product Detection Fluorescence Detection Product->Detection Emits Light

Sensing of Reactive Oxygen Species (ROS)

HBT derivatives have been engineered to detect reactive oxygen species (ROS), which are implicated in various pathological conditions.[3][4] A common strategy involves incorporating a ROS-sensitive moiety, such as a boronic acid or ester, into the HBT structure. The probe is initially non-fluorescent. Upon reaction with ROS (e.g., hydrogen peroxide), the boronic acid is cleaved, releasing the fluorescent HBT molecule.

ROS_Detection ROS_Probe HBT-Boronic Acid Probe (Non-fluorescent) Oxidation Oxidative Cleavage ROS_Probe->Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidation HBT_Fluorophore HBT Fluorophore (Fluorescent) Oxidation->HBT_Fluorophore Release Imaging Cellular Imaging HBT_Fluorophore->Imaging Fluorescence Signal

Metal Ion Detection with 3-Hydroxyflavone

3-Hydroxyflavone and its derivatives are effective chemosensors for various metal ions. The binding of a metal ion to the 3-hydroxyl and 4-carbonyl groups of the flavone (B191248) backbone can either enhance or quench the fluorescence by modulating the ESIPT process. This change in fluorescence intensity or wavelength allows for the quantitative detection of the target metal ion.

Metal_Ion_Detection Flavone_Probe 3-Hydroxyflavone Probe (ESIPT Active) Chelation Chelation Flavone_Probe->Chelation Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_Ion->Chelation Complex Flavone-Metal Complex (ESIPT Modulated) Chelation->Complex Signal_Change Change in Fluorescence Complex->Signal_Change Altered Emission

References

A Researcher's Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT) Probes: A Comparative Evaluation of Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in elucidating biological mechanisms and identifying therapeutic targets. Among the myriad of available tools, 2-(2-Hydroxyphenyl)benzothiazole (HBT) based probes have emerged as a versatile class of fluorophores for detecting a range of analytes, from metal ions to pathological protein aggregates. This guide provides an objective comparison of the performance of HBT probes with alternative fluorescent probes, supported by experimental data and detailed protocols to aid in their effective evaluation and application.

Performance Comparison of HBT Probes and Alternatives

The efficacy of a fluorescent probe is primarily determined by its sensitivity and specificity. The following tables summarize the quantitative performance of various HBT-based probes and their common alternatives for the detection of key biological targets implicated in neurodegenerative diseases.

Table 1: Comparison of Fluorescent Probes for β-Amyloid (Aβ) Aggregates
ProbeTargetDissociation Constant (Kd)Limit of Detection (LOD)Fluorescence Enhancement (Fold Increase)Reference
HBT Derivative (PP-BTA-4) Aβ(1-42) Aggregates40-148 nMNot ReportedSignificant Increase[1]
HBT Derivative (RM-28) Aβ Aggregates175.69 ± 4.8 nMNot Reported7.5[2][3]
Thioflavin T (ThT) Aβ Fibrils~0.5-8 µMNot ReportedHigh[4]
Bis-ANS Aβ Fibers and OligomersSub-micromolarNot ReportedSignificant Increase[4]
Table 2: Comparison of Fluorescent Probes for α-Synuclein (α-syn) Aggregates
ProbeTargetDissociation Constant (Kd)Limit of Detection (LOD)Fluorescence Enhancement (Fold Increase)Reference
HBT Derivative (PP-BTA-4) α-syn Aggregates48-353 nMNot ReportedSignificant Increase[1]
Peptide-based Probe (P1) α-syn AggregatesNot ReportedNot Reported7.6 (PFFs)[5]
Thiazolium-based Probe (RB1) α-syn FibrilsNot ReportedNot Reported112[6]
Table 3: Comparison of Fluorescent Probes for Tau Protein Aggregates
ProbeTargetDissociation Constant (Kd)Limit of Detection (LOD)Fluorescence Enhancement (Fold Increase)Reference
BODIPY-based Probe (Tau 1) Hyperphosphorylated TauNot ReportedNot ReportedNot Reported[7]
BODIPY-based Probe (BT1) P-tau and Oligomeric TauNot ReportedNot ReportedNot Reported[8]
pTP-TFE Soluble Tau Aggregates66 nMNot ReportedNot Reported[9]

Experimental Protocols

Accurate evaluation of probe performance necessitates standardized experimental procedures. The following are detailed methodologies for determining the specificity and sensitivity of fluorescent probes.

Determining the Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.

Materials:

  • Fluorescent probe stock solution

  • Analyte stock solution

  • Assay buffer (e.g., PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of analyte dilutions: Serially dilute the analyte stock solution in the assay buffer to create a range of concentrations, starting from a concentration expected to be near the LOD.

  • Prepare blank samples: Prepare wells containing only the assay buffer and the fluorescent probe at its final working concentration.

  • Prepare sample wells: To the analyte dilutions, add the fluorescent probe to its final working concentration.

  • Incubate: Incubate the plate for a predetermined time to allow for binding or reaction to occur.

  • Measure fluorescence: Measure the fluorescence intensity of all wells using the appropriate excitation and emission wavelengths for the probe.

  • Calculate the LOD:

    • Measure the mean fluorescence intensity of the blank samples (N) and their standard deviation (SD).

    • The LOD can be calculated using the formula: LOD = 3 * (SD of the blank / slope of the calibration curve) . A simplified estimation is often made as the concentration that gives a signal three times the standard deviation of the blank.[10][11][12]

Evaluating Probe Selectivity (Interference Testing)

Selectivity is the ability of a probe to detect the target analyte in the presence of other potentially interfering substances.

Materials:

  • Fluorescent probe stock solution

  • Target analyte stock solution

  • Stock solutions of potential interfering substances (e.g., other proteins, metal ions, biomolecules)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare control wells:

    • Probe only: Fluorescent probe in assay buffer.

    • Probe + Analyte: Fluorescent probe and the target analyte at a fixed concentration in assay buffer.

  • Prepare interference wells:

    • For each potential interfering substance, prepare wells containing the fluorescent probe, the target analyte (at the same fixed concentration as the control), and the interfering substance at a concentration significantly higher than the target analyte (e.g., 10-fold or 100-fold excess).

    • Also prepare wells with the probe and each interfering substance alone to check for any direct interaction.

  • Incubate: Incubate the plate for the standard assay time.

  • Measure fluorescence: Measure the fluorescence intensity of all wells.

  • Analyze the data: Compare the fluorescence signal of the "Probe + Analyte" control to the signals from the interference wells. A significant change in fluorescence in the presence of an interfering substance indicates a lack of selectivity.

Signaling Pathways and Experimental Workflows

The fluorescence modulation of HBT probes often relies on specific photophysical mechanisms. Understanding these mechanisms is key to interpreting experimental results and designing new probes.

Excited-State Intramolecular Proton Transfer (ESIPT)

Many HBT probes function via an ESIPT mechanism. In the ground state, the probe exists in an enol form. Upon excitation, a proton is transferred from the hydroxyl group to the benzothiazole (B30560) nitrogen, leading to a tautomeric keto form which is emissive and has a large Stokes shift. This process is sensitive to the local environment and binding events.[13][14][15]

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Enol_S1 Excited Enol Enol_S0->Enol_S1 Excitation (Absorption) Keto_S1 Excited Keto Enol_S1->Keto_S1 Proton Transfer Keto_S1->Enol_S0 Fluorescence (Emission)

ESIPT photocycle in HBT probes.
Photoinduced Electron Transfer (PET)

In some HBT-based sensors, a recognition moiety is linked to the HBT fluorophore. In the "off" state, photoexcitation leads to electron transfer from a donor to the excited fluorophore, quenching fluorescence. Upon analyte binding to the recognition moiety, this PET process is inhibited, leading to a "turn-on" of fluorescence.[1][16][17]

PET_Mechanism cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (Analyte Bound) Fluorophore_Off HBT Fluorophore PET Photoinduced Electron Transfer Fluorophore_Off->PET e- transfer Receptor_Off Receptor Receptor_Off->PET Excitation_Off Excitation Excitation_Off->Fluorophore_Off Quenching Fluorescence Quenched PET->Quenching Fluorophore_On HBT Fluorophore Emission Fluorescence Emission Fluorophore_On->Emission PET Blocked Receptor_On Receptor-Analyte Complex Excitation_On Excitation Excitation_On->Fluorophore_On

PET mechanism for fluorescence turn-on.
Experimental Workflow for Probe Evaluation

The systematic evaluation of a new fluorescent probe follows a logical progression from initial characterization to application in complex biological systems.

Experimental_Workflow A Probe Synthesis & Purification B Photophysical Characterization (Absorbance, Emission, Quantum Yield) A->B C Sensitivity Assessment (Titration with Analyte, LOD determination) B->C D Selectivity Assessment (Interference Studies) B->D E In Vitro Application (e.g., Protein Aggregation Assays) C->E D->E F Cellular Imaging (Toxicity, Uptake, Target Localization) E->F G In Vivo Application (Animal Models) F->G

Workflow for fluorescent probe evaluation.

References

Benchmarking 2-(2-Hydroxyphenyl)benzothiazole in OLED Devices: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-(2-Hydroxyphenyl)benzothiazole (HBT) and its derivatives in Organic Light-Emitting Diode (OLED) applications reveals their significant potential, particularly as host materials for phosphorescent emitters. This guide provides a comparative benchmark of HBT-based materials against common alternatives, supported by experimental data, to aid researchers and scientists in the development of next-generation OLED technologies.

This compound (HBT) and its derivatives have garnered considerable interest within the OLED research community due to their unique photophysical properties, most notably their propensity for Excited-State Intramolecular Proton Transfer (ESIPT). This characteristic can lead to large Stokes shifts and tunable emission, making them versatile materials for various optoelectronic applications.[1][2] Their performance, particularly when utilized as host materials in phosphorescent OLEDs (PhOLEDs), has shown promise, in some cases surpassing traditional host materials.

Performance Comparison of HBT-based Materials and Alternatives

The efficacy of HBT and its derivatives is best understood through direct comparison with established OLED materials. The following tables summarize key performance metrics for HBT-based devices and popular alternative host and emitter materials.

Host Material Performance

HBT derivatives, especially when complexed with metals like zinc, have demonstrated exceptional performance as host materials for phosphorescent emitters.[3] A notable example is a red PhOLED employing a Zn(II) complex of an HBT derivative as the host, which achieved a high external quantum efficiency (EQE) of 17.5%. This significantly outperforms the 12.6% EQE of a similar device using the conventional host material 4,4′-bis(N-carbazolyl)biphenyl (CBP).[3]

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Color (CIE, x, y)Reference
Zn(II)-HBT Complex Tris(2-phenylisoquinoline)iridium(III)17.5Not ReportedRed[3]
CBPTris(2-phenylisoquinoline)iridium(III)12.6Not ReportedRed[3]
Cz-BTZ (HBT derivative) Red Phosphorescent Emitter27.82 36.21 Red[4]
TPA-BTZ (HBT derivative) Red Phosphorescent Emitter27.72Not ReportedRed[4]
mCPBlue Phosphorescent Emitter (FIrpic)~19.5Not ReportedBlue (0.16, 0.20)[3]
TCTAGreen Phosphorescent Emitter (Ir(ppy)3)>20Not ReportedGreen

Note: Performance metrics can vary significantly with device architecture.

Emitter Performance

While primarily investigated as hosts, some HBT derivatives have also been explored as emitters, often exhibiting blue or blue-green fluorescence.[5] Modifications to the HBT molecular structure can red-shift the emission, with some derivatives showing potential for near-infrared applications.[1] However, the efficiency of HBT-based emitters, particularly in the blue spectrum, faces stiff competition from established fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters. The development of highly efficient and stable blue emitters remains a critical challenge in the OLED industry.[6]

Emitter TypeEmitter MaterialMax. External Quantum Efficiency (EQE) (%)Color (CIE, x, y)Reference
HBT Derivative (Fluorescent) BPPA2.37Blue (0.16, 0.16)[7]
HBT Derivative (Non-doped) Cz-BTZ4.85Blue[4]
TADF Emitter DMAC-TRZ26.5Bluish-Green[8]
Phosphorescent Emitter Green Carbene Emitter26Green (0.33, 0.62)[9]
Phosphorescent Emitter Blue Carbene Emitter (Hyper-phosphorescent)17Deep Blue (y=0.17)[9]
TADF Emitter D619.5Blue (0.16, 0.20)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below is a representative experimental protocol for the fabrication and characterization of a phosphorescent OLED using an HBT-based host material.

Device Fabrication (Vacuum Thermal Evaporation)

A typical device structure for a PhOLED incorporating an HBT-based host is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: HBT-based host doped with a phosphorescent emitter) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying in a nitrogen stream. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).

    • HIL/HTL: A standard combination such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) or N,N′-diphenyl-N,N′-bis(1-naphthyl)-(1,1′-biphenyl)-4,4′-diamine (NPB) is deposited.

    • EML: The HBT-based host material and the phosphorescent dopant are co-evaporated from separate sources. The doping concentration is precisely controlled by monitoring the deposition rates with quartz crystal microbalances.

    • HBL/ETL: A material with a high triplet energy, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited to confine excitons within the emissive layer and facilitate electron transport.

    • EIL: A thin layer of an alkali metal halide, such as lithium fluoride (B91410) (LiF), is deposited to enhance electron injection.

    • Cathode: A metal with a low work function, typically aluminum (Al), is deposited to complete the device.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Determined by monitoring the luminance decay over time under a constant current density.

Key Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate fundamental OLED principles and workflows.

OLED_Structure cluster_cathode Cathode (-) cluster_organic_layers Organic Layers cluster_anode Anode (+) Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes

Figure 1: A generalized multilayer OLED device structure.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Device Finalization cluster_char Characterization Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Treatment Surface Treatment (UV-Ozone) Cleaning->Treatment Organic_Deposition Organic Layer Deposition (HIL, HTL, EML, HBL, ETL, EIL) Treatment->Organic_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode_Deposition->Encapsulation Characterization Device Testing (J-V-L, EQE, Lifetime) Encapsulation->Characterization

Figure 2: A typical workflow for OLED fabrication and characterization.

References

a comparative analysis of electron-donating and withdrawing substituents on 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the influence of electron-donating and -withdrawing groups on the photophysical properties of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a cornerstone of fluorescent probe and optoelectronic material development.

The unique photophysical behavior of this compound (HBT) and its derivatives, primarily governed by the excited-state intramolecular proton transfer (ESIPT) mechanism, makes them a versatile class of organic fluorophores.[1][2] This process, involving the transfer of a proton within the molecule upon photoexcitation, leads to a large Stokes shift, which is the difference between the absorption and emission maxima.[1] The efficiency and characteristics of this ESIPT process can be finely tuned by introducing electron-donating or -withdrawing substituents onto the HBT scaffold, thereby altering its electronic and photophysical properties to suit specific applications in research, diagnostics, and materials science.[3]

Impact of Substituents on Photophysical Properties

The electronic nature of substituents appended to the HBT core has a profound impact on its absorption and emission characteristics, as well as its fluorescence quantum yield. Generally, the introduction of substituents alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the photophysical properties.[3]

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amino (-NH2) or methoxy (B1213986) (-OCH3), typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[4] This is attributed to the destabilization of the HOMO and stabilization of the LUMO, effectively narrowing the energy gap. For instance, the 4'-diethylamino derivative of HBT exhibits notable changes in its photochemistry, highlighting the significant influence of strong electron-donating moieties.[5]

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as cyano (-CN) or nitro (-NO2), tend to cause a blue-shift (a shift to shorter wavelengths) or have a more complex effect on the spectra. However, a remarkable increase in the fluorescence quantum efficiency has been observed with the introduction of a cyano group on the phenyl ring of HBT.[6] This enhancement is significant, with the quantum yield increasing from 0.01 to 0.49 in dichloromethane.[6] The position of the substituent is also crucial; theoretical studies have shown that the electronic effects of substituents at the 5'-position are opposite to those at the 4'-position.[3]

A comparative summary of the photophysical data for various substituted HBT derivatives is presented in the table below.

Substituent (Position)TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Solvent
Unsubstituted HBT-~335~512~11,0000.01Dichloromethane
4'-Cyano (-CN)EWG---0.49Dichloromethane
4'-PentylphenylEDG---0.05Dichloromethane
4'-PentylphenylethynylEDG---0.15Dichloromethane
4'-DiethylaminoEDG-----

Note: A comprehensive dataset with directly comparable values across a wide range of substituents is challenging to compile from existing literature due to variations in experimental conditions. The data presented is illustrative of the general trends observed.

Experimental Protocols

The characterization of substituted HBT derivatives relies on a suite of spectroscopic and analytical techniques. Below are generalized methodologies for key experiments.

Synthesis of Substituted this compound Derivatives

A common synthetic route involves the condensation reaction of a substituted 2-aminophenol (B121084) with a substituted salicylic (B10762653) acid derivative.[4][7]

  • Reaction Setup: A mixture of the appropriately substituted 2-aminophenol and salicylic acid is heated in a high-boiling point solvent, such as polyphosphoric acid or in a solvent-free melt.[7][8]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (150-250 °C) for several hours under an inert atmosphere.[7][8]

  • Purification: The crude product is cooled, and the solid is collected. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.[6]

  • Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental to determining the photophysical properties of the HBT derivatives.

  • Sample Preparation: Solutions of the HBT derivatives are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, ethanol) at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, scanning a wavelength range typically from 250 nm to 600 nm. The wavelength of maximum absorption (λ_abs) is determined.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range. The wavelength of maximum emission (λ_em) is determined.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance of the sample and the standard at the excitation wavelength are measured. The quantum yield is calculated using the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Mechanism and Workflow

To better understand the underlying processes and experimental procedures, the following diagrams are provided.

ESIPT_Mechanism cluster_substituents Substituent Effects S0_enol Enol Form (S0) S0_keto Keto Form (S0) (Unstable) S0_enol->S0_keto Proton Transfer (High Barrier) S1_enol Enol Form (S1) S0_enol->S1_enol Absorption (hν) S0_keto->S0_enol Back Proton Transfer S1_keto Keto Form (S1) (Stable) S1_enol->S1_keto ESIPT (Ultrafast) S1_keto->S0_keto Fluorescence (hν') EDG Electron-Donating Groups (EDG) EDG->S1_keto Red-shifts Emission EWG Electron-Withdrawing Groups (EWG) EWG->S1_keto Modulates Quantum Yield

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in HBT.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Photophysical Analysis start Starting Materials (Substituted 2-Aminophenol & Substituted Salicylic Acid) reaction Condensation Reaction start->reaction purification Recrystallization or Column Chromatography reaction->purification characterization NMR, MS, IR purification->characterization uv_vis UV-Vis Spectroscopy (Determine λ_abs) characterization->uv_vis Pure HBT Derivative fluorescence Fluorescence Spectroscopy (Determine λ_em) uv_vis->fluorescence quantum_yield Quantum Yield Measurement fluorescence->quantum_yield data_analysis Comparative Data Analysis quantum_yield->data_analysis

Caption: Synthesis and Characterization Workflow for HBT Derivatives.

References

A Comparative Review of 2-(2-Hydroxyphenyl)benzothiazole: Bridging Experimental Findings and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the photophysical properties of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a cornerstone of excited-state intramolecular proton transfer (ESIPT) research, reveals a strong correlation between experimental observations and theoretical models. This guide synthesizes key data from the literature, offering a comparative overview for researchers, scientists, and professionals in drug development.

This compound (HBT) is a fluorescent molecule renowned for its unique photophysical properties, primarily driven by an excited-state intramolecular proton transfer (ESIPT) mechanism. This process, occurring on an ultrafast timescale, results in a large Stokes shift, making HBT and its derivatives valuable in various applications, including fluorescent probes, imaging agents, and light-emitting diodes.[1][2][3] This review delves into a comparison of experimentally determined data and theoretically calculated values for HBT's key characteristics.

Data Presentation: A Comparative Analysis

The photophysical properties of HBT have been extensively studied using both experimental techniques and computational methods. The following tables summarize key quantitative data, providing a clear comparison between observed and predicted values for absorption and emission wavelengths.

SolventExperimental Absorption λmax (nm)Theoretical Absorption λmax (nm)Citation
Cyclohexane335330-351[4][5]
DichloromethaneNot specifiedNot specified
AcetonitrileNot specifiedNot specified
EthanolNot specifiedNot specified
SolventExperimental Emission λmax (nm) (Enol)Experimental Emission λmax (nm) (Keto)Theoretical Emission λmax (nm) (Keto*)Citation
Various Solvents~385~512526-545[4][5]

Note: The enol form represents the initial excited state, while the keto form is the tautomer produced after ESIPT, which is responsible for the large Stokes-shifted fluorescence.

Experimental and Theoretical Protocols

The acquisition of the presented data relies on a combination of sophisticated experimental and computational methodologies.

Experimental Protocols

Synthesis of this compound (HBT): A common synthetic route involves the condensation reaction of 2-aminothiophenol (B119425) with salicylic (B10762653) acid or its derivatives.[6][7][8] For instance, one method involves heating a mixture of o-aminobenzenethiol and salicylamide.[8] The resulting product is then purified through recrystallization.[8]

Spectroscopic Measurements: Absorption spectra are typically recorded using a UV-Vis spectrophotometer.[4] Fluorescence emission spectra are obtained with a spectrofluorometer, exciting the sample at its absorption maximum.[4] Quantum yields are often determined relative to a standard fluorophore.

Theoretical Protocols

Computational Methods: Theoretical insights into the properties of HBT are predominantly gained through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT).[9][10][11] These methods are employed to optimize the ground and excited-state geometries of the enol and keto tautomers, as well as to calculate their electronic absorption and emission spectra.[5][9] A popular functional and basis set combination for these calculations is B3LYP/6-311++G(**).[10][11] The potential energy surfaces for the proton transfer process are also mapped to understand the ESIPT mechanism.[9][12]

Visualizing the Processes

To better understand the experimental workflow and the fundamental photophysical process of HBT, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysical cluster_data_analysis Data Analysis synthesis Synthesis of HBT (e.g., condensation reaction) purification Purification (e.g., recrystallization) synthesis->purification structural Structural Analysis (NMR, IR) purification->structural photophysical Photophysical Analysis purification->photophysical uv_vis UV-Vis Absorption photophysical->uv_vis fluorescence Fluorescence Emission photophysical->fluorescence data_proc Data Processing & Comparison uv_vis->data_proc fluorescence->data_proc esipt_pathway S0_enol S0 (Enol) S1_enol S1 (Enol) S0_enol->S1_enol Absorption S1_keto S1 (Keto) S1_enol->S1_keto ESIPT (ultrafast) S0_keto S0 (Keto) S1_keto->S0_keto Fluorescence (Large Stokes Shift) S0_keto->S0_enol Tautomerization

References

Safety Operating Guide

Proper Disposal of 2-(2-Hydroxyphenyl)benzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Hydroxyphenyl)benzothiazole (CAS No. 3411-95-8), ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals must adhere to these procedures to manage chemical waste responsibly.

Immediate Safety and Handling

Before beginning any disposal procedures, it is critical to understand the hazards associated with this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety eyeshields, and a dust mask (type N95 or equivalent).[1]

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area or under a chemical fume hood.[3][4]

  • Avoid Contact: Prevent contact with skin and eyes.[3][4] Avoid breathing in the powder or dust.[3]

  • After Handling: Wash hands and any exposed skin thoroughly after handling the substance.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste. Studies have shown that benzothiazole (B30560) derivatives are not completely removed by biological wastewater treatment, making environmental release a significant concern.[5][6]

Step 1: Waste Classification As the waste generator, you are responsible for correctly classifying the waste.[7][8] this compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[1] Therefore, it must be managed and disposed of as hazardous waste according to local, state, and federal regulations.

Step 2: Waste Collection and Segregation

  • Collect solid this compound waste, including any contaminated materials like weighing paper, gloves, or wipes, in a designated hazardous waste container.[3][4]

  • The container must be chemically compatible with the compound and must have a sealable lid.[9] Keep the container sealed at all times, except when adding waste.[9]

  • For accidental spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4]

Step 3: Labeling

  • The waste container must be clearly labeled with a hazardous waste tag as soon as waste is added.[9]

  • The label must include the full chemical name, "this compound," and a clear indication that it is "Hazardous Waste."[9][10] Do not use abbreviations or chemical formulas.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area or central hazardous waste storage area.

  • The storage location should be a dry, cool, and well-ventilated place.[3][4]

  • Store it away from incompatible materials, such as strong oxidizing agents.[3]

Step 5: Arranging for Final Disposal

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]

  • The most common and recommended method for final disposal is incineration by a licensed facility.[10] For this process, the material may be dissolved or mixed with a combustible solvent.[10] Consult with your EHS office for specific requirements.

  • Provide the disposal contractor with the Safety Data Sheet (SDS) for the chemical.[10]

Chemical and Hazard Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₉NOS[1][2]
Molecular Weight 227.28 g/mol [1][2]
Appearance Light green powder/solid[3][4]
Melting Point 128 - 133 °C[1][3]
Hazard Statements H315, H319, H335[1][2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1][2]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generated (Solid 2-(2-HPBT) & Contaminated Items) ppe Step 1: Don Appropriate PPE (Gloves, Eyeshields, Dust Mask) start->ppe assess Step 2: Classify as Hazardous Waste (WGK 3 - Highly Water Hazardous) ppe->assess collect Step 3: Collect in a Compatible, Sealable Container assess->collect label_waste Step 4: Affix Hazardous Waste Label (Full Chemical Name) collect->label_waste store Step 5: Store in a Secure, Designated Area (Cool & Dry) label_waste->store contact_ehs Step 6: Contact EHS or Licensed Waste Contractor store->contact_ehs end Disposal via Approved Method (e.g., Incineration) contact_ehs->end Provide SDS

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-(2-Hydroxyphenyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, use, and disposal of 2-(2-Hydroxyphenyl)benzothiazole (CAS No. 3411-95-8) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and related fields.

Hazard Identification and Quantitative Data

This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory to minimize exposure risk.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: PubChem, Sigma-Aldrich[1][2][3]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Light green powder/solid[5][6]
Molecular Formula C₁₃H₉NOS[1]
Molecular Weight 227.28 g/mol [1]
Melting Point 128-133 °C (262.4-271.4 °F)[2][5]
Solubility Insoluble in water. Soluble in various organic solvents.
Storage Class 11 - Combustible Solids[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.

  • Eye and Face Protection : Wear chemical safety glasses with side shields (compliant with EN 166) or goggles.[7] If there is a splash hazard, a face shield is also required.[7]

  • Hand Protection : Chemical-resistant protective gloves (e.g., nitrile rubber) are mandatory.[7] Gloves should be inspected before use and changed frequently, especially after known or suspected contact.[8]

  • Respiratory Protection : For handling the solid powder, especially when generating dust, a dust mask or a particle filter respirator (e.g., N95 type) is required.[2][3][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation.[7]

  • Skin and Body Protection : Wear a lab coat or protective clothing to prevent skin exposure.[7] For larger quantities or increased risk of spillage, chemical-resistant aprons or suits may be necessary. Protective boots are recommended if the situation requires.[7]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Risk Assessment Review SDS and procedures. AreaPrep 2. Area Preparation Ensure fume hood is operational. Clear workspace. RiskAssessment->AreaPrep Proceed PPE 3. Don PPE Gloves, Goggles, Lab Coat, Respirator (if needed). AreaPrep->PPE Proceed Weighing 4. Weighing Weigh solid in fume hood. Avoid dust generation. PPE->Weighing Ready Reaction 5. Reaction/Use Add to solvent/reaction vessel inside the fume hood. Weighing->Reaction Transfer Decontamination 6. Decontamination Clean equipment and surfaces with appropriate solvent. Reaction->Decontamination Experiment Complete WasteDisposal 7. Waste Disposal Dispose of waste in labeled, sealed containers. Decontamination->WasteDisposal Collect Waste PPE_Removal 8. Doff PPE Remove gloves and other PPE. Wash hands thoroughly. WasteDisposal->PPE_Removal Final Step

Caption: Safe Handling Workflow for this compound.

Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

  • Inhalation : Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[7][9] If the person feels unwell or breathing is difficult, seek immediate medical attention.[7][9]

  • Skin Contact : Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice.[7]

  • Eye Contact : Rinse cautiously with water for several minutes.[7] If present, remove contact lenses and continue rinsing for at least 15 minutes.[5][7] If eye irritation persists, seek immediate medical attention.[7]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[10] Seek medical advice if you feel unwell.[7]

  • Spills : For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[5] Ensure adequate ventilation. For large spills, evacuate the area and follow emergency procedures.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation : Do not mix with other waste streams. Collect solid waste (unused chemical, contaminated items like weigh paper or paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol Example: Synthesis

This compound is frequently used in the synthesis of fluorescent probes and other advanced materials.[1] The following is a representative protocol for its synthesis, which requires strict adherence to the safety measures outlined above.

Objective: To synthesize this compound.

Materials:

  • o-Aminobenzenethiol

  • Salicylamide

  • Round-bottom flask

  • Oil bath and heating mantle

  • Condenser (optional, for high-temperature reactions)

  • Recrystallization apparatus

Procedure: This entire procedure must be conducted within a certified chemical fume hood.

  • Reactant Preparation : In a round-bottom flask, mix 25 g (0.2 mole) of o-aminobenzenethiol with 27.4 g (0.2 mole) of salicylamide.

    • Note: o-aminobenzenethiol is highly toxic and should be handled with extreme care.

  • Reaction : Heat the mixture in an oil bath to approximately 220°C. The reaction is typically carried out for 4 to 5 hours.[7]

  • Purification : After the reaction is complete, the crude product is allowed to cool. The resulting solid is then purified. This often involves vacuum distillation followed by recrystallization from a suitable solvent system, such as an alcohol-water mixture.[7]

  • Drying : The purified yellowish, needle-like crystals are dried under a vacuum to remove any residual solvent.

This protocol is an example, and specific experimental conditions may vary. Always consult the primary literature and perform a thorough risk assessment before proceeding with any chemical synthesis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyphenyl)benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyphenyl)benzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.